molecular formula C21H30 B139086 (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 155041-85-3

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No.: B139086
CAS No.: 155041-85-3
M. Wt: 282.5 g/mol
InChI Key: BCUMFFLWJNKNOU-UHFFFAOYSA-N
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Description

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a useful research compound. Its molecular formula is C21H30 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
The exact mass of the compound (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUMFFLWJNKNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608922
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
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URL https://comptox.epa.gov/dashboard/DTXSID80608922
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155041-85-3
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Liquid Crystal Monomer

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a key component in the formulation of liquid crystal displays (LCDs) and advanced polymer systems. Its rigid bicyclohexyl core, combined with the electronic properties of the p-tolyl group and the polymerizable vinyl functional group, imparts desirable characteristics such as thermal stability and specific optical anisotropy to materials. This technical guide provides a comprehensive analysis of its structure, supported by available physical and analytical data, and outlines the general synthetic and analytical methodologies relevant to its characterization.

Physicochemical Properties

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a solid, white crystalline compound at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1. The trans,trans stereochemistry of the bicyclohexyl backbone results in a linear and rigid molecular shape, a crucial feature for the formation of liquid crystalline phases.[3]

PropertyValueReference
CAS Number 155041-85-3[3][4][5][6]
Molecular Formula C21H30[1][4][7]
Molecular Weight 282.46 g/mol [1]
Melting Point 64.0 to 68.0 °C[1]
Boiling Point (Predicted) 388.5 ± 42.0 °C[1]
Density (Predicted) 0.981 g/cm³[1]
Solubility Soluble in Toluene[1]
Storage Conditions 2-8°C, sealed in a dry environment[3]

Synthesis and Manufacturing

The industrial synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) involves a multi-step process designed to achieve the desired stereochemistry and purity. While specific proprietary protocols may vary, the general synthetic pathway can be conceptualized as a sequence of established organic reactions.

A plausible synthetic workflow is outlined below. This process starts from a readily available bicyclohexyl precursor, introduces the p-tolyl and vinyl functionalities, and concludes with purification.

G General Synthetic Workflow A Bicyclohexanone Precursor B Grignard Reaction with p-tolylmagnesium bromide A->B 1. C Dehydration B->C 2. D Hydrogenation C->D 3. E Introduction of Vinyl Group (e.g., Wittig or Grignard on a ketone) D->E 4. F Purification (Crystallization/Chromatography) E->F 5. G (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) F->G Final Product G Structural Analysis Workflow A Synthesized Compound B Purity Analysis (HPLC) A->B C Structural Confirmation (NMR) A->C D Molecular Weight Verification (MS) A->D E Pure (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) B->E C->E D->E

References

physical and chemical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), a bicyclic hydrocarbon derivative with significant potential in materials science, particularly in the field of liquid crystal displays (LCDs). This document details the compound's structural and physicochemical characteristics, outlines a plausible synthetic route with detailed experimental protocols, and discusses its spectral properties. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this and structurally related molecules.

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a synthetic organic compound characterized by a rigid bi(cyclohexane) core. This core is substituted with a p-tolyl group at one end and a reactive vinyl group at the other, with a trans,trans stereochemical configuration across the cyclohexane rings.[1] This specific arrangement imparts distinct spatial and electronic properties, making it a valuable building block in organic synthesis and a component in the formulation of advanced materials.[1] Its primary application lies in the field of liquid crystals, where the rigid core contributes to the formation of mesophases.[1] While its utility in materials science is recognized, its biological activity has not been extensively explored.

Physicochemical Properties

A summary of the key physical and chemical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is presented below.

Structural and General Properties
PropertyValueReference
Chemical Name (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)
CAS Number 155041-85-3[1][2][3][4]
Molecular Formula C₂₁H₃₀[1][2]
Molecular Weight 282.47 g/mol [2]
Appearance White to off-white powder or crystals
Purity Typically ≥97%[4]
Tabulated Physical and Chemical Data
PropertyValueNotes
Melting Point 64.0 to 68.0 °C
Boiling Point 388.5 ± 42.0 °CPredicted
Density 0.981 g/cm³
Solubility Soluble in Toluene
LogP 8.6at 20°C
Storage 2-8°C, sealed and dry[1][2]

Synthesis and Experimental Protocols

The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) can be achieved through a multi-step process. A plausible and efficient synthetic route commences with the commercially available precursor, trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. The key transformation is the introduction of the vinyl group via a Wittig reaction.

SynthesisWorkflow Precursor trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one Product (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) Precursor->Product Wittig Reaction WittigReagent Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) Intermediate Phosphonium Ylide WittigReagent->Intermediate Deprotonation Intermediate->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Caption: Synthetic workflow for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).
Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

Step 2: Wittig Reaction to form (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Materials:

  • trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one

  • The freshly prepared methylenetriphenylphosphorane solution

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.

  • Cool the solution of the ketone to 0 °C.

  • Slowly add the prepared Wittig reagent from Step 1 to the stirred ketone solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield the pure (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The byproduct, triphenylphosphine oxide, can also be removed by precipitation from a non-polar solvent mixture.[5]

Chemical Reactions and Stability

The presence of the vinyl and p-tolyl functional groups allows for a variety of chemical transformations. The vinyl group can undergo oxidation to form carboxylic acids or ketones, and reduction to an ethyl group using hydrogen gas with a palladium catalyst.[1] The p-tolyl group is susceptible to electrophilic substitution reactions.[1] The compound should be stored under dry, sealed conditions at 2–8°C to ensure its stability.[1]

Spectral Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the numerous protons on the bicyclohexyl rings.

  • Vinyl Protons: A characteristic set of signals for the vinyl group (-CH=CH₂) would appear in the downfield region, typically between 4.8 and 5.9 ppm. The proton on the carbon attached to the cyclohexane ring will likely be a multiplet, while the terminal methylene protons will appear as two separate multiplets due to geminal and vicinal coupling.

  • Aromatic Protons: The protons on the p-tolyl group will appear as two doublets in the aromatic region (around 7.0-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Cyclohexane Protons: A complex series of overlapping multiplets for the 20 protons of the two cyclohexane rings would be expected in the upfield region (approximately 0.8-2.5 ppm).

  • Methyl Protons: A singlet for the methyl group on the tolyl ring will be present at around 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

  • Vinyl Carbons: Two signals are expected for the vinyl group: one for the internal carbon (attached to the cyclohexane ring) at around 140-150 ppm and one for the terminal methylene carbon at approximately 110-115 ppm.

  • Aromatic Carbons: Four signals are expected for the p-tolyl group in the aromatic region (120-140 ppm).

  • Cyclohexane Carbons: Multiple signals for the 12 carbons of the bicyclohexyl core will appear in the aliphatic region (25-50 ppm).

  • Methyl Carbon: A signal for the methyl carbon of the tolyl group will be observed around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C-H stretching (vinyl): A sharp band just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).

  • C=C stretching (vinyl): A band around 1640 cm⁻¹.

  • C-H out-of-plane bending (vinyl): Strong bands in the 910-990 cm⁻¹ region.

  • C-H stretching (aromatic): Bands in the 3000-3100 cm⁻¹ region.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C-H bending (aliphatic): Bands around 1450 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak ([M]⁺) at m/z = 282.47. The fragmentation pattern would likely involve the loss of the vinyl group (m/z 27), the tolyl group (m/z 91), and fragmentation of the bicyclohexyl core, leading to a series of characteristic peaks.

Applications in Materials Science

The rigid bicyclohexyl core and the overall molecular shape of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) make it a suitable component for thermotropic liquid crystals.[1] Such compounds are essential for creating the mesophases used in various electro-optical devices, most notably LCDs. The vinyl group provides a site for polymerization, allowing for the incorporation of this rigid mesogenic unit into liquid crystal polymers and networks. These materials can exhibit desirable properties such as high thermal stability and specific optical characteristics.

Biological Activity and Drug Development Potential

Currently, there is no significant information available in the scientific literature regarding the biological activity or potential applications of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in drug development. Its high lipophilicity (LogP ≈ 8.6) suggests poor aqueous solubility, which could be a limiting factor for many biological applications. However, the rigid bicyclohexane scaffold could be of interest as a core structure for designing new molecules with potential therapeutic activities, although this would require significant further investigation.

Conclusion

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a well-defined organic molecule with established applications in materials science, particularly as a component of liquid crystals. This guide has provided a detailed summary of its physical and chemical properties, a plausible synthetic pathway with experimental guidance, and an overview of its expected spectral characteristics. While its role in materials science is clear, its potential in the life sciences remains an open area for future research. The information presented herein serves as a valuable resource for scientists and researchers working with this compound and its derivatives.

LogicalRelationships cluster_Core Core Properties cluster_Synthesis Synthesis & Characterization cluster_Application Applications Structure Molecular Structure (C21H30) PhysChem Physicochemical Properties (Melting Point, Solubility, etc.) Structure->PhysChem determines Synthesis Synthetic Route (e.g., Wittig Reaction) Structure->Synthesis is target of Materials Materials Science (Liquid Crystals) Structure->Materials enables PhysChem->Materials influences Spectroscopy Spectral Data (NMR, IR, MS) Synthesis->Spectroscopy is confirmed by Biology Biological Activity (Largely Unexplored) Materials->Biology potential future link

Caption: Interrelationship of properties and applications.

References

Core Spectroscopic and Analytical Profile of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (CAS 155041-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), with the CAS registry number 155041-85-3, is a bicyclic hydrocarbon derivative.[1] Its molecular formula is C21H30, and it has a molecular weight of approximately 282.47 g/mol .[2][3][4] The structure features a rigid bi(cyclohexane) backbone with a p-tolyl (4-methylphenyl) group and a vinyl group attached at the 4 and 4' positions, respectively, in a trans,trans configuration.[1] This compound is of significant interest in materials science, particularly as a liquid crystal monomer (LCM) in the manufacturing of liquid crystal displays (LCDs).[1] Its unique structural characteristics also make it a subject of interest in medicinal chemistry and as an intermediate in organic synthesis.[1] Given its classification as an LCM, it is also an emerging environmental contaminant, with analytical methods for its detection being actively developed.[5][6][7][8][9][10][11]

This technical guide provides a comprehensive overview of the expected spectroscopic data for CAS 155041-85-3 and detailed experimental protocols for its analysis. Due to the limited availability of publicly accessible, raw spectroscopic data for this specific compound, the quantitative data presented in the tables are predicted based on its known chemical structure and general principles of spectroscopy.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). These predictions are based on the compound's functional groups: a vinyl group, a p-disubstituted aromatic ring (p-tolyl), and a saturated bicyclohexyl system.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Vinyl (-CH=CH₂)5.7 - 5.9dddJ_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 7The exact chemical shift and coupling will depend on the conformation.
Vinyl (=CH₂)4.8 - 5.1mTwo distinct signals are expected for the terminal vinyl protons.
Aromatic (Ar-H)7.0 - 7.2dJ ≈ 8Protons on the p-tolyl group adjacent to the cyclohexyl ring.
Aromatic (Ar-H)6.9 - 7.1dJ ≈ 8Protons on the p-tolyl group adjacent to the methyl group.
Cyclohexyl (CH)0.8 - 2.5mA complex series of overlapping multiplets is expected for the numerous aliphatic protons.
Methyl (Ar-CH₃)2.2 - 2.4s

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Vinyl (-CH=)140 - 145
Vinyl (=CH₂)110 - 115
Aromatic (quaternary, C-Ar)145 - 150Carbon attached to the cyclohexyl ring.
Aromatic (quaternary, C-Ar)135 - 140Carbon attached to the methyl group.
Aromatic (CH)128 - 130
Aromatic (CH)125 - 128
Cyclohexyl (CH)25 - 50A series of signals is expected.
Methyl (Ar-CH₃)20 - 22

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
C-H stretch (vinyl)3070 - 3090Medium
C-H stretch (aromatic)3010 - 3050Medium
C-H stretch (aliphatic)2850 - 2960Strong
C=C stretch (vinyl)1635 - 1645Medium
C=C stretch (aromatic)1600 - 1610, 1500 - 1520MediumTwo bands are characteristic of the p-disubstituted ring.
C-H bend (vinyl)990 - 1000, 905 - 915StrongOut-of-plane bends.
C-H bend (aromatic)800 - 840StrongOut-of-plane bend characteristic of p-disubstitution.
C-H bend (aliphatic)1440 - 1470Medium

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺282.23Molecular ion.
[M-CH₃]⁺267.21Loss of a methyl group.
[M-C₂H₃]⁺255.21Loss of a vinyl group.
[M-C₇H₇]⁺191.18Loss of a tolyl group.
[C₇H₇]⁺91.05Tropylium ion (tolyl fragment).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aliphatic region.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of CAS 155041-85-3 in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments should be performed. COSY (Correlation Spectroscopy) will reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) will show correlations between protons and carbons over two to three bonds.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the solvent).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies reported for the analysis of liquid crystal monomers in environmental samples.[9][11]

  • Objective: To separate the compound from a mixture and obtain its mass spectrum for identification and quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

  • Sample Preparation (for environmental samples):

    • Extraction: For solid samples like dust or sediment, use ultrasonic extraction with a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.[11]

    • Cleanup: The extract may need to be cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a cartridge such as Florisil or C18.[9][11]

    • Concentration and Reconstitution: The cleaned extract is concentrated under a gentle stream of nitrogen and reconstituted in a small volume of a suitable solvent like isooctane.

  • GC-MS Parameters:

    • GC Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[9]

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 280-320°C. A typical program might be: start at 40°C for 1 min, ramp to 180°C at 40°C/min, then to 250°C at 30°C/min, hold for 2 min, and finally ramp to 300°C at 10°C/min and hold for 5 min.[11]

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 650.

      • Ion Source Temperature: Typically around 200-230°C.

      • Transfer Line Temperature: Approximately 280-300°C.

Mandatory Visualization

Workflow for the Analysis of CAS 155041-85-3 as a Liquid Crystal Monomer in Environmental Samples

The following diagram illustrates a typical workflow for the extraction, cleanup, and analysis of CAS 155041-85-3 from an environmental matrix, such as sediment or dust.

LCM_Analysis_Workflow Sample Environmental Sample (e.g., Sediment, Dust) Extraction Ultrasonic Extraction (DCM/Methanol) Sample->Extraction Solvent Addition Centrifugation Centrifugation Extraction->Centrifugation Phase Separation Cleanup Solid-Phase Extraction (SPE) (e.g., C18 or Florisil) Centrifugation->Cleanup Supernatant Transfer Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Eluate Collection Analysis GC-MS Analysis Concentration->Analysis Sample Reconstitution & Injection Data Data Processing (Identification & Quantification) Analysis->Data

Workflow for the analysis of liquid crystal monomers.

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) with defined biological signaling pathways. While some general toxicological studies on LCMs as a class exist, the specific molecular targets and mechanisms of action for this particular compound have not been elucidated. Research into the biological activity of this compound is an area for future investigation.[1] The p-tolyl group is known to be a feature in some compounds that interact with biological targets like IDO1, which is relevant in cancer research, but this is a general observation and not specific evidence for this compound's activity.[1]

References

An In-depth Technical Guide to Bicyclohexane Liquid Crystal Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclohexane liquid crystal monomers are a significant class of mesogenic materials characterized by a core structure containing two cyclohexane rings. These compounds are integral components in many liquid crystal mixtures, particularly for display applications. Their saturated bicyclohexane core imparts unique physical properties, such as low birefringence and tunable dielectric anisotropy, which distinguish them from their aromatic counterparts. This guide provides a comprehensive technical overview of the synthesis, properties, and characterization of bicyclohexane liquid crystal monomers, tailored for researchers and professionals in materials science and drug development.

Molecular Structure and Properties

The archetypal structure of a bicyclohexane liquid crystal monomer consists of a rigid bicyclohexane core, flexible terminal alkyl or alkoxy chains, and often a polar head group, such as a cyano (-CN) or isothiocyanate (-NCS) group. The stereochemistry of the cyclohexane rings, typically in a trans-configuration, is crucial for maintaining a linear, rod-like molecular shape, which is conducive to the formation of liquid crystal phases.[1]

Bicyclohexane-based liquid crystals are noted for several key properties:

  • Low Birefringence (Δn) : The absence of extensive π-electron conjugation in the saturated bicyclohexane core results in a lower polarizability anisotropy compared to aromatic liquid crystals. This leads to a characteristically low birefringence.[1]

  • Dielectric Anisotropy (Δε) : The dielectric anisotropy can be either positive or negative and of significant magnitude, depending on the orientation of the polar group. A terminal cyano group along the long molecular axis results in positive Δε, while a transverse polar group leads to negative Δε.[1][2]

  • Viscosity : The inclusion of the bicyclohexane ring can influence the viscosity of the liquid crystal material.

  • Thermal Stability : These compounds generally exhibit good thermal stability.

General molecular structure of a bicyclohexane liquid crystal monomer.

Quantitative Physical Properties

The physical properties of bicyclohexane liquid crystal monomers, such as phase transition temperatures and electro-optical parameters, are highly dependent on the length of the flexible alkyl chains and the nature of the polar head group. Below are tables summarizing key quantitative data for homologous series of these compounds.

Phase Transition Temperatures

The phase transition temperatures for a homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4''-carbonitriles (CCN-mn) are presented below. The transition from a crystalline (Cr) or smectic (Sm) phase to a nematic (N) phase, and from the nematic to an isotropic (I) liquid phase, are key parameters.

Compound (CCN-mn)mnCr-N or Cr-SmA (°C)SmA-N (°C)N-I (°C)
CCN-252545.0-53.0
CCN-343450.0-65.0
CCN-353542.0-70.0
CCN-434352.0-71.0
CCN-454539.044.076.0
CCN-535348.0-75.0
CCN-545443.054.079.0
CCN-555535.063.083.0
(Data sourced from[1])
Birefringence and Dielectric Anisotropy

The optical and dielectric properties are crucial for display applications. The data below is for selected bicyclohexane compounds.

CompoundBirefringence (Δn at 632.8 nm)Dielectric Anisotropy (Δε at 4111 Hz)
CCN-47~0.035 (at T-TNI = -10°C)~ -5.0 (at T-TNI = -10°C)
CCH-7~0.055 (at T-TNI = -10°C)~ +3.8 (at T-TNI = -12°C)
(Data sourced from[2])

Synthesis of Bicyclohexane Liquid Crystal Monomers

The synthesis of bicyclohexane liquid crystal monomers is a multi-step process that requires careful control of stereochemistry to obtain the desired trans,trans-isomer, which is crucial for achieving the desired liquid crystalline properties. A general synthetic route to a common bicyclohexane liquid crystal, 4-pentyl-4'-cyanobicyclohexane (5CCH), is outlined below.

Experimental Protocol: Synthesis of 4-pentyl-4'-cyanobicyclohexane (5CCH)

This protocol is a representative synthesis and may require optimization for specific laboratory conditions.

Step 1: Friedel-Crafts Acylation of Biphenyl

  • To a solution of biphenyl in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride (AlCl₃).

  • Slowly add valeryl chloride (pentanoyl chloride) to the mixture at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-pentanoylbiphenyl.

Step 2: Wolff-Kishner Reduction

  • Dissolve the 4-pentanoylbiphenyl in a high-boiling solvent such as diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) to effect the reduction of the ketone to an alkyl chain.

  • After cooling, dilute the reaction mixture with water and extract the product, 4-pentylbiphenyl.

Step 3: Birch Reduction

  • Dissolve the 4-pentylbiphenyl in a mixture of an alcohol (e.g., tert-butanol) and liquid ammonia.

  • Add sodium metal in small portions until a persistent blue color is observed.

  • Quench the reaction with a proton source (e.g., ammonium chloride).

  • After evaporation of the ammonia, extract the product, which will be a mixture of isomers of 4-pentyl-1,1'-bicyclohexenyl.

Step 4: Catalytic Hydrogenation

  • Dissolve the product from the Birch reduction in a suitable solvent like ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the uptake of hydrogen ceases.

  • Filter off the catalyst and concentrate the solvent to yield 4-pentylbicyclohexane as a mixture of isomers.

Step 5: Isomerization

  • To enrich the desired trans,trans-isomer, the mixture of isomers can be treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent at an elevated temperature to thermodynamically favor the more stable trans,trans configuration.

Step 6: Formylation and Oximation

  • The bicyclohexane ring can be functionalized through various routes, for example, by formylation to introduce an aldehyde group.

  • The aldehyde is then converted to an oxime by reaction with hydroxylamine.

Step 7: Dehydration to Nitrile

  • The oxime is dehydrated using a dehydrating agent like acetic anhydride or thionyl chloride to yield the final product, 4-pentyl-4'-cyanobicyclohexane (5CCH).

Step 8: Purification

  • The final product is purified by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure liquid crystalline material.

start Biphenyl step1 1. Friedel-Crafts Acylation (Valeryl Chloride, AlCl₃) start->step1 intermediate1 4-Pentanoylbiphenyl step1->intermediate1 step2 2. Wolff-Kishner Reduction (Hydrazine, KOH) intermediate1->step2 intermediate2 4-Pentylbiphenyl step2->intermediate2 step3 3. Birch Reduction (Na, liq. NH₃) intermediate2->step3 intermediate3 4-Pentyl-1,1'-bicyclohexenyl isomers step3->intermediate3 step4 4. Catalytic Hydrogenation (H₂, Pd/C) intermediate3->step4 intermediate4 4-Pentylbicyclohexane isomers step4->intermediate4 step5 5. Isomerization (Base) intermediate4->step5 intermediate5 trans,trans-4-Pentylbicyclohexane step5->intermediate5 step6 6. Functionalization & Oximation intermediate5->step6 intermediate6 Oxime derivative step6->intermediate6 step7 7. Dehydration intermediate6->step7 final_product 4-Pentyl-4'-cyanobicyclohexane (5CCH) step7->final_product

Synthetic workflow for 4-pentyl-4'-cyanobicyclohexane (5CCH).

Structure-Property Relationships

The mesomorphic and physical properties of bicyclohexane liquid crystal monomers are strongly correlated with their molecular structure.

  • Alkyl Chain Length : The length of the terminal alkyl chains significantly influences the phase transition temperatures. Generally, as the alkyl chain length increases, the clearing point (N-I transition temperature) tends to show an odd-even effect, with a general trend of increasing clearing points for shorter chains, which may level off or decrease for very long chains.

  • Polar Head Group : The nature and position of the polar head group dictate the dielectric anisotropy. As mentioned, terminal cyano groups lead to positive Δε, while lateral polar groups can induce negative Δε. The isothiocyanato (-NCS) group, for instance, can also be used to tune the dielectric properties.

cluster_0 Structure-Property Relationship cluster_1 cluster_2 structure Molecular Structure properties Physical Properties birefringence Birefringence (Δn) structure->birefringence alkyl_chain Alkyl Chain Length clearing_point Clearing Point (T_NI) alkyl_chain->clearing_point polar_group Polar Group dielectric_anisotropy Dielectric Anisotropy (Δε) polar_group->dielectric_anisotropy

Key structure-property relationships in bicyclohexane liquid crystals.

Characterization Techniques

The synthesized bicyclohexane liquid crystal monomers are characterized using a suite of analytical techniques to confirm their structure and physical properties.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compounds.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, further confirming the structure.

  • Differential Scanning Calorimetry (DSC) :

    • A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) to above its clearing point.

    • It is then cooled at the same rate to below its crystallization temperature.

    • A second heating scan is performed to determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM) :

    • A small amount of the sample is placed on a microscope slide and covered with a coverslip.

    • The slide is placed on a hot stage with temperature control.

    • The sample is heated to the isotropic phase and then slowly cooled.

    • The characteristic textures of the different liquid crystal phases (e.g., nematic, smectic) are observed under crossed polarizers to identify the phases and their transition temperatures.

  • Electro-optical Measurements : The birefringence and dielectric anisotropy are measured as a function of temperature using specialized cells and equipment. For dielectric measurements, the capacitance of a cell filled with the liquid crystal is measured with the molecules aligned parallel and perpendicular to an applied electric field.[3]

Conclusion

Bicyclohexane liquid crystal monomers are a versatile class of materials with tunable physical properties that make them valuable for a range of applications, most notably in liquid crystal displays. Their low birefringence and controllable dielectric anisotropy are direct consequences of their unique molecular structure. The multi-step synthesis of these compounds requires careful control over reaction conditions to achieve the desired stereochemistry. A thorough understanding of the structure-property relationships, facilitated by comprehensive characterization, is essential for the design and development of new bicyclohexane-based liquid crystal materials with tailored properties for advanced applications.

References

The Rising Star of Saturated Scaffolds: A Technical Guide to the Applications of Vinyl-Substituted Bicyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of vinyl-substituted bicyclohexane derivatives, with a particular focus on their transformative potential in drug discovery and materials science. For researchers, scientists, and drug development professionals, this document details the synthesis, properties, and applications of these unique molecular scaffolds, offering a roadmap to leveraging their advantageous characteristics.

The strategic replacement of flat, aromatic rings with three-dimensional, saturated structures is a paradigm shift in medicinal chemistry, aimed at escaping the "flatland" of traditional drug design to improve physicochemical and pharmacokinetic properties. Among these novel scaffolds, vinyl-substituted bicyclohexane derivatives, especially bicyclo[1.1.1]pentane (BCP), have emerged as a particularly promising class of compounds. Their rigid, linear geometry allows them to act as effective bioisosteres for para-substituted phenyl rings, while their sp³-rich nature often imparts greater solubility, metabolic stability, and permeability. In the realm of materials science, the polymerization of vinylcyclohexane yields polymers with high thermal stability and desirable mechanical properties.

This guide summarizes the key quantitative data that underscores the advantages of these derivatives, provides detailed experimental protocols for their synthesis and polymerization, and presents visual workflows to clarify the underlying processes.

Data Presentation: Quantitative Comparison of Bicyclohexane Derivatives

The substitution of a para-phenylene ring with a bicyclo[1.1.1]pentane (BCP) core has been shown to significantly enhance the drug-like properties of bioactive molecules. The following tables present a summary of the quantitative data from studies on a γ-Secretase Inhibitor and an LpPLA2 Inhibitor, demonstrating the impact of this bioisosteric replacement.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of a γ-Secretase Inhibitor and its Bicyclo[1.1.1]pentane Analogue

Propertyp-Fluorophenyl Analogue (BMS-708,163)Bicyclo[1.1.1]pentane AnalogueFold Improvement
γ-Secretase Inhibition (IC₅₀) EquiponentEquiponent-
Aqueous Solubility (pH 6.5) LowSignificantly Higher11.6x
Aqueous Solubility (pH 7.4) LowSignificantly Higher32.7x
Mouse Pharmacokinetics (Cₘₐₓ) Baseline~4x Higher~4
Mouse Pharmacokinetics (AUC) Baseline~4x Higher~4

Data sourced from studies on γ-secretase inhibitors, highlighting the benefits of replacing a para-substituted fluorophenyl ring with a BCP motif.[1]

Table 2: Comparative Physicochemical Properties of an LpPLA2 Inhibitor and its Bicyclo[1.1.1]pentane Analogue

Propertyp-Phenyl AnalogueBicyclo[1.1.1]pentane AnalogueFold Improvement
LpPLA₂ Inhibition (IC₅₀) High PotencyMaintained High Potency-
Kinetic Solubility 8 µM74 µM9.25x
Permeability (PAMPA) 230 nm/s705 nm/s3.1x
ChromLogD₇.₄ 6.37.0-

This table summarizes the data from the investigation of a BCP as a phenyl replacement in an LpPLA2 inhibitor.[2]

Table 3: Thermal Properties of Poly(vinyl cyclohexane)

PropertyValue
Glass Transition Temperature (T₉) 146 °C
Decomposition Temperature (Tⱐ) > 345 °C

Data on the thermal stability of poly(vinyl cyclohexane) (PVCH), indicating its suitability for applications requiring heat resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis of a key bicyclohexane precursor and the polymerization of a vinylcyclohexane monomer.

Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol describes the synthesis of a foundational building block for many bicyclo[1.1.1]pentane derivatives, which can be further functionalized to introduce a vinyl group.

Step 1: Photochemical [2+2] Cycloaddition

  • A solution of [1.1.1]propellane and diacetyl in a suitable solvent is prepared.

  • The solution is passed through a flow reactor equipped with a 365 nm light source.

  • The photochemical reaction yields the diketone precursor of the bicyclo[1.1.1]pentane core. This flow process allows for kilogram-scale synthesis within a day.[3]

Step 2: Haloform Reaction

  • The diketone from the previous step is subjected to a haloform reaction in a batch process.

  • This reaction converts the methyl ketone groups to carboxylic acids, yielding bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities.[3]

Step 3: Monoesterification

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) is dissolved in methanol.

  • Thionyl chloride (3.0 equiv) is added dropwise at a temperature between 20-40 °C.

  • The mixture is stirred at room temperature overnight and then concentrated under reduced pressure.

  • The crude product is purified by filtration through silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[3]

Protocol 2: Ziegler-Natta Polymerization of Vinylcyclohexane

This protocol outlines the polymerization of vinylcyclohexane to produce poly(vinyl cyclohexane), a polymer with high thermal stability.

Materials:

  • Vinylcyclohexane (monomer)

  • Ziegler-Natta catalyst (e.g., α-TiCl₃ or a titanium-magnesium catalyst)

  • Organoaluminum cocatalyst (e.g., triethylaluminum)

  • Inert solvent (e.g., hexane)

  • Ethanol-HCl mixture (for termination)

Procedure:

  • The polymerization is carried out in a reactor under an inert atmosphere (e.g., argon).

  • The vinylcyclohexane monomer is dissolved in the inert solvent.

  • The Ziegler-Natta catalyst and the organoaluminum cocatalyst are introduced into the reactor.

  • The polymerization is conducted at a controlled temperature, typically between 20 °C and 70 °C.[4]

  • The reaction is terminated by the addition of an ethanol-HCl mixture.

  • The resulting polymer is precipitated, filtered, washed with water, and dried under vacuum to a constant weight.[5]

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows for the application of vinyl-substituted bicyclohexane derivatives in medicinal chemistry and materials science.

medicinal_chemistry_workflow cluster_synthesis Synthesis of BCP Analogue cluster_application Application in Drug Discovery Start Start Propellane Propellane Start->Propellane BCP_Core Bicyclo[1.1.1]pentane Core Synthesis Propellane->BCP_Core Vinyl_Derivative Vinyl-containing Reagent Functionalization Vinyl Group Installation Vinyl_Derivative->Functionalization BCP_Core->Functionalization BCP_Analogue Vinyl-Substituted BCP Analogue Functionalization->BCP_Analogue Bioisosteric_Replacement Bioisosteric Replacement BCP_Analogue->Bioisosteric_Replacement Lead_Compound Lead Compound with p-Substituted Phenyl Ring Lead_Compound->Bioisosteric_Replacement Improved_Properties Improved Physicochemical and Pharmacokinetic Properties (Solubility, Stability, etc.) Bioisosteric_Replacement->Improved_Properties Clinical_Candidate Potential Clinical Candidate Improved_Properties->Clinical_Candidate materials_science_workflow cluster_synthesis Polymer Synthesis cluster_application Material Application Vinylcyclohexane Vinylcyclohexane Monomer Polymerization Polymerization Vinylcyclohexane->Polymerization Ziegler_Natta Ziegler-Natta Catalyst System Ziegler_Natta->Polymerization PVCH Poly(vinyl cyclohexane) (PVCH) Polymerization->PVCH High_Thermal_Stability High Thermal Stability (Tg = 146°C, Td > 345°C) PVCH->High_Thermal_Stability Chemical_Resistance Excellent Chemical Resistance PVCH->Chemical_Resistance Molding_Applications Heat and Chemical Resistant Moldings High_Thermal_Stability->Molding_Applications Chemical_Resistance->Molding_Applications

References

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

This guide provides an overview of the fundamental physicochemical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), a bicyclic hydrocarbon derivative. This compound is of interest in materials science, particularly for its applications in the development of liquid crystal displays (LCDs) and as an intermediate in organic synthesis.[1]

Physicochemical Properties

The core molecular and physical characteristics of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) are summarized below. This data is essential for researchers and professionals involved in drug development and materials science.

PropertyValue
Molecular Formula C₂₁H₃₀[1][2][3][4][5]
Molecular Weight 282.46 g/mol [1][4] (also reported as 282.47 g/mol [2][3][5] and 282.5 g/mol [1])
CAS Number 155041-85-3[1][2][3][5]
Empirical Formula C₂₁H₃₀[4]

Molecular Structure and Relationships

The structural arrangement of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is key to its properties. The following diagram illustrates the connectivity of its constituent groups.

cluster_bi_cyclohexane 1,1'-bi(cyclohexane) Core cluster_substituents Substituents C1 Cyclohexane 1 C2 Cyclohexane 2 C1->C2 1,1'-Linkage p_Tolyl p-Tolyl Group p_Tolyl->C1 4-position (trans) Vinyl Vinyl Group Vinyl->C2 4'-position (trans)

Caption: Logical relationship of the core and substituent groups in the molecule.

This technical guide serves as a foundational resource for professionals requiring detailed information on (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The provided data and diagrams are intended to support further research and development activities.

References

Solubility Profile of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive experimental protocol for determining its solubility, alongside known qualitative information.

Compound Overview

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a synthetic organic compound with the following key identifiers:

  • CAS Number: 155041-85-3[1]

  • Molecular Formula: C₂₁H₃₀[1]

  • Molecular Weight: Approximately 282.47 g/mol [2][3][4]

This compound is noted for its use in materials science and as a synthetic intermediate.[1]

Qualitative Solubility Data

SolventQualitative Solubility
TolueneSoluble[5][6]

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed methodology is provided for researchers to determine the solubility of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in various organic solvents. This protocol is based on standard laboratory practices for solubility assessment.

Materials and Equipment
  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (solid)

  • Selected organic solvents (e.g., toluene, hexane, dichloromethane, ethanol, acetone)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with secure caps

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars or a vortex mixer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) to a series of vials, ensuring a significant amount of undissolved solid remains at the bottom.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled environment and agitate them (e.g., using a magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis of Solute Concentration:

    • Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Add excess solute to solvent in vial B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample with known volume of solvent D->E F Analyze concentration (e.g., HPLC, GC) E->F G Calculate solubility F->G

Caption: Workflow for determining the quantitative solubility of a compound.

This guide provides a framework for researchers to systematically determine the solubility of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in various organic solvents, thereby generating valuable data for its application in research and development.

References

discovery and history of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), a bicyclic hydrocarbon derivative, holds significance in the realm of materials science, particularly in the formulation of liquid crystal displays (LCDs) and as a monomer for specialized polymers. This technical guide delves into the discovery, history, and physicochemical properties of this compound. It provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the experimental methodologies that underpin its preparation and analysis. While its primary applications are in materials science, this guide also briefly explores the potential for biological activity inherent to its structural class.

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a synthetic organic compound characterized by a rigid bi(cyclohexane) core.[1] This core structure is substituted with a p-tolyl group at one 4-position and a vinyl group at the 4'-position. The trans,trans stereochemistry of the bicyclohexyl rings imparts distinct spatial and electronic properties that are highly desirable in the field of liquid crystals.[1] The presence of the vinyl group offers a reactive site for polymerization, enabling its use as a monomer in the creation of advanced materials with specific optical and thermal properties.[1]

The compound is also noted for its potential as a building block in more complex organic syntheses.[1] While its primary documented applications are in materials science, the bicyclohexane scaffold is of interest in medicinal chemistry, suggesting potential, albeit underexplored, biological activities.[1]

Discovery and History

The development of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is intrinsically linked to the broader history of liquid crystal research. The foundational discovery of liquid crystals is credited to Friedrich Reinitzer in 1888, who observed that cholesteryl benzoate exhibited two distinct melting points.[2][3] This initial observation paved the way for the exploration of other molecules with liquid crystalline properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is crucial for its application and handling. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 155041-85-3[1][8][9][10][11]
Molecular Formula C21H30[1][8]
Molecular Weight 282.46 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%[9][10]
Storage Temperature 2-8°C, under dry and sealed conditions[1][8]

Note: Further quantitative data such as melting point, boiling point, and density are not consistently reported across publicly available sources. Researchers should refer to the certificate of analysis from their specific supplier for precise values.

Synthesis and Experimental Protocols

The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a multi-step process that generally involves the construction of the bicyclohexane core followed by the introduction of the p-tolyl and vinyl functional groups. While a specific, detailed experimental protocol for this exact molecule is not publicly documented in a single source, the general synthetic strategy can be inferred from established organic chemistry reactions. The key transformations typically include a Diels-Alder reaction, a Friedel-Crafts alkylation, and a Heck reaction.[1]

General Synthetic Pathway

A plausible synthetic route is outlined below. It should be noted that this is a generalized protocol and would require optimization for practical implementation.

Synthesis_Pathway cluster_0 Step 1: Bicyclohexane Core Formation cluster_1 Step 2: Introduction of p-Tolyl Group cluster_2 Step 3: Introduction of Vinyl Group Cyclohexadiene Cyclohexadiene Bicyclohexane_intermediate Bicyclohexane Intermediate Cyclohexadiene->Bicyclohexane_intermediate Diels-Alder Reaction Dienophile Dienophile Dienophile->Bicyclohexane_intermediate Tolyl_bicyclohexane 4-(p-Tolyl)-1,1'-bi(cyclohexane) derivative Bicyclohexane_intermediate->Tolyl_bicyclohexane Friedel-Crafts Alkylation p_Tolyl_chloride p-Tolyl chloride p_Tolyl_chloride->Tolyl_bicyclohexane AlCl3 AlCl3 catalyst AlCl3->Tolyl_bicyclohexane Final_Product (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) Tolyl_bicyclohexane->Final_Product Heck Reaction or similar cross-coupling Vinyl_source Vinylating Agent Vinyl_source->Final_Product Pd_catalyst Palladium Catalyst Pd_catalyst->Final_Product

Caption: Generalized synthetic pathway for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Illustrative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a specialty chemical like the target compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert atmosphere, solvent, reagents) Start->Reaction_Setup Reaction_Execution Reaction Execution (Controlled temperature and time) Reaction_Setup->Reaction_Execution Workup Aqueous Workup (Quenching, extraction, washing) Reaction_Execution->Workup Purification Purification (Column chromatography, recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR, EA) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: A standard workflow for the synthesis and analysis of organic compounds.

Characterization and Analysis

The structural elucidation and purity assessment of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) rely on a suite of analytical techniques. Commercial suppliers often provide access to spectral data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the p-tolyl, vinyl, and bicyclohexane moieties and for verifying the trans,trans stereochemistry through the analysis of coupling constants.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=C stretching of the vinyl group and the aromatic C-H bonds of the tolyl group.

  • Elemental Analysis (EA): Determines the percentage composition of carbon and hydrogen, which can be compared to the theoretical values for C21H30.

Applications

The primary application of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is in the field of materials science.

  • Liquid Crystal Displays (LCDs): Its rigid core and anisotropic shape make it a valuable component in liquid crystal mixtures.[1] These mixtures are used in various types of LCDs, where the orientation of the liquid crystals is controlled by an electric field to modulate light.

  • Polymer Synthesis: The vinyl group serves as a polymerizable handle, allowing the incorporation of the rigid bicyclohexane-tolyl moiety into polymer chains.[1] This can enhance the thermal stability and mechanical properties of the resulting polymers.[1]

  • Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.[1]

Potential Biological Activity

While the primary focus of research on (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) has been on its material properties, the broader class of substituted cyclohexane and bicyclohexane derivatives has been investigated for various biological activities. Some studies have suggested that cyclohexane derivatives can exhibit antimicrobial properties. However, there is currently no specific, publicly available research detailing the biological activity or any interaction with signaling pathways of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The mention of it as an "OLED innovative drug intermediate" suggests a potential, though not yet fully disclosed, application in areas that may bridge materials science and biomedicine.[8] Further research is required to explore any potential therapeutic applications.

Conclusion

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a specialized chemical with established applications in the formulation of liquid crystals and advanced polymers. Its synthesis, while not detailed in a single comprehensive source, relies on well-understood organic reactions. The physicochemical properties of this compound make it a valuable component for technologies requiring materials with specific optical and thermal characteristics. While its biological profile remains largely unexplored, the structural motifs present suggest that future investigations in this area could be a fruitful avenue of research. This guide provides a foundational understanding of this compound for researchers and professionals in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) from p-Tolyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), a valuable building block in materials science and medicinal chemistry. The outlined synthetic pathway commences with the commercially available precursor, 4-(p-tolyl)cyclohexanone, and proceeds through a stereocontrolled multi-step sequence involving a Grignard reaction with p-tolylmagnesium bromide and a subsequent dehydration to yield the target compound. This application note includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a rigid, non-polar molecule with applications in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as a key intermediate in the synthesis of complex organic molecules.[1] Its defined stereochemistry and functional handles (p-tolyl and vinyl groups) allow for precise tuning of its material and biological properties. The synthesis of such disubstituted bicyclohexane systems with controlled stereochemistry is of significant interest. The following protocol details a reliable method for the preparation of this compound.

Overall Synthetic Strategy

The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) can be efficiently achieved from 4-(p-tolyl)cyclohexanone. The key steps involve the construction of the bicyclohexane core and the introduction of the vinyl group. A crucial intermediate in this pathway is trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one. From this intermediate, a Wittig reaction provides a direct and stereoselective route to the final product.

The overall transformation is depicted in the following workflow diagram:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product start trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one wittig Wittig Reaction (Methylenetriphenylphosphorane) start->wittig product (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) wittig->product

Figure 1. Synthetic workflow for the preparation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Wittig reaction. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

This procedure outlines the conversion of the ketone precursor to the final vinyl-substituted product via a Wittig reaction.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether.

  • Under a nitrogen atmosphere, cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium or sodium hydride (1.1 eq) to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.

Step 2: Wittig Reaction

  • In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Wittig reagent solution from Step 1 to the ketone solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) as a white solid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one125962-80-3C₁₉H₂₆O270.41White to off-white solid
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)155041-85-3C₂₁H₃₀282.47White crystalline solid

Table 2: Expected Yields and Purity

Reaction StepProductTheoretical YieldExpected Purity (after purification)
Wittig Reaction(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)75-85%>98% (by HPLC)

Logical Relationships and Pathways

The core of this synthesis is the transformation of a ketone to an alkene. The Wittig reaction is a highly effective and widely used method for this purpose.

Wittig_Mechanism ketone trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane + Ylide ylide Methylenetriphenylphosphorane (Ph3P=CH2) ylide->oxaphosphetane product (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) oxaphosphetane->product Decomposition byproduct Triphenylphosphine oxide (Ph3P=O) oxaphosphetane->byproduct

Figure 2. Key transformation in the synthesis.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) starting from a commercially available precursor. The use of the Wittig reaction ensures a high-yielding conversion of the ketone to the desired vinyl group while preserving the stereochemistry of the bicyclohexane core. This application note serves as a valuable resource for researchers in need of this important synthetic building block.

References

Application Notes and Protocols for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in Polymer Dispersed Liquid Crystals (PDLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of the reactive mesogen, (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) , in the fabrication of Polymer Dispersed Liquid Crystal (PDLC) films. PDLCs are a class of smart materials that can be electrically switched between opaque and transparent states, with wide-ranging applications in smart windows, privacy screens, and displays. The incorporation of a polymerizable liquid crystal monomer, such as (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), into the PDLC formulation offers the potential for enhanced electro-optical performance, including lower driving voltages, improved contrast ratios, and faster switching times. These enhancements are attributed to the rigid bicyclohexane core and the polymerizable vinyl group, which can covalently bond with the polymer matrix, influencing droplet morphology and anchoring energy.

Introduction to (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in PDLCs

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclic hydrocarbon derivative with a rigid core structure and a terminal vinyl group, making it a valuable reactive mesogen in materials science.[1] Its molecular structure is designed to impart desirable properties such as thermal stability and rigidity to polymers.[1] In the context of PDLCs, this compound can be copolymerized with other monomers to form the polymer matrix that encapsulates liquid crystal droplets.

The primary working principle of a PDLC film involves the modulation of light scattering.[2] In the absence of an electric field (OFF state), the liquid crystal molecules within the polymer matrix are randomly oriented, leading to a refractive index mismatch between the liquid crystal droplets and the polymer. This mismatch causes significant light scattering, rendering the film opaque.[2] When an electric field is applied (ON state), the liquid crystal molecules align with the field, matching their refractive index to that of the polymer matrix. This alignment allows light to pass through with minimal scattering, resulting in a transparent state.

The incorporation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is hypothesized to influence the PDLC's performance in several ways:

  • Morphology Control: As a reactive mesogen, it can participate in the polymerization process, potentially affecting the size, shape, and distribution of the liquid crystal droplets.

  • Anchoring Energy Modification: By being covalently bonded to the polymer matrix at the droplet interface, it can alter the anchoring energy of the liquid crystal molecules, which in turn affects the driving voltage and switching speed.

  • Improved Stability: The rigid bicyclohexane structure can enhance the thermal and mechanical stability of the resulting PDLC film.

Experimental Protocols

The following protocols are generalized methodologies for the fabrication and characterization of PDLC films incorporating (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). Researchers should optimize the specific parameters based on their experimental setup and desired film properties.

Materials and Reagents
Material/ReagentSupplierPurity/Grade
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)Commercial Vendor>97%
Nematic Liquid Crystal (e.g., E7, 5CB)Commercial VendorDisplay Grade
UV-curable Monomer (e.g., Norland Optical Adhesive 65)Norland Products-
Photoinitiator (e.g., Irgacure 651)Ciba Specialty>99%
Indium Tin Oxide (ITO) coated glass slidesCommercial Vendor-
Spacers (e.g., glass beads)Commercial VendorVarious sizes
Solvents (e.g., Acetone, Isopropanol)Commercial VendorACS Grade
PDLC Film Fabrication via Polymerization-Induced Phase Separation (PIPS)

The PIPS method is a widely used technique for preparing PDLC films.[3]

  • Preparation of the Pre-polymer/Liquid Crystal Syrup:

    • In a clean, dry vial, prepare a homogeneous mixture of the UV-curable monomer, the nematic liquid crystal, the photoinitiator, and (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

    • A typical starting formulation could be (by weight %):

      • Nematic Liquid Crystal: 60-80%

      • UV-curable Monomer: 15-35%

      • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane): 1-10%

      • Photoinitiator: 1-2%

    • Gently heat the mixture to ensure complete dissolution and homogeneity. Avoid excessive heating that could prematurely initiate polymerization.

    • Sonicate the mixture for a few minutes to remove any dissolved gases.

  • Cell Assembly:

    • Clean two ITO-coated glass slides thoroughly with acetone, followed by isopropanol, and then dry them with a stream of nitrogen.

    • Place spacers of a desired thickness (e.g., 10-20 µm) near the edges of one of the ITO slides.

    • Apply a small amount of the pre-polymer/liquid crystal syrup onto the center of the slide.

    • Carefully place the second ITO slide on top, with the conductive sides facing each other, to form a sandwich-like cell.

    • Allow the syrup to spread evenly throughout the cell. Clamp the cell to ensure a uniform thickness.

  • UV Curing:

    • Expose the assembled cell to a UV light source of a specific intensity (e.g., 10-100 mW/cm²) for a controlled duration. The curing time will depend on the UV intensity and the specific formulation.

    • The UV exposure initiates the polymerization of the monomers, leading to phase separation and the formation of liquid crystal droplets within the polymer matrix.

Characterization of PDLC Films

2.3.1 Electro-Optical Measurements

The electro-optical properties are critical for evaluating the performance of the PDLC film.

  • Setup: Place the fabricated PDLC cell in a holder between a light source (e.g., He-Ne laser) and a photodetector.

  • Voltage Application: Apply a variable AC voltage (square wave, 1 kHz) across the ITO electrodes of the cell.

  • Data Acquisition: Measure the transmittance of the film as a function of the applied voltage.

  • Key Parameters to Determine:

    • Driving Voltage (V90): The voltage required to achieve 90% of the maximum transmittance.

    • Threshold Voltage (V10): The voltage at which transmittance reaches 10% of the maximum.

    • Contrast Ratio (CR): The ratio of the maximum transmittance (ON state) to the minimum transmittance (OFF state).

    • Response Time: The time taken for the film to switch between the ON and OFF states (rise time and decay time).

2.3.2 Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the morphology of the PDLC film.

  • Sample Preparation:

    • Fracture the PDLC film in liquid nitrogen to create a clean cross-section.

    • Immerse the fractured sample in a suitable solvent (e.g., hexane or cyclohexane) for an extended period to extract the liquid crystal, leaving behind the porous polymer matrix.[3]

    • Dry the sample thoroughly.

  • Imaging:

    • Coat the sample with a thin layer of a conductive material (e.g., gold or palladium).

    • Image the cross-section using an SEM to observe the size, shape, and distribution of the pores (originally liquid crystal droplets).

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.

Table 1: Electro-Optical Properties of PDLC Films with Varying Concentrations of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Concentration of Reactive Mesogen (wt%)Driving Voltage (V90) (V)Threshold Voltage (V10) (V)Contrast Ratio (CR)Rise Time (ms)Decay Time (ms)
0 (Control)DataDataDataDataData
1DataDataDataDataData
2DataDataDataDataData
5DataDataDataDataData
10DataDataDataDataData

Table 2: Morphological Characteristics of PDLC Films

Concentration of Reactive Mesogen (wt%)Average Droplet Size (µm)Droplet Density (droplets/µm²)
0 (Control)DataData
1DataData
2DataData
5DataData
10DataData

Visualizations

Experimental Workflow for PDLC Fabrication and Characterization

PDLC_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_data Data Analysis A Mixing of Components: - Nematic LC - UV-curable Monomer - Reactive Mesogen - Photoinitiator B Homogeneous Syrup Formation A->B E Syrup Filling B->E C ITO Glass Cleaning D Cell Assembly with Spacers C->D D->E F UV Curing (PIPS) E->F G Electro-Optical Measurements (V-T Curve, Response Time) F->G H Morphological Analysis (SEM) F->H I Determination of: - Driving Voltage - Contrast Ratio - Switching Speed G->I J Analysis of: - Droplet Size - Droplet Density H->J

Caption: Workflow for PDLC fabrication and characterization.

Logical Relationship of Components in a PDLC Film

PDLC_Components PDLC_Film PDLC Film Polymer_Matrix Polymer Matrix PDLC_Film->Polymer_Matrix LC_Droplets Liquid Crystal Droplets PDLC_Film->LC_Droplets Uv_Monomer UV-curable Monomer Uv_Monomer->Polymer_Matrix Polymerizes to form Reactive_Mesogen (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) Reactive_Mesogen->Polymer_Matrix Co-polymerizes with Photoinitiator Photoinitiator Photoinitiator->Polymer_Matrix Initiates polymerization Nematic_LC Nematic Liquid Crystal Nematic_LC->LC_Droplets Forms

Caption: Component relationships within the PDLC film.

Concluding Remarks

The use of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) as a reactive mesogen in PDLC formulations presents a promising avenue for developing advanced smart materials with superior electro-optical properties. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this compound. Further investigations should focus on systematically varying the concentration of the reactive mesogen and correlating these changes with the resulting electro-optical performance and morphological characteristics of the PDLC films. Such studies will contribute to a deeper understanding of the structure-property relationships in these complex composite materials and pave the way for their application in next-generation optical devices.

References

Application Notes and Protocols for High-Performance Liquid Crystal Mixtures with (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), hereafter referred to as TTVBC, is a reactive mesogen of significant interest in the formulation of high-performance liquid crystal (LC) mixtures.[1] Its molecular structure, featuring a rigid bicyclohexane core, a p-tolyl group, and a polymerizable vinyl group, imparts desirable properties for advanced materials applications, particularly in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[1][2] As a reactive mesogen, TTVBC can be incorporated into a liquid crystal host mixture and subsequently polymerized, typically by UV irradiation, to form a stabilized polymer network. This process is crucial for creating advanced optical films, improving viewing angles, and enhancing the overall performance of display devices.[3]

These application notes provide a comprehensive overview and detailed protocols for the formulation, preparation, and characterization of high-performance liquid crystal mixtures incorporating TTVBC.

Physicochemical Properties of TTVBC

A summary of the key physicochemical properties of TTVBC is presented in the table below.

PropertyValueReference
CAS Number 155041-85-3[1]
Molecular Formula C₂₁H₃₀[1]
Molecular Weight 282.47 g/mol [4]
Appearance White to off-white powder/crystals-
Purity ≥97%-
Storage 2-8°C, under inert atmosphere[4]

Formulation of High-Performance Liquid Crystal Mixtures

The formulation of a high-performance liquid crystal mixture is a multi-component endeavor aimed at achieving specific electro-optical properties. TTVBC, as a reactive mesogen, is typically added to a host nematic liquid crystal mixture to impart polymerizable properties.

Table 1: Representative Formulation of a High-Performance LC Mixture with TTVBC

ComponentFunctionConcentration (wt%)
Host Nematic LC Mixture Provides the primary liquid crystalline properties (e.g., birefringence, dielectric anisotropy)85.0 - 99.0
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (TTVBC) Reactive Mesogen; forms a polymer network upon curing1.0 - 10.0
Photoinitiator (e.g., Irgacure 651) Initiates polymerization of the reactive mesogen upon UV exposure0.1 - 5.0 (relative to TTVBC)
Chiral Dopant (Optional) Induces a helical twist in the nematic phase (for twisted nematic or cholesteric applications)0.1 - 1.0

Note: The exact composition of the host nematic LC mixture and the concentrations of the additives will depend on the desired final properties of the device. The data presented in this table is for illustrative purposes.

Experimental Protocols

Preparation of the Liquid Crystal Mixture

This protocol describes the preparation of a liquid crystal mixture containing TTVBC.

Materials:

  • Host Nematic Liquid Crystal Mixture

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (TTVBC)

  • Photoinitiator (e.g., Irgacure 651)

  • Chiral Dopant (optional)

  • Vials with PTFE-lined caps

  • Precision balance

  • Vortex mixer

  • Ultrasonic bath

  • Hot plate

Procedure:

  • Accurately weigh the desired amounts of the host nematic LC mixture, TTVBC, photoinitiator, and any optional chiral dopants into a clean, dry vial.

  • Securely cap the vial.

  • Gently heat the mixture on a hot plate to a temperature above the clearing point of the host mixture to ensure all components are in the isotropic liquid state.

  • Thoroughly mix the components using a vortex mixer until a homogeneous solution is obtained.

  • Place the vial in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and uniformity.

  • Slowly cool the mixture to room temperature.

G cluster_prep Mixture Preparation weigh Weigh Components heat Heat to Isotropic Phase weigh->heat mix Vortex & Sonicate heat->mix cool Cool to Room Temperature mix->cool

Figure 1. Workflow for the preparation of the liquid crystal mixture.

Characterization of the Liquid Crystal Mixture

Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

Protocol (DSC):

  • Hermetically seal 5-10 mg of the LC mixture in an aluminum pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same rate to a temperature below the lowest expected phase transition.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Identify the phase transition temperatures from the peaks in the DSC thermogram.

Protocol (POM):

  • Place a small drop of the LC mixture on a clean glass slide and cover with a coverslip.

  • Place the slide on a hot stage attached to a polarized optical microscope.

  • Observe the sample texture as it is heated and cooled at a slow, controlled rate.

  • Note the temperatures at which textural changes occur, corresponding to phase transitions.

Table 2: Hypothetical Phase Transition Temperatures of an LC Mixture Containing TTVBC

TransitionTemperature (°C)
Crystal to Nematic (T_CN)15
Nematic to Isotropic (T_NI)95

Note: This data is illustrative. The actual transition temperatures will depend on the specific composition of the mixture.

Apparatus:

  • Function generator

  • Voltage amplifier

  • Photodetector

  • Oscilloscope

  • Helium-Neon (HeNe) laser (632.8 nm)

  • Polarizers

  • Liquid crystal cell (e.g., 5 µm cell gap with indium tin oxide electrodes)

Protocol:

  • Fill the liquid crystal cell with the prepared mixture by capillary action in the isotropic phase.

  • Mount the cell in a temperature-controlled holder between crossed polarizers.

  • Apply a square-wave voltage of varying amplitude (0-20 V) and frequency (e.g., 1 kHz) to the cell.

  • Measure the transmitted light intensity as a function of the applied voltage to determine the voltage-transmittance (V-T) curve.

  • From the V-T curve, determine the threshold voltage (Vth) and the saturation voltage (Vsat).

  • Measure the rise time (τ_on) and decay time (τ_off) of the electro-optical response using the oscilloscope.

Table 3: Hypothetical Electro-Optical Properties of an LC Mixture Containing TTVBC

PropertyValue
Threshold Voltage (Vth) 1.5 V
Saturation Voltage (Vsat) 5.0 V
Rise Time (τ_on) 10 ms
Decay Time (τ_off) 25 ms

Note: This data is for illustrative purposes only.

Method: Abbe Refractometer

Protocol:

  • Calibrate the Abbe refractometer with a standard of known refractive index.

  • Place a few drops of the LC mixture onto the prism of the refractometer.

  • Use a polarizing filter to measure the extraordinary refractive index (n_e) and the ordinary refractive index (n_o) at a specific wavelength (e.g., 589 nm) and temperature.

  • Calculate the birefringence (Δn) using the formula: Δn = n_e - n_o.

Table 4: Hypothetical Birefringence of an LC Mixture Containing TTVBC

Temperature (°C)Δn at 589 nm
250.15
500.14
750.12

Note: This data is for illustrative purposes only.

Polymerization of the Reactive Mesogen

This protocol describes the UV curing process for the liquid crystal mixture containing TTVBC.

Materials:

  • Liquid crystal cell filled with the TTVBC-containing mixture

  • UV lamp with a controlled intensity and wavelength (e.g., 365 nm)

  • Nitrogen-purged environment (optional, to minimize oxygen inhibition)

Procedure:

  • Place the filled LC cell in the desired alignment state (e.g., by applying a voltage).

  • Expose the cell to UV radiation for a specified time and intensity. The optimal curing conditions (intensity and duration) should be determined experimentally.

  • After curing, the TTVBC will have formed a polymer network, stabilizing the liquid crystal alignment.

G cluster_characterization Characterization & Curing fill_cell Fill LC Cell align Align LC Molecules fill_cell->align uv_cure UV Curing align->uv_cure characterize Post-Curing Characterization uv_cure->characterize

Figure 2. Workflow for cell preparation, curing, and characterization.

Signaling Pathways and Logical Relationships

In the context of materials science and liquid crystal displays, the concept of "signaling pathways" is not directly applicable in the biological sense. However, a logical relationship exists between the molecular structure of TTVBC and the resulting macroscopic properties of the liquid crystal mixture.

G TTVBC TTVBC Molecular Structure RigidCore Rigid Bicyclohexane Core TTVBC->RigidCore TolylGroup p-Tolyl Group TTVBC->TolylGroup VinylGroup Vinyl Group TTVBC->VinylGroup NematicOrder Nematic Order RigidCore->NematicOrder Birefringence Birefringence (Δn) TolylGroup->Birefringence PolymerNetwork Polymer Network Formation VinylGroup->PolymerNetwork Properties Macroscopic Properties NematicOrder->Properties Birefringence->Properties Stability Enhanced Stability PolymerNetwork->Stability Stability->Properties

Figure 3. Relationship between TTVBC's molecular structure and mixture properties.

Conclusion

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a valuable reactive mesogen for the formulation of high-performance liquid crystal mixtures. Its incorporation allows for the formation of stabilized liquid crystal films with tailored properties for advanced display applications. The protocols outlined in these application notes provide a framework for the successful formulation, preparation, and characterization of such mixtures. It is important to note that the specific performance of any given formulation will be highly dependent on the composition of the host mixture and the precise processing conditions. Therefore, the provided protocols should be considered as a starting point for further optimization.

References

Application Notes and Protocols for the Characterization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) via NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural characterization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols outlined below are intended to ensure accurate and reproducible data acquisition for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds.

Overview of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a complex organic molecule featuring a bicyclohexyl core. This rigid structure is substituted with a p-tolyl group on one cyclohexane ring and a vinyl group on the other, with a trans stereochemical relationship across both rings. Accurate characterization is crucial for confirming its identity, purity, and stereochemistry, which are critical parameters in its applications, including in materials science and as a building block in organic synthesis.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and FTIR analysis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). These predictions are based on established chemical shift and absorption frequency ranges for analogous structural motifs.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10d2HAromatic protons (ortho to methyl)
~ 7.00d2HAromatic protons (meta to methyl)
~ 5.80ddt1HVinyl proton (-CH=)
~ 4.95dd1HTerminal vinyl proton (=CH₂)
~ 4.90dd1HTerminal vinyl proton (=CH₂)
~ 2.45m1HCyclohexyl proton (methine, adjacent to p-tolyl)
~ 2.30s3HMethyl protons (-CH₃)
~ 2.05m1HCyclohexyl proton (methine, adjacent to vinyl)
~ 1.80 - 1.95m4HCyclohexyl protons (axial)
~ 1.00 - 1.40m12HCyclohexyl protons (equatorial and others)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 145.0Aromatic carbon (quaternary, attached to cyclohexane)
~ 142.0Vinyl carbon (-CH=)
~ 135.0Aromatic carbon (quaternary, attached to methyl)
~ 129.0Aromatic carbons (CH)
~ 126.5Aromatic carbons (CH)
~ 110.0Vinyl carbon (=CH₂)
~ 44.0Cyclohexyl carbon (CH, attached to p-tolyl)
~ 43.0Cyclohexyl carbon (CH, attached to vinyl)
~ 40.5Cyclohexyl carbon (CH, bicyclohexyl junction)
~ 34.0Cyclohexyl carbons (CH₂)
~ 30.0Cyclohexyl carbons (CH₂)
~ 21.0Methyl carbon (-CH₃)
Predicted FTIR Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3075 - 3010Medium=C-H stretch (vinyl and aromatic)
2920 - 2850StrongC-H stretch (cyclohexyl)
1640MediumC=C stretch (vinyl)
1615, 1515Medium-WeakC=C stretch (aromatic ring)
1450MediumCH₂ scissoring (cyclohexyl)
990, 910Strong=C-H bend (vinyl out-of-plane)
815StrongC-H bend (p-disubstituted aromatic out-of-plane)

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR and FTIR spectra of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • For 2D NMR (optional but recommended for full assignment):

      • Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to aid in proton-proton and proton-carbon correlations, respectively.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.

FTIR Spectroscopy Protocol (ATR Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum Acquisition:

    • Place a small amount of the solid (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) sample directly onto the ATR crystal.

    • If the sample is a powder, use the pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to the predicted values and literature data for the expected functional groups.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the characterization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr_analysis NMR Analysis purification->nmr_analysis ftir_analysis FTIR Analysis purification->ftir_analysis h1_nmr 1H NMR nmr_analysis->h1_nmr atr_ftir ATR-FTIR ftir_analysis->atr_ftir c13_nmr 13C NMR nmr_data NMR Data Processing (Chemical Shifts, Integration, Multiplicity) h1_nmr->nmr_data nmr_2d 2D NMR (COSY, HSQC) c13_nmr->nmr_data nmr_2d->nmr_data ftir_data FTIR Data Analysis (Peak Assignment) atr_ftir->ftir_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation ftir_data->structure_confirmation

Caption: Experimental workflow for the synthesis and characterization.

logical_relationship cluster_nmr NMR Signals cluster_ftir FTIR Absorptions molecule (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) aromatic_h Aromatic Protons (~7.0-7.1 ppm) molecule->aromatic_h p-Tolyl Group vinyl_h Vinyl Protons (~4.9-5.8 ppm) molecule->vinyl_h Vinyl Group cyclohexyl_h Cyclohexyl Protons (~1.0-2.5 ppm) molecule->cyclohexyl_h Bi(cyclohexane) Core methyl_h Methyl Protons (~2.3 ppm) molecule->methyl_h p-Tolyl Group ch_stretch C-H Stretches (Aromatic, Vinyl, Alkyl) molecule->ch_stretch cc_double_bond C=C Stretches (Vinyl, Aromatic) molecule->cc_double_bond ch_bend C-H Bends (Vinyl, Aromatic) molecule->ch_bend

Caption: Relationship between molecular structure and spectroscopic signals.

Application Notes and Protocols for Polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a unique vinyl monomer characterized by a bulky and rigid bicyclohexyl-p-tolyl substituent. This structure imparts significant steric hindrance around the polymerizable vinyl group, which presents distinct challenges and opportunities in its polymerization. The resulting polymer, poly[(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)], is anticipated to possess a high glass transition temperature (Tg), excellent thermal stability, and a high refractive index, making it a candidate for applications in advanced optical materials, high-performance plastics, and as a hydrophobic matrix for drug delivery systems.

These application notes provide an overview and detailed protocols for the polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) using various techniques, including free radical polymerization, cationic polymerization, and controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Due to the monomer's sterically demanding nature, careful selection of polymerization conditions is crucial to achieve controlled polymer structures with desired molecular weights and low polydispersity.

Free Radical Polymerization

Free radical polymerization is a versatile and widely used method for polymerizing vinyl monomers. For sterically hindered monomers like (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), higher reaction temperatures and longer polymerization times may be necessary to achieve reasonable monomer conversion. However, this often leads to polymers with broad molecular weight distributions and limited control over the polymer architecture.

Experimental Protocol: Bulk Free Radical Polymerization

This protocol describes the bulk polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) using AIBN as a thermal initiator.

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (Monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Solvent for dissolution)

  • Methanol (Nonsolvent for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas line

  • Oil bath with temperature controller

Procedure:

  • Place the monomer (e.g., 2.82 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol, for a [M]:[I] ratio of 100:1) into a Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and degas the contents by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 24 hours. The viscosity of the solution is expected to increase as polymerization proceeds.

  • To terminate the polymerization, remove the flask from the oil bath and cool it to room temperature.

  • Dissolve the resulting polymer in a minimal amount of toluene.

  • Precipitate the polymer by slowly adding the toluene solution to a large excess of stirred methanol.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 60°C to a constant weight.

Data Presentation: Expected Results for Free Radical Polymerization

The following table summarizes hypothetical data for the free radical polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) under different conditions. Due to the high steric hindrance, achieving high molecular weights might be challenging, and polydispersity is expected to be broad.

Entry[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Hypothetical)PDI (Hypothetical)
1100:170244515,0002.5
2100:180246012,0002.8
3200:180245520,0002.6

Visualization: Free Radical Polymerization Workflow

Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Monomer + Initiator (AIBN) Flask Schlenk Flask Monomer->Flask Degas Freeze-Pump-Thaw (3 cycles) Flask->Degas Polymerization Polymerization (80°C, 24h) Degas->Polymerization Dissolution Dissolve in Toluene Polymerization->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry Polymer Precipitation->Drying

Workflow for Free Radical Polymerization.

Cationic Polymerization

Cationic polymerization is suitable for vinyl monomers with electron-donating substituents. The p-tolyl group in the monomer can stabilize the propagating carbocation. However, the bulky bicyclohexyl group can pose significant steric challenges. Low temperatures are typically required to suppress chain transfer and termination reactions, which can lead to better control over the polymerization.[1]

Experimental Protocol: Cationic Polymerization

This protocol describes the cationic polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) initiated by a Lewis acid.

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (Monomer)

  • Titanium tetrachloride (TiCl4) (Initiator)

  • Dichloromethane (CH2Cl2) (Anhydrous solvent)

  • Methanol (Quenching agent)

  • Dry ice/acetone bath

  • Inert gas atmosphere glovebox or Schlenk line

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere. All liquid transfers should be performed using oven-dried syringes.

  • In a glovebox, prepare a stock solution of TiCl4 in CH2Cl2 (e.g., 0.1 M).

  • In a Schlenk tube equipped with a magnetic stir bar, dissolve the monomer (e.g., 1.41 g, 5 mmol) in anhydrous CH2Cl2 (e.g., 20 mL) under an inert atmosphere.

  • Cool the monomer solution to -78°C using a dry ice/acetone bath.

  • Rapidly add the TiCl4 solution (e.g., 0.5 mL of 0.1 M solution, 0.05 mmol, for a [M]:[I] ratio of 100:1) to the stirred monomer solution.

  • Allow the polymerization to proceed for 2 hours at -78°C.

  • Quench the polymerization by adding pre-chilled methanol (e.g., 5 mL).

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60°C.

Data Presentation: Expected Results for Cationic Polymerization

The following table presents hypothetical data for the cationic polymerization, highlighting the expected trend of obtaining higher molecular weights and lower polydispersity at lower temperatures.

Entry[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Hypothetical)PDI (Hypothetical)
1100:102708,0002.2
2100:1-4026512,0001.8
3100:1-7826015,0001.6

Visualization: Cationic Polymerization Signaling Pathway

Cationic_Polymerization Initiator Initiator (e.g., TiCl4) Monomer Monomer Initiator->Monomer Initiation Carbocation Propagating Carbocation Monomer->Carbocation Carbocation->Carbocation Polymer Polymer Chain Carbocation->Polymer Termination Chain Transfer/ Termination Carbocation->Termination Quenching Quenching (Methanol) Polymer->Quenching

Mechanism of Cationic Polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The bulky nature of the monomer may require a more active catalyst system and higher temperatures to achieve good control.

Experimental Protocol: ATRP

This protocol details the ATRP of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (Nonsolvent)

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 7.2 mg, 0.05 mmol).

  • Seal the flask and cycle between vacuum and inert gas three times.

  • Under an inert atmosphere, add the monomer (e.g., 1.41 g, 5 mmol), anisole (e.g., 2 mL), and PMDETA (e.g., 10.4 μL, 0.05 mmol).

  • Stir the mixture to dissolve the catalyst, forming a colored complex.

  • Degas the solution with three freeze-pump-thaw cycles.

  • After the final thaw, add the initiator EBiB (e.g., 7.3 μL, 0.05 mmol, for a [M]:[I]:[Cu]:[L] ratio of 100:1:1:1) via syringe.

  • Place the flask in a preheated oil bath at 110°C.

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • After the desired conversion is reached (e.g., 8 hours), terminate the polymerization by cooling the flask and exposing the contents to air.

  • Dilute the reaction mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Data Presentation: Expected Results for ATRP

The following table shows hypothetical data for ATRP, demonstrating the potential for controlled polymerization with increasing molecular weight and low polydispersity over time.

EntryTime (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC, Hypothetical)PDI (Hypothetical)
12257,0627,5001.25
244512,71213,0001.20
387019,77320,5001.18

Visualization: ATRP Experimental Workflow

ATRP_Workflow cluster_setup Reaction Setup cluster_reaction_proc Polymerization cluster_analysis_purification Analysis & Purification Reagents CuBr, Monomer, Solvent, Ligand Flask_Setup Add to Schlenk Flask Reagents->Flask_Setup Initiator Initiator (EBiB) Degas_React Freeze-Pump-Thaw Flask_Setup->Degas_React Add_Initiator Add Initiator Degas_React->Add_Initiator Polymerize_React Heat to 110°C Add_Initiator->Polymerize_React Sampling Periodic Sampling (NMR, GPC) Polymerize_React->Sampling Termination_Purify Terminate & Remove Catalyst Polymerize_React->Termination_Purify Precipitation_Purify Precipitate in Methanol Termination_Purify->Precipitation_Purify

Workflow for ATRP Experiment.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile controlled radical polymerization technique that is tolerant of a wide range of functional groups and reaction conditions.[2] The choice of RAFT agent is critical for controlling the polymerization of sterically hindered monomers. A less active RAFT agent might be required to achieve good control.

Experimental Protocol: RAFT Polymerization

This protocol outlines the RAFT polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (Monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Methanol (Nonsolvent)

Procedure:

  • In a Schlenk tube, dissolve the monomer (e.g., 1.41 g, 5 mmol), CPDT (e.g., 17.2 mg, 0.05 mmol, for [M]:[RAFT] = 100:1), and AIBN (e.g., 1.64 mg, 0.01 mmol, for [RAFT]:[I] = 5:1) in 1,4-dioxane (e.g., 5 mL).

  • Seal the tube and degas the solution by three freeze-pump-thaw cycles.

  • Place the tube in a preheated oil bath at 70°C.

  • Monitor the polymerization by taking samples at timed intervals for ¹H NMR and GPC analysis.

  • After the desired time (e.g., 24 hours), stop the reaction by cooling to room temperature and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.

  • Isolate the polymer by filtration and dry it under vacuum at 60°C.

Data Presentation: Expected Results for RAFT Polymerization

The following table provides hypothetical data for RAFT polymerization, illustrating the expected linear increase in molecular weight with conversion and the maintenance of a low polydispersity index.

EntryTime (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC, Hypothetical)PDI (Hypothetical)
14205,6496,0001.15
283810,73411,0001.13
3246518,36019,0001.12

Visualization: RAFT Polymerization Logical Relationship

RAFT_Mechanism cluster_init Initiation cluster_raft RAFT Equilibrium cluster_reinit Re-initiation & Propagation Initiator Initiator (AIBN) Radical Initiator Radical Initiator->Radical Monomer_init Monomer Radical->Monomer_init Propagating_Chain_init Propagating Chain (Pn•) Monomer_init->Propagating_Chain_init RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating_Chain_init->RAFT_Agent Addition Intermediate RAFT Adduct Radical RAFT_Agent->Intermediate Dormant_Chain Dormant Chain (Pn-S-C(=S)-Z) Intermediate->Dormant_Chain Fragmentation New_Radical New Radical (R•) Intermediate->New_Radical Fragmentation Dormant_Chain->Intermediate Addition to Pn• Monomer_reinit Monomer New_Radical->Monomer_reinit New_Propagating_Chain New Propagating Chain Monomer_reinit->New_Propagating_Chain

Core Mechanism of RAFT Polymerization.

Conclusion

The polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) presents a unique synthetic challenge due to the significant steric hindrance imparted by its bulky substituent. While free radical and cationic polymerizations can yield polymeric materials, they often lack precise control over the molecular architecture. Controlled radical polymerization techniques, specifically ATRP and RAFT, offer promising pathways to synthesize well-defined polymers from this monomer. The protocols and expected data provided herein serve as a foundational guide for researchers to explore the synthesis and properties of this novel polymer for various advanced applications. Further optimization of reaction conditions will be essential to tailor the polymer properties for specific end-uses in materials science and drug development.

References

Application Notes and Protocols for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research indicates that (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not utilized as a chiral dopant. Instead, its primary application is as a monomer or building block in the synthesis of advanced polymers and liquid crystals, particularly for electronic and optical materials. This document provides information based on its established role in materials science.

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (CAS No. 155041-85-3) is a bicyclic hydrocarbon derivative with a rigid and non-polar structure.[1] Its key structural features, the vinyl group and the tolyl-substituted bicyclohexane core, make it a valuable monomer for polymerization and a precursor in the synthesis of liquid crystal materials.[1] Its trans,trans stereochemistry provides a linear and rigid molecular shape, which is advantageous for creating ordered structures in polymers and liquid crystals.[1]

Core Applications

The principal application of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is in materials science, specifically:

  • Monomer for Specialty Polymers: The vinyl group allows this molecule to undergo polymerization, leading to polymers with high thermal stability and specific optical properties due to the rigid bicyclohexane units.

  • Precursor for Liquid Crystal Synthesis: It serves as a fundamental building block for creating more complex liquid crystal molecules used in Liquid Crystal Displays (LCDs) and other optical components.[1]

Concept of Chiral Dopants: A General Overview

While the specified compound is not a chiral dopant, it is pertinent for researchers in this field to understand the concept. Chiral dopants are optically active compounds added in small amounts to a nematic (achiral) liquid crystal host. This induces a macroscopic helical twist, transforming the nematic phase into a chiral nematic (or cholesteric) phase.[2] This induced chirality is the basis for many applications in photonics and display technology. The primary measure of a chiral dopant's effectiveness is its Helical Twisting Power (HTP).

The general workflow for utilizing a chiral dopant is depicted below:

G A Nematic Liquid Crystal Host (Achiral) C Doping (Mixing at specific concentration) A->C B Chiral Dopant B->C D Chiral Nematic (Cholesteric) Phase (Induced Helical Structure) C->D

Caption: Workflow for inducing a chiral nematic phase.

Experimental Protocols

As (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not used as a chiral dopant, no protocols for such an application exist. Researchers interested in its use as a monomer would follow standard polymerization procedures, the specifics of which would depend on the desired polymer and the chosen initiator system.

A general conceptual protocol for the polymerization of a vinyl-containing monomer like (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is outlined below. Note: This is a generalized representation and would require optimization for specific experimental conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Monomer in Anhydrous Solvent B Add Initiator (e.g., AIBN) A->B C Degas Mixture (e.g., Freeze-Pump-Thaw) B->C D Heat to Initiate Polymerization (Controlled Temperature) C->D E Precipitate Polymer in Non-solvent (e.g., Methanol) D->E F Filter and Wash Polymer E->F G Dry under Vacuum F->G

Caption: Conceptual workflow for radical polymerization.

Data Presentation

There is no quantitative data available for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in the context of a chiral dopant. Therefore, a data table summarizing such properties cannot be provided. For its use as a monomer, relevant data would include its molecular weight, purity, and reactivity ratios in copolymerization, which would be specific to the reaction system.

PropertyValue
Molecular Formula C₂₁H₃₀
Molecular Weight 282.47 g/mol
CAS Number 155041-85-3
Primary Application Monomer, Liquid Crystal Precursor
Helical Twisting Power (HTP) Not Applicable

References

Application Notes and Protocols for Purity Determination of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a key organic molecule with applications in the development of advanced materials, including liquid crystals and organic electronics. The purity of this compound is a critical parameter that directly influences the performance and reliability of end-products. Even trace impurities can significantly impact material properties. Therefore, robust and accurate analytical methods are essential for its quality control.

This document provides detailed application notes and experimental protocols for determining the purity of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods offer orthogonal approaches to provide a comprehensive purity profile, ensuring the material meets the stringent requirements for its intended applications.

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive purity assessment of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the quantification of non-volatile and thermally stable impurities. Reversed-phase HPLC with a non-polar stationary phase is the method of choice for this non-polar compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities. Its high sensitivity allows for the detection of trace-level contaminants.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that allows for the accurate determination of the absolute purity of the main component without the need for a specific reference standard of the compound itself. It is a powerful tool for certifying the purity of reference materials.

Logical_Relationship cluster_Purity_Assessment Comprehensive Purity Assessment Main_Compound (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) HPLC HPLC (Non-volatile impurities) Main_Compound->HPLC Analyzed by GCMS GC-MS (Volatile/Semi-volatile impurities) Main_Compound->GCMS Analyzed by qNMR qNMR (Absolute Purity) Main_Compound->qNMR Analyzed by Purity_Profile Impurity Profile HPLC->Purity_Profile Contributes to GCMS->Purity_Profile Contributes to Absolute_Purity_Value Absolute Purity qNMR->Absolute_Purity_Value Determines

Figure 1: Logical relationship of analytical methods.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.

Protocol:

  • Accurately weigh approximately 10 mg of the (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent. For HPLC and GC-MS analysis, HPLC-grade Tetrahydrofuran (THF) or Dichloromethane (DCM) are recommended. For qNMR, use a deuterated solvent such as Chloroform-d (CDCl3) that completely dissolves the sample.[1][2]

  • Ensure complete dissolution by vortexing or brief sonication.

  • For HPLC and GC-MS, filter the solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.[1]

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

Protocol:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][4]
Mobile Phase A Water
Mobile Phase B Acetonitrile[5]
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm

Data Analysis:

  • Calculate the area percent of the main peak and any impurity peaks. The purity is reported as 100% minus the sum of the area percentages of all impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

Protocol:

ParameterCondition
Column Low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (50:1)
Injector Temperature 280 °C
Oven Temperature Program Start at 150 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
Transfer Line Temperature 290 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Mass Range 40-500 amu

Data Analysis:

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify impurities using the area percent method from the FID chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides a highly accurate determination of the absolute purity of the compound.[6][7][8][9][10]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Protocol:

  • Internal Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the analyte, is chemically stable, and has signals that do not overlap with the analyte signals.[6][11] For (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in CDCl3, a suitable internal standard is 1,4-Dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte and 5 mg of the internal standard into the same vial using a microbalance.[6]

    • Dissolve the mixture in a precise volume of CDCl3 (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.[11]

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_IS = Purity of the internal standard

Data Presentation

The quantitative data from the different analytical techniques should be summarized for easy comparison.

Table 1: Summary of Purity Analysis Results

Analytical MethodPurity (%)Impurity Profile
HPLC > 99.8%Impurity A (0.05% at RRT 1.2), Impurity B (0.03% at RRT 1.5)
GC-MS > 99.9%Toluene (trace), Cyclohexanone (trace)
qNMR 99.7 ± 0.2%-

Note: The data presented in this table are representative and will vary depending on the specific batch of the compound.

Experimental Workflow

Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting Weighing Accurate Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (for HPLC/GC-MS) Dissolution->Filtration qNMR qNMR Analysis Dissolution->qNMR HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration & Identification HPLC->Integration GCMS->Integration Calculation Purity Calculation qNMR->Calculation Integration->Calculation Reporting Final Purity Report Calculation->Reporting

Figure 2: Overall analytical workflow.

References

Application Notes and Protocols: Incorporating (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) into OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a versatile organic molecule featuring a rigid bicyclohexyl core, a p-tolyl group, and a polymerizable vinyl moiety. Its structure suggests significant potential for application in organic light-emitting diodes (OLEDs), primarily as a monomer for the synthesis of hole-transporting polymers (HTPs). The rigid, saturated bicyclohexane unit can enhance the glass transition temperature (Tg) and morphological stability of the resulting polymer, while the p-tolyl group can facilitate hole transport. This document provides detailed protocols for the polymerization of this monomer and its subsequent incorporation as a hole-transporting layer (HTL) in a solution-processed OLED device.

Introduction to (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in OLEDs

The performance and stability of OLEDs are critically dependent on the materials used in their multilayered structure. The hole-transporting layer (HTL) plays a crucial role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons from reaching the anode. Polymers derived from monomers like (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) are promising candidates for HTLs due to their potential for high thermal stability and amenability to cost-effective solution-based fabrication methods. The vinyl group allows for polymerization, forming a stable, amorphous film that can be resistant to solvents used in the deposition of subsequent layers.

Physicochemical Properties

A summary of the key properties of the monomer is presented below.

PropertyValueReference
CAS Number 155041-85-3[1][2]
Molecular Formula C21H30[1]
Molecular Weight 282.47 g/mol [1]
Purity Typically >97%[2]
Physical Form Solid[3]
Storage Conditions 2-8°C, Refrigerator[1][3]

Experimental Protocols

Protocol 1: Polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

This protocol describes a representative method for the free-radical polymerization of the vinyl monomer to synthesize the hole-transporting polymer, hereafter referred to as Poly(TVBCH).

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and drying

Procedure:

  • Monomer Preparation: In a Schlenk flask, dissolve 1.0 g of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) and 10 mg of AIBN in 10 mL of anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Reaction: After backfilling with nitrogen or argon, immerse the flask in an oil bath preheated to 70°C. Stir the reaction mixture for 24 hours under an inert atmosphere. The solution may become more viscous as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of vigorously stirring methanol. The polymer will precipitate as a white solid.

  • Purification: Allow the suspension to stir for 1 hour to ensure complete precipitation. Collect the polymer by vacuum filtration. Wash the collected solid with fresh methanol (3 x 20 mL).

  • Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to remove residual solvents.

  • Characterization (Optional but Recommended): Characterize the resulting Poly(TVBCH) by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED using the synthesized Poly(TVBCH) as the hole-transporting layer.

Device Structure: ITO / PEDOT:PSS / Poly(TVBCH) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / LiF / Al

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized Poly(TVBCH)

  • Emissive material system (e.g., a host-dopant blend such as PVK:FIrpic for a blue phosphorescent device)

  • Electron-transport material (e.g., TPBi - 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)

  • Lithium Fluoride (LiF)

  • High-purity Aluminum (Al)

  • Appropriate solvents (e.g., chlorobenzene, toluene)

  • Spin coater

  • Thermal evaporator system

  • Glovebox with an inert atmosphere (N2 or Ar)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

  • Hole-Injection Layer (HIL) Deposition: Inside a clean environment, spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrate at 150°C for 15 minutes on a hotplate.

  • Hole-Transport Layer (HTL) Deposition: Prepare a 10 mg/mL solution of Poly(TVBCH) in chlorobenzene. Spin-coat the Poly(TVBCH) solution onto the PEDOT:PSS layer at 2000 rpm for 40 seconds. Anneal at 120°C for 30 minutes inside the glovebox to remove the solvent.

  • Emissive Layer (EML) Deposition: Prepare the emissive layer solution (e.g., PVK:FIrpic in a 9:1 weight ratio in chlorobenzene). Spin-coat the EML solution onto the HTL. Anneal as required by the specific emissive system.

  • ETL, Cathode Buffer, and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the following layers under high vacuum (<10^-6 Torr):

    • ETL: TPBi (e.g., 30 nm thickness)

    • Cathode Buffer: LiF (e.g., 1 nm thickness)

    • Cathode: Al (e.g., 100 nm thickness)

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Device Characterization: Test the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and operational lifetime of the completed device.

Data Presentation

The following table presents hypothetical but representative performance data for an OLED device incorporating Poly(TVBCH) as the HTL, based on typical values for similar solution-processed devices.

ParameterDevice with Poly(TVBCH) HTLReference Device (No HTL)
Turn-on Voltage (V) 4.57.0
Maximum Luminance (cd/m²) 12,5004,200
Maximum Current Efficiency (cd/A) 25.08.5
Maximum Power Efficiency (lm/W) 18.03.8
External Quantum Efficiency (EQE, %) 11.54.0
Peak Emission Wavelength (nm) 472 (Blue)472 (Blue)

Visualizations

Workflow for Poly(TVBCH) Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification prep Dissolve Monomer & AIBN in Anhydrous Toluene degas Freeze-Pump-Thaw Cycles (3x) prep->degas react Heat at 70°C for 24h under Inert Atmosphere degas->react precipitate Precipitate in Methanol react->precipitate filtrate Vacuum Filtration & Wash precipitate->filtrate dry Dry in Vacuum Oven filtrate->dry end end dry->end Final Polymer: Poly(TVBCH)

Caption: Synthesis workflow for Poly(TVBCH).

Workflow for Solution-Processed OLED Fabrication

G cluster_solution Solution Processing (Spin Coating) cluster_vacuum Vacuum Deposition (Thermal Evaporation) cluster_final Final Steps sub ITO Substrate Cleaning & UV-Ozone Treatment hil Deposit PEDOT:PSS (HIL) sub->hil htl Deposit Poly(TVBCH) (HTL) hil->htl eml Deposit Emissive Layer (EML) htl->eml etl Deposit ETL (e.g., TPBi) eml->etl lif Deposit LiF etl->lif al Deposit Al Cathode lif->al encap Encapsulation al->encap test Device Testing encap->test device device test->device Completed OLED Device

References

Application Notes and Protocols for the Synthesis of 4-Substituted 4'-Vinyl-1,1'-bi(cyclohexanes)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-substituted 4'-vinyl-1,1'-bi(cyclohexanes), a class of compounds with potential applications in medicinal chemistry and materials science. The synthetic strategy is a multi-step process involving the formation of a 1,1'-bi(cyclohexane) core, followed by the introduction of a vinyl group. This guide offers detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 4-substituted 4'-vinyl-1,1'-bi(cyclohexanes) can be efficiently achieved through a three-step sequence:

  • Grignard Reaction: Formation of the 1,1'-bi(cyclohexane) core by the reaction of a 4-substituted cyclohexylmagnesium halide with a protected cyclohexanone, followed by deprotection.

  • Oxidation: Conversion of the resulting tertiary alcohol to the corresponding ketone.

  • Wittig Reaction: Installation of the vinyl group onto the ketone functionality.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Substituted Bromocyclohexane 4-Substituted Bromocyclohexane Grignard Step 1: Grignard Reaction 4-Substituted Bromocyclohexane->Grignard Mg, THF 1,4-Cyclohexanedione monoethylene ketal 1,4-Cyclohexanedione monoethylene ketal 1,4-Cyclohexanedione monoethylene ketal->Grignard Oxidation Step 2: Oxidation Grignard->Oxidation Intermediate Alcohol Wittig Step 3: Wittig Reaction Oxidation->Wittig Intermediate Ketone Final_Product 4-Substituted 4'-Vinyl-1,1'-bi(cyclohexane) Wittig->Final_Product

Caption: Overall synthetic workflow for 4-substituted 4'-vinyl-1,1'-bi(cyclohexanes).

Experimental Protocols

Step 1: Synthesis of 4-Substituted-1,1'-bi(cyclohexan)-4'-one

This step involves a Grignard reaction to form the C-C bond between the two cyclohexane rings, followed by oxidation.

A. Grignard Reaction Protocol

  • Materials:

    • 4-Substituted bromocyclohexane (e.g., 4-propylbromocyclohexane)

    • Magnesium turnings

    • 1,4-Cyclohexanedione monoethylene ketal

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as initiator)

    • Saturated aqueous ammonium chloride solution

    • Aqueous hydrochloric acid (e.g., 3 M HCl)

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • In the dropping funnel, prepare a solution of 4-substituted bromocyclohexane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the bromide solution and a crystal of iodine to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve 1,4-cyclohexanedione monoethylene ketal (0.9 equivalents) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected alcohol intermediate.

    • Deprotect the ketal by stirring the crude product with 3 M HCl in a THF/water mixture until TLC analysis indicates complete conversion.

    • Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tertiary alcohol.

B. Oxidation Protocol

  • Materials:

    • Crude 4-substituted-1'-hydroxy-1,1'-bi(cyclohexane)

    • Jones reagent (chromic acid in acetone/sulfuric acid) or other suitable oxidizing agent (e.g., PCC, Dess-Martin periodinane)

    • Acetone

    • Isopropanol

  • Procedure (using Jones Oxidation):

    • Dissolve the crude alcohol from the previous step in acetone and cool to 0 °C.

    • Add Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 2-4 hours.

    • Quench the excess oxidant by adding isopropanol until the solution turns green.

    • Filter the mixture through a pad of celite and wash with acetone.

    • Concentrate the filtrate and dissolve the residue in diethyl ether.

    • Wash the ether solution with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude ketone by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure 4-substituted-1,1'-bi(cyclohexan)-4'-one.

Table 1: Representative Yields for the Synthesis of the Ketone Intermediate

Substituent (R)Grignard Reaction Yield (%)Oxidation Yield (%)Overall Yield (%)
Methyl75-8580-9060-77
Ethyl70-8082-9257-74
Propyl68-7885-9558-74
Phenyl60-7078-8847-62
Step 2: Synthesis of 4-Substituted 4'-Vinyl-1,1'-bi(cyclohexane) via Wittig Reaction

The Wittig reaction is a reliable method for converting ketones to alkenes. For sterically hindered ketones like the bicyclohexanone intermediate, a non-stabilized ylide is often employed.[1][2]

  • Materials:

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (THF)

    • 4-Substituted-1,1'-bi(cyclohexan)-4'-one

    • Hexane

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add potassium tert-butoxide (1.4 equivalents) portion-wise. The mixture should turn a characteristic yellow-orange color, indicating the formation of the ylide.

    • Stir the mixture at room temperature for 1-2 hours.

    • Dissolve the 4-substituted-1,1'-bi(cyclohexan)-4'-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction by TLC or GC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with hexane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. To remove this, triturate the crude residue with cold hexane or perform column chromatography on silica gel using hexane as the eluent.

    • The final product, 4-substituted 4'-vinyl-1,1'-bi(cyclohexane), is typically a colorless oil.

Table 2: Representative Yields for the Wittig Reaction

Substituent (R)Ketone Starting MaterialWittig Reaction Yield (%)Purity (by GC)
Propyl4-Propyl-1,1'-bi(cyclohexan)-4'-one60-75>98%
Phenyl4-Phenyl-1,1'-bi(cyclohexan)-4'-one55-70>97%
tert-Butyl4-(tert-Butyl)-1,1'-bi(cyclohexan)-4'-one50-65>98%

Visualization of Key Reaction Mechanisms

Wittig Reaction Mechanism

The mechanism of the Wittig reaction involves the formation of a betaine intermediate which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide.[3][4]

Wittig_Mechanism Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate Ylide->Betaine Ketone Bicyclohexanone (R-BCH=O) Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Vinyl Bicyclohexane (R-BCH=CH2) Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction.

Characterization Data

The final products should be characterized by standard analytical techniques. Below are expected characterization data for a representative compound, 4-propyl-4'-vinyl-1,1'-bi(cyclohexane).

Table 3: Characterization Data for 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)

AnalysisExpected Result
Appearance Colorless oil
Molecular Formula C₁₇H₃₀
Molecular Weight 234.42 g/mol
¹H NMR (CDCl₃)δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.00-4.85 (m, 2H, -CH=CH₂), 2.10-0.80 (m, 27H, cyclohexyl and propyl protons)
¹³C NMR (CDCl₃)δ 143.8, 112.4 (vinyl carbons), other peaks in the aliphatic region (e.g., 45-20 ppm) corresponding to the bicyclohexane and propyl carbons.
Mass Spec (EI) m/z (%) = 234 (M⁺), and other fragmentation peaks.
Purity (GC) >98%

Note: Specific NMR shifts will depend on the stereochemistry of the bicyclohexane linkage and the nature of the substituent.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult relevant literature and exercise appropriate safety precautions. Reaction conditions may require optimization for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of (trans,trans)-4-(p-Tolyl)-1,1'-bi(cyclohexan)-4'-one

This step typically involves the reaction of a p-tolyl Grignard reagent with a suitable bicyclohexanone precursor.

Issue 1: Low or No Yield of the Ketone Intermediate

  • Question: My Grignard reaction to produce (trans,trans)-4-(p-Tolyl)-1,1'-bi(cyclohexan)-4'-one is resulting in a low yield or no product at all. What are the potential causes and solutions?

  • Answer: Low yields in Grignard reactions are common and often stem from issues with the Grignard reagent itself or the reaction conditions. Here are the primary factors to investigate:

    • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction with the p-tolyl halide.

      • Solution: Activate the magnesium before adding the halide. This can be done by gently crushing the turnings in a mortar and pestle under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.

    • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent.

      • Solution: Rigorously dry all glassware in an oven (120°C overnight) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.

    • Side Reactions: The Grignar reagent can participate in side reactions, such as homo-coupling of the p-tolyl halide.

      • Solution: Add the p-tolyl halide to the magnesium suspension slowly and at a controlled temperature to minimize side reactions.

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities alongside my desired ketone product. What are the likely side products and how can I minimize them?

  • Answer: The primary impurity is often the biphenyl dimer resulting from Wurtz-type coupling.

    • Minimization: This can be reduced by using a slight excess of magnesium and ensuring the slow addition of the p-tolyl halide to maintain its low concentration in the reaction mixture. Proper temperature control is also crucial.

Step 2: Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) via Wittig Reaction

This step involves the conversion of the ketone intermediate to the final vinyl product using a Wittig reagent.

Issue 1: Low Yield of the Vinyl Product

  • Question: The Wittig reaction to form the vinyl compound is giving a poor yield. What should I troubleshoot?

  • Answer: Low yields in Wittig reactions, especially with sterically hindered ketones like the bicyclohexanone intermediate, can be attributed to several factors:

    • Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.

      • Solution: For non-stabilized ylides like methyltriphenylphosphonium bromide, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required. Ensure the base is of high quality and the solvent is anhydrous.

    • Steric Hindrance: The bulky bicyclohexanone substrate can hinder the approach of the Wittig reagent.[1]

      • Solution: Consider using a less sterically demanding phosphonium salt if possible, although for a terminal vinyl group, methyltriphenylphosphonium bromide is standard. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, can be more effective for hindered ketones.[2]

    • Reaction Conditions: The reaction may require more forcing conditions to proceed.

      • Solution: Longer reaction times or elevated temperatures may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal conditions.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

  • Question: I am struggling to separate the final vinyl product from the triphenylphosphine oxide (TPPO) byproduct. What purification strategies are effective?

  • Answer: The removal of TPPO is a classic challenge in Wittig reactions.

    • Purification Methods:

      • Crystallization: If the product is a solid, recrystallization can be effective as TPPO is often soluble in common organic solvents.

      • Column Chromatography: This is the most common method for separating the product from TPPO. A non-polar eluent system is typically used, as the desired vinyl product is likely to be much less polar than TPPO.

      • Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane, followed by filtration.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected stereochemistry of the final product?

    • A1: The synthesis is designed to produce the (trans,trans) isomer. The stereochemistry of the bicyclohexane core is established during the synthesis of the ketone intermediate. The Wittig reaction does not affect the stereochemistry of the ring system. To ensure the desired stereochemistry, it is important to start with the correct stereoisomer of the bicyclohexanone precursor.

  • Q2: How can I monitor the progress of the reactions?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. For the Grignard reaction, you can monitor the disappearance of the starting ketone. For the Wittig reaction, you can monitor the disappearance of the ketone intermediate and the appearance of the less polar vinyl product. Staining with potassium permanganate can help visualize the newly formed double bond.

  • Q3: Are there alternative methods for introducing the vinyl group?

    • A3: Yes, besides the Wittig reaction, other methods include:

      • Dehydration of a tertiary alcohol: This would involve reacting the ketone intermediate with a vinyl Grignard reagent to form a tertiary alcohol, followed by acid-catalyzed dehydration. However, this may lead to a mixture of alkene isomers.

      • Shapiro or Bamford-Stevens reaction: These reactions can convert ketones to alkenes via tosylhydrazone intermediates.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields

Reaction Step Potential Cause Recommended Solution Expected Outcome
Grignard Reaction Inactive Magnesium SurfaceActivate Mg with iodine or 1,2-dibromoethane.Improved initiation and yield of Grignard reagent.
Presence of MoistureRigorously dry all glassware and use anhydrous solvents.Prevents quenching of the Grignard reagent.
Side Reactions (e.g., Wurtz coupling)Slow addition of halide, maintain low temperature.Minimized formation of biphenyl impurities.
Wittig Reaction Inefficient Ylide FormationUse a strong, anhydrous base (e.g., n-BuLi, NaH).Complete deprotonation of the phosphonium salt.
Steric HindranceIncrease reaction time and/or temperature. Consider HWE reaction.Improved conversion of the hindered ketone.
Impure ReactantsPurify ketone intermediate and dry phosphonium salt.Reduced side reactions and improved yield.

Experimental Protocols

The following are generalized protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of (trans,trans)-4-(p-Tolyl)-1,1'-bi(cyclohexan)-4'-one (Illustrative Grignard Reaction)
  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Bicyclohexanone Precursor:

    • Cool the Grignard solution to 0°C in an ice bath.

    • Prepare a solution of a suitable bicyclohexanone precursor (e.g., 4-chlorobicyclohexan-4-one, 1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (Illustrative Wittig Reaction)
  • Preparation of the Ylide:

    • Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, two-necked flask.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi, 1.05 eq) or sodium hydride (NaH, 1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or yellow).

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Prepare a solution of (trans,trans)-4-(p-Tolyl)-1,1'-bi(cyclohexan)-4'-one (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide.

    • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis shows the disappearance of the ketone. Gentle heating may be required for sterically hindered ketones.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether or hexane (3x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexane) to separate the product from triphenylphosphine oxide.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Wittig Reaction 4-Bromotoluene 4-Bromotoluene Grignard_Reagent p-Tolylmagnesium Bromide 4-Bromotoluene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Bicyclohexanone\nPrecursor Bicyclohexanone Precursor Ketone_Intermediate (trans,trans)-4-(p-Tolyl)- 1,1'-bi(cyclohexan)-4'-one Bicyclohexanone\nPrecursor->Ketone_Intermediate Grignard_Reagent->Ketone_Intermediate Final_Product (trans,trans)-4-(p-Tolyl)-4'-vinyl- 1,1'-bi(cyclohexane) Ketone_Intermediate->Final_Product Phosphonium_Salt Methyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide->Final_Product

Caption: Overall synthetic workflow for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Grignard_Troubleshooting Low_Yield Low Yield in Grignard Reaction Inactive_Mg Inactive Magnesium Low_Yield->Inactive_Mg Cause Moisture Presence of Moisture Low_Yield->Moisture Cause Side_Reactions Side Reactions Low_Yield->Side_Reactions Cause Activate_Mg Activate Mg (Iodine, Grinding) Inactive_Mg->Activate_Mg Solution Dry_Glassware Dry Glassware & Solvents Moisture->Dry_Glassware Solution Slow_Addition Slow Halide Addition & Temp. Control Side_Reactions->Slow_Addition Solution

Caption: Troubleshooting logic for low yields in the Grignard reaction step.

Wittig_Troubleshooting Low_Yield_Wittig Low Yield in Wittig Reaction Inefficient_Ylide Inefficient Ylide Formation Low_Yield_Wittig->Inefficient_Ylide Cause Steric_Hindrance Steric Hindrance Low_Yield_Wittig->Steric_Hindrance Cause Purification_Issues Purification Issues (TPPO Removal) Low_Yield_Wittig->Purification_Issues Cause Strong_Base Use Strong, Anhydrous Base Inefficient_Ylide->Strong_Base Solution Harsher_Conditions Increase Time/Temp or use HWE Steric_Hindrance->Harsher_Conditions Solution Chromatography Column Chromatography or Crystallization Purification_Issues->Chromatography Solution

References

Technical Support Center: Purification of Crude (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)?

A1: The most common and effective strategy involves a two-step process:

  • Column Chromatography: The crude product is first purified by column chromatography on silica gel using a non-polar solvent system, such as a mixture of hexane and ethyl acetate. This step removes the majority of impurities.

  • Recrystallization: The partially purified product obtained from column chromatography is then recrystallized from a suitable solvent, typically ethanol, to achieve high purity (>98%).[1]

Q2: What are the typical physical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)?

A2: This compound is a bicyclic hydrocarbon derivative with the following properties:

  • Molecular Formula: C₂₁H₃₀

  • Molecular Weight: 282.46 g/mol

  • Appearance: Typically a solid at room temperature.

Q3: Are there any stability concerns I should be aware of during purification?

A3: The vinyl group in the molecule can potentially undergo polymerization, especially in the presence of heat, light, or radical initiators. It is advisable to avoid prolonged heating and to store the purified compound in a cool, dark place. The use of an inhibitor may be considered if polymerization is a significant issue, though it would require subsequent removal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of the desired compound from impurities. 1. Incorrect Solvent System: The polarity of the eluent may be too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: The silica gel bed may have cracks or channels.1. Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal hexane/ethyl acetate ratio that provides good separation between your product and impurities. A good starting point is a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity. 2. Reduce Sample Load: Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight). 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. 1. Solvent Polarity is Too Low: The eluent is not polar enough to move the compound down the column.1. Increase Solvent Polarity: Gradually increase the proportion of ethyl acetate in your hexane/ethyl acetate mobile phase.
Streaking or tailing of the compound spot on TLC. 1. Compound is acidic or basic: The compound may be interacting with the slightly acidic silica gel. 2. Sample is too concentrated. 1. Add a Modifier: Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). 2. Dilute the Sample: Ensure the sample is sufficiently diluted before spotting on the TLC plate.
Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated. 2. The solution is supersaturated. 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
Oiling out instead of crystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 1. Use a Lower Boiling Point Solvent: If possible, choose a different solvent with a lower boiling point. 2. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
Low recovery of the purified product. 1. Too much solvent was used for recrystallization. 2. The compound is significantly soluble in the cold solvent. 3. Crystals were washed with too much cold solvent. 1. Use the Minimum Amount of Hot Solvent: Ensure you are using the minimum volume of hot solvent required to fully dissolve the solid. 2. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution. 3. Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final crystals. 1. Colored impurities are co-crystallizing with the product. 1. Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.

Experimental Protocols

Column Chromatography Purification

Objective: To perform a preliminary purification of crude (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) to remove major impurities.

Materials:

  • Crude (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5) to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent if necessary.

    • Carefully add the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the partially purified product.

Recrystallization from Ethanol

Objective: To obtain highly pure (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) from the partially purified material.

Materials:

  • Partially purified (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution:

    • Place the partially purified solid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol.

    • Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point of the ethanol.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Quickly pour the hot solution through a fluted filter paper into the clean, hot receiving flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Set up a Büchner funnel with a filter paper that fits the funnel.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Pour the cold crystal slurry into the Büchner funnel and apply vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Visualizations

Purification_Workflow crude_product Crude (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography partially_purified Partially Purified Product column_chromatography->partially_purified waste1 Impurities column_chromatography->waste1 recrystallization Recrystallization (Ethanol) partially_purified->recrystallization pure_product Pure Product (>98%) recrystallization->pure_product waste2 Soluble Impurities recrystallization->waste2

Caption: Workflow for the purification of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Troubleshooting_Logic start Purification Issue Encountered is_chromatography Column Chromatography Issue? start->is_chromatography is_recrystallization Recrystallization Issue? start->is_recrystallization poor_separation Poor Separation is_chromatography->poor_separation Yes no_elution No Elution is_chromatography->no_elution Yes streaking Streaking/Tailing is_chromatography->streaking Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes oiling_out Oiling Out is_recrystallization->oiling_out Yes low_recovery Low Recovery is_recrystallization->low_recovery Yes optimize_solvent Optimize Solvent System poor_separation->optimize_solvent reduce_load Reduce Sample Load poor_separation->reduce_load increase_polarity Increase Solvent Polarity no_elution->increase_polarity add_modifier Add Solvent Modifier streaking->add_modifier concentrate_solution Concentrate Solution no_crystals->concentrate_solution induce_crystallization Induce Crystallization no_crystals->induce_crystallization slow_cooling Ensure Slow Cooling oiling_out->slow_cooling use_min_solvent Use Minimum Hot Solvent low_recovery->use_min_solvent

Caption: Troubleshooting decision tree for purification issues.

References

overcoming side reactions in the synthesis of tolyl-substituted bicyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of tolyl-substituted bicyclohexanes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of tolyl-substituted bicyclohexanes.

Question: Why am I observing a low yield of my desired tolyl-substituted bicyclohexane?

Answer: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and solutions:

  • Steric Hindrance: The position of the methyl group on the tolyl substituent can significantly impact reaction efficiency. Ortho-tolyl substituents, in particular, can prevent desired cycloadditions due to steric hindrance.[1] Consider using para- or meta-tolyl derivatives if the specific isomer is not critical.

  • Moisture Contamination: For reactions employing moisture-sensitive reagents like Grignard reagents or Lewis acids in Friedel-Crafts reactions, trace amounts of water can quench the reagents and halt the reaction. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents is also critical.

  • Inadequate Reaction Temperature: Many reactions for forming C-C bonds are highly exothermic. Poor temperature control can lead to the formation of undesired side products. For instance, in Friedel-Crafts acylations, low temperatures (0-5 °C) are often crucial to control the reaction rate and minimize side reactions.[2]

  • Reagent Precipitation: In Grignard reactions, the reagent can sometimes precipitate out of the solution, especially when scaling up a reaction without proportionally increasing the solvent volume.[3] This reduces the concentration of the active reagent in the solution. Ensure adequate solvent is used to maintain the solubility of the Grignard reagent.

  • Suboptimal Catalyst Choice or Amount: The choice and amount of catalyst are critical. For example, in Friedel-Crafts acylation, a stoichiometric amount of a Lewis acid like AlCl₃ is often required for optimal results because the catalyst forms a complex with the product.[2] In Suzuki-Miyaura coupling, the choice of palladium catalyst and ligands can significantly influence the yield.

Question: How can I control the regioselectivity of the tolyl group substitution on the bicyclohexane ring?

Answer: Achieving the desired regioselectivity is a common challenge. The strategy for control depends on the reaction mechanism:

  • Friedel-Crafts Type Reactions: When attaching a tolyl group to a bicyclohexane precursor via Friedel-Crafts acylation, the substitution pattern on the toluene ring is key. The methyl group is an ortho, para-director.[2] However, due to the bulkiness of the acylium-Lewis acid complex, the para-substituted product is typically favored due to reduced steric hindrance.[2] Performing the reaction at low temperatures can further enhance the kinetic favorability of the para-isomer.[2]

  • Photocatalytic Cycloadditions: In visible light-mediated photocatalytic [2+2] cycloadditions of dienes, the substitution pattern on the diene precursor dictates the final regiochemistry. The synthesis of both para- and meta-tolyl-substituted bicyclo[2.1.1]hexanes has been demonstrated by starting with the appropriately substituted diene.[1] Catalyst control over regioselectivity is also an emerging strategy in photochemical synthesis.[4]

Question: I am observing the formation of poly-substituted byproducts. How can I prevent this?

Answer: The formation of multiple tolyl groups on the bicyclohexane or further substitution on the tolyl ring is a potential side reaction.

  • Friedel-Crafts Alkylation vs. Acylation: Friedel-Crafts alkylation is prone to polysubstitution because the initial alkyl product is more reactive than the starting material. A significant advantage of Friedel-Crafts acylation is that the acyl group introduced is deactivating, making the product less nucleophilic and thus preventing further acylation reactions.[2] If your goal is an alkyl-substituted bicyclohexane, it is often preferable to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the desired alkyl group.[2]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the limiting reagent can help minimize over-reaction. Use of a modest excess of the bicyclohexane precursor relative to the tolylating agent may favor monosubstitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing tolyl-substituted bicyclohexanes?

A1: Several synthetic strategies can be employed, including:

  • Visible Light-Mediated Photocatalytic [2+2] Cycloaddition: This method allows for the synthesis of various substituted bicyclo[2.1.1]hexanes, including those with tolyl groups, from 1,5-hexadienes.[1]

  • Grignard Reactions: A tolyl Grignard reagent (e.g., p-tolylmagnesium bromide) can be reacted with a bicyclohexane-containing electrophile (e.g., a ketone or ester) to form a C-C bond.[5][6]

  • Friedel-Crafts Reactions: This involves the reaction of a bicyclohexane derivative with toluene in the presence of a Lewis acid.[7] As discussed, acylation followed by reduction is often preferred over direct alkylation to avoid polysubstitution.[2]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can couple a tolylboronic acid with a halogenated bicyclohexane derivative.[8]

Q2: Can I use different isomers of toluene (ortho, meta, para) in my synthesis?

A2: Yes, but the choice of isomer can have a significant impact on the reaction outcome. As mentioned, ortho-tolyl groups can introduce steric hindrance that may lower reaction yields or prevent the reaction altogether in some cases, such as certain photocatalytic cycloadditions.[1] Para- and meta-tolyl derivatives are generally less sterically demanding.

Q3: My reaction mixture has turned into a thick slurry. What could be the cause?

A3: In reactions involving Grignard reagents, the formation of a slurry can indicate that the reagent has precipitated out of the solution.[3] This can happen if the solvent volume is insufficient for the scale of the reaction. The gray slurry may consist of precipitated Grignard reagent and magnesium salts.[3] Increasing the volume of the ethereal solvent (e.g., diethyl ether or THF) can help maintain solubility.

Q4: How do I purify my tolyl-substituted bicyclohexane from the reaction byproducts?

A4: The purification method will depend on the physical properties of your product and the impurities. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, distillation can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure material.

Quantitative Data Summary

Table 1: Effect of Tolyl Substituent Position on Bicyclo[2.1.1]hexane (BCH) Synthesis via Photocatalytic Cycloaddition

Diene Precursor SubstituentProductConversion/YieldNotesReference
para-tolylpara-tolyl-BCHSuccessful formationSterically accessible[1]
meta-tolylmeta-tolyl-BCHSuccessful formationSterically accessible[1]
ortho-tolylNo desired cycloadditionReaction preventedSignificant steric hindrance[1]

Table 2: General Conditions for Friedel-Crafts Acylation of Toluene

ParameterConditionRationaleReference
CatalystAnhydrous AlCl₃ (stoichiometric amount)Most effective Lewis acid for this transformation.[2][2]
Temperature0-5 °C (initially)Controls exothermic reaction, enhances regioselectivity for the para product.[2][2]
Acylating AgentAcetyl chloride or acetic anhydrideBoth are effective acylating agents.[2][2]
WorkupCrushed ice and concentrated HClDecomposes the aluminum chloride complex.[9]

Experimental Protocols & Visualizations

Experimental Workflow: Troubleshooting Low Product Yield

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of tolyl-substituted bicyclohexanes.

Troubleshooting_Low_Yield start Low Yield Observed check_sterics 1. Assess Steric Hindrance (e.g., ortho-tolyl vs. para/meta) start->check_sterics check_conditions 2. Verify Anhydrous Conditions check_sterics->check_conditions Hindrance unlikely solution_sterics Use para- or meta-tolyl derivative check_sterics->solution_sterics Hindrance likely check_temp 3. Review Temperature Control check_conditions->check_temp Conditions were dry solution_conditions Thoroughly dry glassware/solvents; Use inert atmosphere check_conditions->solution_conditions Moisture suspected check_reagents 4. Check Reagent Quality & Stoichiometry check_temp->check_reagents Temp was stable solution_temp Implement cooling bath (e.g., 0-5 °C) check_temp->solution_temp Exotherm uncontrolled solution_reagents Use fresh reagents; Optimize stoichiometry check_reagents->solution_reagents Degradation or wrong ratio end_node Yield Improved solution_sterics->end_node solution_conditions->end_node solution_temp->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for low product yield.

Logical Diagram: Decision-Making for Controlling Polysubstitution

This diagram illustrates the decision-making process to avoid multiple substitutions on the aromatic ring.

Polysubstitution_Control start Goal: Mono-tolyl-substituted bicyclohexane question Is the desired substituent an alkyl or acyl group? start->question acyl_path Acyl Group question->acyl_path Acyl alkyl_path Alkyl Group question->alkyl_path Alkyl friedel_acylation Use Friedel-Crafts Acylation acyl_path->friedel_acylation two_step_process Use Two-Step Acylation-Reduction alkyl_path->two_step_process direct_alkylation Avoid Direct Friedel-Crafts Alkylation alkyl_path->direct_alkylation deactivation Product is deactivated, preventing polysubstitution friedel_acylation->deactivation end_node Desired Mono-substituted Product friedel_acylation->end_node reduction 1. Friedel-Crafts Acylation 2. Reduction (e.g., Clemmensen) two_step_process->reduction two_step_process->end_node activation Product is activated, leading to polysubstitution direct_alkylation->activation

Caption: Decision process for avoiding polysubstitution side reactions.

References

preventing premature polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) during storage.

Frequently Asked Questions (FAQs)

Q1: What causes premature polymerization of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)?

A1: Premature polymerization is primarily initiated by free radicals. The vinyl group on the bicyclohexane structure is susceptible to free-radical polymerization, a chain reaction that can be triggered by:

  • Heat: Elevated temperatures increase the rate of spontaneous radical formation.[1]

  • Light: UV light can provide the energy to initiate radical formation.[2]

  • Oxygen: While some inhibitors require oxygen to function effectively, oxygen can also contribute to the formation of peroxides, which are potent polymerization initiators.[2][3]

  • Contaminants: Impurities such as metal ions or peroxides from other sources can also initiate polymerization.

Q2: What are the ideal storage conditions for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)?

A2: To maximize shelf life and maintain the monomer's integrity, it should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated). This reduces the rate of thermally induced polymerization.

  • Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon. This displaces oxygen, preventing peroxide formation.[2]

  • Light: In an opaque or amber container to protect it from light.[2]

  • Purity: Ensure the monomer is free from contaminants.

Q3: Are there chemical inhibitors added to (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) to prevent polymerization?

A3: Yes, manufacturers typically add small amounts of inhibitors to prevent premature polymerization during shipping and storage. While specific inhibitors for this compound are not widely documented, common inhibitors for structurally similar vinyl and styrenic monomers are used. These include phenolic compounds like Butylated Hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ), or stable nitroxide radicals like TEMPO.[4][5] These compounds act as radical scavengers, terminating the polymerization chain reaction.[4][5]

Q4: How can I tell if my (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) has started to polymerize?

A4: The initial signs of polymerization include:

  • A noticeable increase in viscosity.

  • The liquid becoming cloudy or hazy.

  • The formation of soft gels or solid precipitates. In advanced stages, the entire sample may solidify.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Increased Viscosity Onset of polymerization.1. Immediately cool the sample to 2-8°C if not already refrigerated.2. Check the inhibitor concentration (see Experimental Protocols).3. If polymerization is minimal, consider using the material immediately after purification.4. If viscosity is significantly high, it is safer to dispose of the material according to hazardous waste protocols.
Cloudiness or Precipitate Formation Advanced polymerization.Do not use the material. The presence of polymer can unpredictably affect your experiments. Dispose of the batch safely.
Monomer Solidified Complete polymerization.Do not attempt to heat or salvage the material as this can lead to a dangerous runaway reaction. Dispose of the entire container as hazardous waste.
Discoloration Oxidation or presence of impurities.While not a direct sign of polymerization, it indicates degradation. The material should be purified before use. Store under an inert atmosphere to prevent this.

Data Presentation: Common Inhibitors for Vinyl Monomers

The following table summarizes common inhibitors used for styrenic and vinyl monomers, which are structurally related to (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The effectiveness can vary based on the specific monomer and storage conditions.

InhibitorAbbreviationTypical Concentration (ppm)MechanismNotes
Butylated HydroxytolueneBHT10-200Free Radical Scavenger (Phenolic)Effective in the presence of oxygen.[4][6]
4-tert-ButylcatecholTBC10-50Free Radical Scavenger (Phenolic)Requires oxygen to be effective.[3] Can be removed by a basic wash.
4-Methoxyphenol (Monomethyl ether of hydroquinone)MEHQ10-1000Free Radical Scavenger (Phenolic)Requires oxygen to be effective.[3]
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPO10-200Stable Nitroxide RadicalDoes not require oxygen.[5] Highly effective but can be more expensive.
2,6-di-tert-butyl-4-methoxyphenolDTBMP50-500Free Radical Scavenger (Phenolic)Shown to be highly effective for styrene.[4][7]

Experimental Protocols

Protocol 1: Monitoring Monomer Stability by Viscometry

This protocol provides a method to detect the early onset of polymerization by measuring changes in viscosity.

  • Materials:

    • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) sample

    • Ostwald or Ubbelohde viscometer

    • Constant temperature water bath (set to 25°C)

    • Stopwatch

    • Appropriate solvent (e.g., toluene)

  • Procedure:

    • Prepare a solution of the monomer at a known concentration (e.g., 1% w/v) in the chosen solvent.

    • Equilibrate the viscometer and the solution in the constant temperature water bath for at least 15 minutes.

    • Measure the flow time of the pure solvent and the monomer solution according to the viscometer's operating instructions.

    • Calculate the relative viscosity. An increase in relative viscosity over time for samples stored under the same conditions indicates polymerization.

    • It is recommended to perform this check on new batches and periodically during long-term storage.

Protocol 2: Removal of Phenolic Inhibitors Prior to Use

This protocol describes how to remove common phenolic inhibitors like BHT, TBC, and MEHQ.

  • Materials:

    • Inhibited monomer

    • 5% Sodium hydroxide solution (aqueous), cooled

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Separatory funnel

    • Erlenmeyer flask

    • Rotary evaporator (optional, for solvent removal if monomer was diluted)

  • Procedure:

    • Place the monomer in a separatory funnel. If the monomer is very viscous, it can be diluted with an inert, immiscible solvent like diethyl ether or toluene.

    • Add an equal volume of cooled 5% NaOH solution. Shake the funnel gently for 1 minute, periodically venting to release any pressure. Phenolic inhibitors will be deprotonated and extracted into the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 5% NaOH solution two more times.

    • Wash the organic layer with brine to remove residual NaOH.

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent. If a solvent was used, it can be removed under reduced pressure.

    • Important: The purified monomer is now unstabilized and should be used immediately or stored at low temperature for a very short period.

Visualizations

Polymerization_Inhibition cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway Monomer Vinyl Monomer (M) Initiator Initiator (I) (Heat, Light, O₂) Radical Radical (R●) Initiator->Radical Initiation MonomerRadical Monomer Radical (M●) Radical->MonomerRadical + M GrowingChain Growing Polymer Chain (P●) MonomerRadical->GrowingChain + n(M) Propagation Polymer Stable Polymer (P) GrowingChain->Polymer Termination Inactive Inactive Product GrowingChain->Inactive + InH Chain-breaking Inhibitor Inhibitor (InH) Inhibitor->Inactive Troubleshooting_Workflow Start Start: Observe Monomer CheckViscosity Is Viscosity Increased? Start->CheckViscosity CheckAppearance Is it Cloudy or does it have Precipitate? CheckViscosity->CheckAppearance No CoolSample Cool to 2-8°C CheckViscosity->CoolSample Yes MonomerOK Monomer is likely stable. Proceed with caution. CheckAppearance->MonomerOK No Dispose Dispose of Material (Hazardous Waste) CheckAppearance->Dispose Yes UseImmediately Purify and use immediately CoolSample->UseImmediately

References

troubleshooting phase transition issues in nematic liquid crystals with bicyclohexane additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nematic liquid crystals containing bicyclohexane additives.

Troubleshooting Guides & FAQs

Issue 1: Unexpected Lowering of the Nematic-to-Isotropic Phase Transition Temperature (Clearing Point)

Question: We observed a significant depression in the clearing point of our nematic liquid crystal mixture after adding a bicyclohexane derivative. What could be the cause, and how can we troubleshoot this?

Answer:

A depression in the clearing point is a common phenomenon when an additive is introduced into a liquid crystal host. This is often due to the disruption of the nematic order by the additive molecules.

Potential Causes:

  • Purity of the Additive: Impurities in the bicyclohexane additive can significantly lower the clearing point.

  • Concentration of the Additive: Higher concentrations of the additive will generally lead to a greater depression of the clearing point.

  • Molecular Mismatch: A significant difference in the molecular shape and size between the host liquid crystal and the bicyclohexane additive can weaken the intermolecular interactions that stabilize the nematic phase.

  • Induced Smectic Phases: Some bicyclohexane additives can promote the formation of smectic phases at lower temperatures, which can influence the nematic range.

Troubleshooting Steps:

  • Verify Additive Purity: Ensure the purity of the bicyclohexane additive using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Concentration Study: Perform a concentration-dependent study to understand the effect of the additive on the clearing point. This will help in finding an optimal concentration for your application.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to accurately determine the phase transition temperatures of the mixture.[1][2][3][4] Compare the DSC thermograms of the pure host, the pure additive, and the mixture.

  • Optical Microscopy: Observe the phase transition using Polarized Optical Microscopy (POM).[5][6][7][8] Look for any signs of phase separation or the appearance of unexpected textures.

Issue 2: Appearance of an Unidentified Smectic Phase

Question: After adding a bicyclohexane compound to our nematic mixture, we are observing a viscous, layered phase at lower temperatures that we did not expect. How can we confirm if this is a smectic phase and manage its appearance?

Answer:

The appearance of a smectic phase is a known effect of certain additives. Bicyclohexane-containing molecules, depending on their structure, can promote layered packing, leading to the formation of smectic A (SmA) or smectic B (SmB) phases.[9]

Troubleshooting Steps:

  • Polarized Optical Microscopy (POM): This is the primary method for identifying liquid crystal phases.[5][6] Smectic phases exhibit characteristic textures, such as focal conic or fan-like textures, which are distinct from the nematic schlieren texture.

  • Differential Scanning Calorimetry (DSC): A smectic-to-nematic phase transition will appear as a distinct peak in the DSC thermogram.[1][3] The enthalpy of this transition is typically smaller than the crystal-to-nematic or nematic-to-isotropic transitions.

  • X-ray Diffraction (XRD): For unambiguous identification, XRD can be used. Smectic phases show a sharp layer reflection at a small angle, which is absent in the nematic phase.

  • Additive Selection: If the smectic phase is undesirable, consider using a different bicyclohexane additive with a structure that is less likely to promote layered ordering. Shorter alkyl chains or a bulkier core on the additive can sometimes suppress smectic phase formation.

Issue 3: Phase Separation of the Bicyclohexane Additive

Question: Our liquid crystal mixture with a bicyclohexane additive appears cloudy or shows droplets under the microscope, suggesting phase separation. What are the likely causes and solutions?

Answer:

Phase separation indicates that the bicyclohexane additive is not fully miscible with the nematic host, particularly at certain temperatures or concentrations.

Potential Causes:

  • Limited Solubility: The additive may have limited solubility in the liquid crystal host.

  • Temperature Effects: Solubility can be temperature-dependent. The mixture might be miscible at a higher temperature but phase-separate upon cooling.

  • Incompatible Molecular Structures: Significant differences in the chemical nature (e.g., polarity, molecular shape) of the host and additive can lead to poor miscibility.

Troubleshooting Steps:

  • Vary Concentration: Reduce the concentration of the bicyclohexane additive to see if a homogeneous mixture can be achieved.

  • Temperature Study with POM: Use a hot stage with a polarized optical microscope to observe the mixture over a range of temperatures.[5][10] Note the temperature at which phase separation occurs upon cooling.

  • Consider a Co-solvent or Different Host: If the additive is critical, using a different liquid crystal host with better miscibility or introducing a small amount of a compatible co-solvent might solve the issue.

  • Homogenization: Ensure the mixture is thoroughly mixed, potentially at an elevated temperature (in the isotropic phase) where solubility is higher, followed by rapid cooling.

Data Presentation

Table 1: Phase Transition Temperatures of Selected Bicyclohexane Liquid Crystals (CCN-mn)

CompoundCrystal to Nematic/Smectic (°C)Smectic A to Nematic (°C)Smectic B to Nematic (°C)Nematic to Isotropic (°C)
CCN-35 45.0--55.0
CCN-38 58.065.0-88.0
CCN-47 62.075.0-95.0
CCN-46 70.0-85.0105.0
CCN-55 78.0-98.0112.0
CCN-73 85.0-110.0120.0

Data synthesized from published studies on bicyclohexane liquid crystals.[9]

Experimental Protocols

Protocol 1: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes of a liquid crystal mixture.[1][4]

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above the expected clearing point (e.g., 150°C) at a rate of 10°C/min to ensure a uniform isotropic state.

    • Hold at this temperature for 5 minutes to erase any thermal history.

    • Cool the sample to a low temperature (e.g., 0°C) at a controlled rate of 5°C/min.

    • Heat the sample again to the high temperature at 5°C/min.

  • Data Analysis: Analyze the second heating scan to identify the endothermic peaks corresponding to the phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The peak temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

Protocol 2: Identification of Liquid Crystal Phases using Polarized Optical Microscopy (POM)

Objective: To visually identify the different liquid crystal phases and their characteristic textures.[5][7][8]

Methodology:

  • Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean glass slide. Cover with a coverslip and gently press to create a thin film.

  • Microscope Setup: Place the slide on a hot stage attached to a polarized optical microscope. Ensure the polarizers are crossed (90° to each other).

  • Thermal Program:

    • Heat the sample to the isotropic phase (it will appear dark under crossed polarizers).

    • Slowly cool the sample at a rate of 1-2°C/min.

  • Observation:

    • Isotropic to Nematic: Observe the appearance of birefringent droplets that coalesce into a threaded or schlieren texture.

    • Nematic to Smectic: Look for the formation of fan-shaped or focal conic textures. The viscosity of the sample will also noticeably increase.

    • Smectic to Crystal: Observe the formation of solid crystalline domains.

  • Image Capture: Record images of the characteristic textures for each phase.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Analysis & Characterization cluster_solution Potential Solutions P1 Unexpected Clearing Point Depression A1 Differential Scanning Calorimetry (DSC) P1->A1 A2 Polarized Optical Microscopy (POM) P1->A2 A3 Purity Analysis (GC/HPLC) P1->A3 A4 Concentration Study P1->A4 P2 Unidentified Smectic Phase P2->A1 P2->A2 P3 Phase Separation P3->A2 P3->A4 S2 Optimize Concentration A1->S2 S4 Control Thermal History A1->S4 A2->S2 S3 Select Different Additive/Host A2->S3 S1 Verify Purity A3->S1 A4->S2

Caption: Troubleshooting workflow for phase transition issues.

logical_relationship cluster_cause Potential Causes cluster_issue Observed Issue cluster_technique Characterization Technique C1 Additive Impurity I1 Clearing Point Depression C1->I1 I2 Phase Separation C1->I2 T3 Purity Check C1->T3 C2 High Additive Concentration C2->I1 C2->I2 C3 Molecular Mismatch C3->I1 C3->I2 I3 Smectic Phase Formation C3->I3 C4 Limited Solubility C4->I2 T1 DSC I1->T1 T2 POM I1->T2 I2->T2 I3->T1 I3->T2

Caption: Relationship between causes, issues, and characterization.

References

Technical Support Center: Enhancing the Solubility of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in Host Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in various host mixtures.

Frequently Asked Questions (FAQs)

Q1: What is (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) and what are its key properties?

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), which we will refer to as TTVBC, is a bicyclic hydrocarbon derivative. Its chemical structure consists of a p-tolyl group and a vinyl group attached to a bi(cyclohexane) backbone.[1] The trans,trans stereochemistry of the cyclohexane rings gives the molecule a linear and rigid shape, which is a common feature of molecules that form liquid crystal phases.

Q2: Why is enhancing the solubility of TTVBC in host mixtures important?

TTVBC is utilized in materials science, particularly in the formulation of liquid crystal displays (LCDs).[1] For these applications, TTVBC is typically mixed with a liquid crystal host material. Achieving a stable and homogeneous mixture is crucial for the performance and reliability of the final device. Poor solubility can lead to phase separation, light scattering, and a degradation of the electro-optical properties of the liquid crystal mixture.

Q3: What factors influence the solubility of TTVBC in a liquid crystal host?

Several factors determine the miscibility of a dopant like TTVBC in a liquid crystal host:

  • Molecular Structure: The rigid, linear shape of TTVBC, due to its trans,trans-bicyclohexyl core, is generally favorable for incorporation into nematic liquid crystal hosts. However, the specific end groups (p-tolyl and vinyl) also play a significant role in intermolecular interactions.

  • Host Material: The chemical nature of the host mixture is critical. The polarity, molecular shape, and presence of specific functional groups in the host molecules will dictate their interaction with TTVBC.

  • Concentration: As with most solutions, the concentration of TTVBC is a key factor. Higher concentrations are more likely to lead to phase separation.

  • Temperature: Solubility is temperature-dependent. For thermotropic liquid crystals, the solubility of a dopant can change significantly with the phase of the host (e.g., nematic vs. isotropic).

Q4: Are there general strategies to improve the solubility of dopants like TTVBC in liquid crystal mixtures?

Yes, several general strategies can be employed:

  • Host Selection: Choosing a host mixture with a similar molecular structure or polarity to TTVBC can enhance solubility. For instance, hosts containing cyclohexane or benzene rings may be more compatible.

  • Use of Co-solvents: In some cases, a small amount of a compatible co-solvent can be used to improve the miscibility of the dopant. However, the co-solvent must not significantly disrupt the liquid crystalline phase of the host.

  • Temperature Control: Carefully controlling the temperature during mixing and operation can help maintain a homogeneous solution. Mixing in the isotropic phase, where the host is less ordered, can facilitate the dissolution of the dopant.

  • Lower Dopant Concentration: Using the lowest effective concentration of TTVBC will minimize the risk of phase separation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of TTVBC-host mixtures.

Problem Potential Cause Troubleshooting Steps
Phase Separation (Cloudiness or Droplets) The concentration of TTVBC exceeds its solubility limit in the host mixture at the current temperature.1. Reduce Concentration: Decrease the weight percentage of TTVBC in the mixture.2. Increase Temperature: Gently heat the mixture into the isotropic phase of the host, stir or sonicate to promote dissolution, and then slowly cool back to the desired operating temperature.3. Host Modification: Consider using a different liquid crystal host with better solubility for TTVBC. Hosts with similar structural motifs (e.g., other bicyclohexyls) may be more compatible.4. Co-solvent Addition: As a last resort, introduce a small amount of a high-boiling point, compatible solvent. This should be done with caution as it can affect the liquid crystal properties.
Incomplete Dissolution Inadequate mixing or insufficient thermal energy to overcome the lattice energy of solid TTVBC.1. Enhanced Mixing: Use ultrasonication or prolonged magnetic stirring at an elevated temperature (in the isotropic phase of the host) to ensure thorough mixing.2. Solvent-Assisted Mixing: Dissolve both TTVBC and the host material in a common, volatile solvent (e.g., toluene or dichloromethane). Mix thoroughly and then slowly evaporate the solvent under vacuum.
Changes in Liquid Crystal Phase Transitions The addition of TTVBC can alter the phase transition temperatures (e.g., nematic-to-isotropic transition) of the host mixture.1. Characterize the Mixture: Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to determine the new phase transition temperatures of the mixture.2. Adjust Operating Parameters: Modify the operating temperature range of your experiment or device to accommodate the new phase behavior.
Degradation of Electro-Optical Performance The presence of impurities or aggregation of TTVBC can negatively impact the performance of the liquid crystal mixture.1. Ensure Purity: Use high-purity TTVBC and host materials.2. Confirm Homogeneity: Before use, visually inspect the mixture under a polarizing microscope to ensure there are no signs of aggregation or phase separation.

Experimental Protocols

Protocol 1: Preparation of a TTVBC-Liquid Crystal Host Mixture via Direct Mixing

This protocol describes a standard method for preparing a mixture of TTVBC in a nematic liquid crystal host.

Materials:

  • (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (TTVBC)

  • Nematic liquid crystal host (e.g., E7, 5CB)

  • Small glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Hot plate

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amounts of TTVBC and the liquid crystal host directly into the glass vial.

  • Initial Mixing: Add a small magnetic stir bar to the vial, cap it securely, and place it on a magnetic stirrer at room temperature. Stir for 30 minutes.

  • Heating and Stirring: Place the vial on a hot plate and heat the mixture to a temperature approximately 10°C above the nematic-to-isotropic transition temperature of the host.

  • Dissolution: Continue stirring the mixture in the isotropic phase until the TTVBC is fully dissolved and the mixture appears clear and homogeneous. This may take several hours.

  • Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.

  • Homogeneity Check: After cooling, visually inspect the mixture for any signs of phase separation or crystallization. For a more thorough check, examine a small sample under a polarized optical microscope.

Protocol 2: Solvent-Assisted Method for Preparing TTVBC-Host Mixtures

This method is useful when direct mixing is ineffective or when preparing larger batches.

Materials:

  • TTVBC

  • Nematic liquid crystal host

  • A volatile solvent in which both components are soluble (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Dissolution: Weigh the desired amounts of TTVBC and the liquid crystal host and place them in the round-bottom flask. Add a sufficient amount of the chosen solvent to fully dissolve both components.

  • Mixing: Place the flask in an ultrasonic bath for 15-30 minutes to ensure a homogeneous solution.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Gradually reduce the pressure and, if necessary, gently warm the flask in a water bath to slowly remove the solvent.

  • Final Drying: Once the bulk of the solvent is removed, place the mixture under high vacuum for several hours to remove any residual solvent.

  • Homogenization: After drying, heat the mixture into the isotropic phase and stir for at least one hour to ensure complete homogenization.

  • Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store in a tightly sealed container.

Visualizations

Experimental_Workflow_Direct_Mixing cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization weigh Weigh TTVBC and Host mix_rt Initial Mixing at Room Temp weigh->mix_rt heat Heat to Isotropic Phase mix_rt->heat stir Stir until Homogeneous heat->stir cool Slow Cooling stir->cool check Homogeneity Check (POM) cool->check

Caption: Workflow for Direct Mixing Protocol.

Troubleshooting_Phase_Separation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Phase Separation Observed cause1 Concentration Too High start->cause1 cause2 Low Temperature start->cause2 cause3 Poor Host Compatibility start->cause3 sol1 Reduce TTVBC Concentration cause1->sol1 sol2 Heat to Isotropic Phase & Stir cause2->sol2 sol3 Select a More Compatible Host cause3->sol3 sol4 Use Solvent-Assisted Mixing cause3->sol4

Caption: Troubleshooting Logic for Phase Separation.

References

reducing viscosity of liquid crystal formulations containing (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with liquid crystal formulations containing (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) .

Troubleshooting Guide: High Viscosity Issues

High viscosity in your liquid crystal formulation can lead to difficulties in handling, processing, and can negatively impact the performance of your final product. This guide provides a structured approach to troubleshoot and resolve common viscosity-related problems.

Logical Flow for Troubleshooting High Viscosity

start High Viscosity Observed check_concentration Is the concentration of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) too high? start->check_concentration reduce_concentration Action: Reduce concentration of the high-viscosity component. check_concentration->reduce_concentration Yes check_solvent Is the solvent system optimized? check_concentration->check_solvent No end Viscosity Optimized reduce_concentration->end change_solvent Action: Experiment with low-viscosity co-solvents or different solvent ratios. check_solvent->change_solvent No check_temp Is the operating temperature too low? check_solvent->check_temp Yes change_solvent->end increase_temp Action: Increase the processing temperature within the material's stability limits. check_temp->increase_temp No check_additives Have viscosity-modifying additives been considered? check_temp->check_additives Yes increase_temp->end add_modifier Action: Introduce a low-viscosity nematic liquid crystal or a viscosity-reducing additive. check_additives->add_modifier No check_additives->end Yes add_modifier->end

Caption: Troubleshooting workflow for high viscosity.

Frequently Asked Questions (FAQs)

Q1: My liquid crystal formulation containing (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is too viscous. What is the first thing I should check?

A1: The first step is to evaluate the concentration of each component in your formulation. The bicyclohexane structure of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), while providing rigidity, can contribute to higher viscosity at increased concentrations[1]. Consider reducing its percentage in the mixture and replacing it with a lower-viscosity component.

Q2: What type of solvents or additives can I use to reduce the viscosity of my formulation?

A2: Introducing low-viscosity diluters is a common and effective strategy[2][3]. For nematic liquid crystal formulations, other nematic liquid crystals with inherently lower viscosity can be used as co-solvents. Replacing components with benzene rings with those containing cyclohexane rings can also influence viscosity[4]. Additionally, small amounts of non-mesogenic, low-viscosity organic solvents that are compatible with your system can be explored, but care must be taken to not disrupt the liquid crystal phase.

Illustrative Comparison of Viscosity Modifiers

Additive TypeExample CompoundTypical Concentration Range (% w/w)Expected Viscosity Reduction (%)
Low-Viscosity Nematic LC4-Cyano-4'-pentylbiphenyl (5CB)5 - 20%15 - 30%
Non-polar DiluterDodecane1 - 5%10 - 25%
Fluorinated Compound1-Fluoro-2,4-difluorobenzene2 - 10%20 - 40%
Note: This data is illustrative and the actual performance will depend on the specific formulation and conditions.

Q3: How does temperature affect the viscosity of my liquid crystal formulation?

A3: The viscosity of liquid crystal formulations is highly dependent on temperature. Generally, increasing the temperature will decrease the viscosity. However, it is crucial to operate within the nematic range of the liquid crystal and below the clearing point. Exceeding the clearing temperature will cause the material to transition to an isotropic liquid, losing its liquid crystalline properties. The relationship between temperature and viscosity is often non-linear[5].

Q4: Are there any specific molecular structures I should look for in additives to reduce viscosity?

A4: Yes, molecular structure plays a significant role. Additives with shorter alkyl chains, and more flexible linkages tend to have lower viscosities. The introduction of fluorine atoms can also reduce intermolecular interactions, leading to lower viscosities[6]. When selecting additives, consider those with a shape that does not significantly disrupt the packing of the liquid crystal molecules.

Q5: Can the issue be with the synthesis or purity of the (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) itself?

A5: While less common, impurities from the synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) could potentially impact the viscosity of your formulation. Ensure that the compound has been properly purified and characterized to meet the required specifications[7]. Residual solvents or unreacted starting materials could lead to unexpected rheological behavior.

Experimental Protocols

Protocol 1: Screening of Viscosity-Reducing Co-Solvents

Objective: To systematically evaluate the effect of different low-viscosity co-solvents on the overall viscosity of a liquid crystal formulation containing (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Methodology Workflow

prep_base Prepare a stock solution of the base liquid crystal formulation. add_cosolvents To separate aliquots of the stock solution, add varying concentrations of each test co-solvent (e.g., 5%, 10%, 15% w/w). prep_base->add_cosolvents homogenize Thoroughly mix each sample until homogeneous. Gentle heating and sonication may be applied if necessary. add_cosolvents->homogenize equilibrate Allow samples to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 1 hour). homogenize->equilibrate measure_viscosity Measure the rotational viscosity of each sample using a calibrated viscometer or rheometer. equilibrate->measure_viscosity analyze Plot viscosity as a function of co-solvent concentration to determine the most effective viscosity modifier. measure_viscosity->analyze

References

Technical Support Center: Photodegradation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the UV degradation pathways of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) under UV irradiation?

A1: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure, several photochemical reactions are likely to occur. The primary sites for UV-induced degradation are the vinyl group and the p-tolyl group due to the presence of π-electrons that can absorb UV light.[1] General photodegradation reactions include photo-oxidation, photo-isomerization, hydrogen abstraction, and photolysis.[2][3]

Likely degradation pathways include:

  • Oxidation of the vinyl group: This can lead to the formation of aldehydes, ketones, or carboxylic acids at that position.

  • Polymerization: The vinyl group can undergo radical-initiated polymerization upon UV exposure.[4]

  • Isomerization: The trans-configuration of the cyclohexyl rings or the double bond of the vinyl group could potentially isomerize.

  • Oxidation of the tolyl group: The methyl group on the p-tolyl moiety is susceptible to oxidation, potentially forming a benzyl alcohol, benzaldehyde, or benzoic acid derivative.

  • Ring opening/rearrangement: High-energy UV radiation could potentially induce the opening or rearrangement of the cyclohexane rings, although this is generally less common than reactions at the more reactive functional groups.

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • (Ultra) High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the parent compound from its degradation products.[2][3] A UV detector can be used for quantification, and coupling HPLC with Mass Spectrometry (HPLC-MS) is powerful for identifying the molecular weights of the degradation products.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for identifying volatile degradation products.[3][6]

  • UV-Visible Spectroscopy: This can be used to monitor the overall degradation process by observing changes in the absorption spectrum over time.[6][7] A decrease in the absorbance maximum corresponding to the parent compound can indicate its degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent tool for elucidating the precise chemical structure of isolated degradation products.[6]

Q3: How can I minimize the degradation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) during storage and handling?

A3: To maintain the stability of the compound, it should be stored under dry, sealed conditions at 2–8°C, protected from light.[8] For handling, it is advisable to work under subdued light or use amber-colored vials to prevent unwanted photochemical reactions.

Troubleshooting Guides

Issue 1: Rapid or complete degradation of the starting material is observed shortly after starting the experiment.

Possible Cause Troubleshooting Step
High UV Lamp Intensity Reduce the intensity of the UV lamp or increase the distance between the lamp and the sample.
Inappropriate Solvent Some solvents can promote photodegradation. Ensure the solvent used is photochemically inert under the experimental conditions. Consider deoxygenating the solvent, as dissolved oxygen can participate in photo-oxidation reactions.
Presence of Photosensitizers Impurities in the sample or solvent can act as photosensitizers, accelerating degradation.[2] Purify the starting material and use high-purity solvents.

Issue 2: Inconsistent or non-reproducible degradation rates between experiments.

Possible Cause Troubleshooting Step
Fluctuations in Lamp Output Monitor the lamp output with a radiometer to ensure consistent irradiation intensity. Allow the lamp to warm up to a stable output before starting the experiment.[9]
Temperature Variations Use a temperature-controlled sample holder or a cooling system to maintain a constant temperature, as photochemical reaction rates can be temperature-dependent.[9]
Inconsistent Sample Positioning Ensure the sample is placed in the exact same position relative to the light source for each experiment to guarantee consistent light exposure.[9]

Issue 3: Unexpected degradation products are identified.

Possible Cause Troubleshooting Step
Solvent Participation in the Reaction The solvent may not be inert and could be reacting with the excited state of the molecule. Run a blank experiment with just the solvent to check for degradation products.
Complex Secondary Photochemical Reactions Primary degradation products may themselves be photochemically active and degrade further into secondary products. Analyze samples at shorter irradiation time points to identify the initial products.
Contamination Ensure all glassware is scrupulously clean and that all reagents are of high purity to avoid side reactions with contaminants.

Quantitative Data Presentation

When reporting quantitative results, it is crucial to present the data in a clear and structured format. Below is a template for tabulating degradation data.

Table 1: Degradation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) over Time under UV Irradiation

Irradiation Time (hours)Concentration of Parent Compound (µM)Peak Area of Product A (arbitrary units)Peak Area of Product B (arbitrary units)
0100.000
185.212.52.3
271.823.15.1
450.139.89.9
824.955.419.7
245.368.226.5

Experimental Protocols

Protocol 1: UV Irradiation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

  • Sample Preparation:

    • Prepare a stock solution of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a concentration of 1 mg/mL.

    • Dilute the stock solution to the desired experimental concentration (e.g., 10 µg/mL) using the same solvent.

    • Transfer 3 mL of the diluted solution into a quartz cuvette. Quartz is used for its transparency to UV light.

  • UV Irradiation:

    • Place the cuvette in a temperature-controlled sample holder within a photochemical reactor.

    • Use a UV lamp with a specific wavelength output (e.g., a low-pressure mercury lamp emitting at 254 nm).[10]

    • Ensure the lamp has warmed up and the output is stable before starting the irradiation.

    • Start the irradiation and a timer simultaneously.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the sample from the cuvette.

    • Immediately transfer the aliquot to an amber HPLC vial and store it at a low temperature (e.g., 4°C) to quench the reaction until analysis.

Protocol 2: Analysis of Degradation Products by HPLC-UV/MS

  • Instrumentation:

    • An HPLC system equipped with a UV detector and coupled to a mass spectrometer.

    • A C18 reverse-phase column is a good starting point for separation.

  • Mobile Phase and Gradient:

    • A typical mobile phase would consist of a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • A gradient elution can be used to separate compounds with a wide range of polarities. For example:

      • 0-5 min: 80% A, 20% B

      • 5-25 min: Gradient to 100% B

      • 25-30 min: Hold at 100% B

      • 30-35 min: Return to 80% A, 20% B

  • Analysis:

    • Inject the samples collected at different time points onto the HPLC system.

    • Monitor the elution profile using the UV detector at a wavelength where the parent compound has strong absorbance.

    • The mass spectrometer should be set to scan a relevant mass range to detect the parent ion and potential degradation products.

    • Identify the parent compound by its retention time and mass-to-charge ratio (m/z).

    • Analyze the new peaks that appear in the chromatograms of the irradiated samples. The m/z values of these new peaks will provide the molecular weights of the degradation products, offering clues to their structures.

Visualizations

DegradationPathways Parent (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) ProductA Oxidized Vinyl Product (e.g., Aldehyde) Parent->ProductA UV, O2 ProductB Oxidized Tolyl Product (e.g., Benzoic Acid derivative) Parent->ProductB UV, O2 ProductC Polymerized Product Parent->ProductC UV, Radical Initiator

Caption: Hypothesized UV degradation pathways.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis Prep1 Prepare Stock Solution Prep2 Dilute to Working Conc. Prep1->Prep2 Prep3 Transfer to Quartz Cuvette Prep2->Prep3 Irrad Irradiate in Photoreactor Prep3->Irrad Sample Collect Aliquots at Time Points Irrad->Sample Analyze HPLC-UV/MS Analysis Sample->Analyze Data Data Interpretation Analyze->Data

Caption: General experimental workflow.

Troubleshooting Start Inconsistent Results? CheckLamp Check Lamp Stability & Warm-up Time Start->CheckLamp Yes Reproducible Results are Reproducible Start->Reproducible No CheckTemp Verify Temperature Control CheckLamp->CheckTemp CheckPos Ensure Consistent Sample Positioning CheckTemp->CheckPos CheckPos->Reproducible Issue Resolved NotReproducible Continue Troubleshooting CheckPos->NotReproducible Issue Persists

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Analysis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) for Advanced Display Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of advanced material applications, the selection of liquid crystal monomers is a critical decision. This guide provides a comparative analysis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), a vinyl-functionalized bicyclohexane derivative, against other liquid crystal monomers relevant to high-performance displays.

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), with its rigid bicyclohexane core, tolyl group, and polymerizable vinyl moiety, presents a unique combination of properties.[1] Its structure suggests suitability for applications requiring high stability and the ability to be incorporated into polymer networks, a key feature for advanced display technologies like polymer-stabilized liquid crystal (PSLC) displays.[2] This analysis delves into the key performance indicators of liquid crystal monomers and outlines the experimental protocols necessary for their evaluation.

Core Performance Indicators: A Comparative Framework

  • Clearing Point (T_c): The temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase. A higher clearing point indicates a wider operating temperature range for the display.[3]

  • Birefringence (Δn): The difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. This property is crucial for modulating light and achieving high contrast in displays.[4]

  • Dielectric Anisotropy (Δɛ): The difference between the dielectric permittivity parallel (ɛ_∥) and perpendicular (ɛ_⊥) to the liquid crystal director. The sign and magnitude of Δε determine the switching behavior of the liquid crystal in an electric field. Non-polar liquid crystals, a category where the subject monomer likely falls due to its hydrocarbon structure, typically exhibit low dielectric anisotropy.[5][6]

  • Rotational Viscosity (γ₁): A measure of the internal friction of the liquid crystal, which directly impacts the switching speed of the display. Lower viscosity is essential for fast response times.[7]

Table 1: Comparative Framework for Liquid Crystal Monomer Properties

Property(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)4-cyano-4'-pentylbiphenyl (5CB) (Benchmark)Other Vinyl-Bicyclohexane Derivatives
Clearing Point (°C) Data not available~35Data not available
Birefringence (Δn) Data not available~0.18Data not available
Dielectric Anisotropy (Δε) Expected to be low and positive~+11Expected to be low
Rotational Viscosity (γ₁) (mPa·s) Data not available~25-30Data not available

Note: The values for 5CB are approximate and can vary with temperature and measurement conditions. Data for the target monomer and its close analogs are subjects of ongoing research and are not publicly available.

Synthesis and Characterization: Experimental Protocols

The synthesis and characterization of novel liquid crystal monomers are fundamental to understanding their structure-property relationships.

Synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

A plausible synthetic route for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) involves a multi-step process:[1]

  • Formation of the Bicyclohexane Core: This can be achieved through a Diels-Alder reaction, a powerful tool for forming six-membered rings.

  • Introduction of the p-Tolyl Group: A Friedel-Crafts alkylation reaction can be employed to attach the tolyl group to the bicyclohexane core.

  • Introduction of the Vinyl Group: A Heck reaction, a palladium-catalyzed cross-coupling reaction, is a common method for introducing vinyl groups.

SynthesisWorkflow Start Starting Materials Step1 Diels-Alder Reaction (Bicyclohexane Core Formation) Start->Step1 Step2 Friedel-Crafts Alkylation (p-Tolyl Group Addition) Step1->Step2 Step3 Heck Reaction (Vinyl Group Introduction) Step2->Step3 End (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) Step3->End

Caption: Synthetic workflow for the target liquid crystal monomer.

Key Experimental Characterization Techniques

The following experimental protocols are essential for determining the key performance indicators of liquid crystal monomers:

1. Determination of Clearing Point (Phase Transition Temperature):

  • Methodology: Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperatures of liquid crystals. A small, precisely weighed sample of the monomer is heated at a controlled rate in a sealed pan. The heat flow into the sample is monitored, and phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. The peak of the transition from the nematic (or other liquid crystalline) phase to the isotropic liquid phase corresponds to the clearing point.[8]

2. Measurement of Birefringence (Δn):

  • Methodology: An Abbe refractometer is commonly used to measure the refractive indices of liquid crystals. To determine birefringence, two measurements are required. The liquid crystal is aligned in a thin cell with a specific surface treatment to induce planar alignment (director parallel to the surface). The refractive index for light polarized parallel to the director (n_e) and perpendicular to the director (n_o) are measured. The birefringence is then calculated as Δn = n_e - n_o. Temperature control is crucial as refractive indices are temperature-dependent.

3. Measurement of Dielectric Anisotropy (Δε):

  • Methodology: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell. A parallel-plate capacitor is formed by two glass slides with transparent electrodes (e.g., ITO-coated glass). The cell is filled with the liquid crystal monomer. To measure ɛ_∥, a strong electric or magnetic field is applied to align the director parallel to the electric field of the measurement probe. To measure ɛ_⊥, the director is aligned perpendicular to the measurement field. The capacitance is measured using an LCR meter at a specific frequency (typically 1 kHz). The dielectric permittivities are calculated from the capacitance values, and the dielectric anisotropy is then determined as Δε = ɛ_∥ - ɛ_⊥.[5]

4. Measurement of Rotational Viscosity (γ₁):

  • Methodology: The rotational viscosity can be determined by various methods, including studying the dynamic response of the liquid crystal to an electric field. One common technique involves measuring the switching time of a twisted nematic cell. The cell is placed between crossed polarizers, and a voltage is applied to switch the liquid crystal director. The time it takes for the optical transmission to change from 10% to 90% (rise time) and from 90% to 10% (decay time) upon application and removal of the voltage is measured. The rotational viscosity can then be calculated from these switching times, the cell gap, the applied voltage, and the elastic constants of the liquid crystal.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties Monomer (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) DSC Differential Scanning Calorimetry (DSC) Monomer->DSC Abbe Abbe Refractometer Monomer->Abbe LCR LCR Meter (Capacitance Measurement) Monomer->LCR ElectroOptic Electro-Optical Switching Monomer->ElectroOptic Tc Clearing Point (T_c) DSC->Tc dn Birefringence (Δn) Abbe->dn de Dielectric Anisotropy (Δε) LCR->de gamma Rotational Viscosity (γ₁) ElectroOptic->gamma

Caption: Experimental workflow for liquid crystal characterization.

Discussion and Future Outlook

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) holds promise as a reactive mesogen for advanced display technologies. Its bicyclohexane core contributes to a low viscosity, which is desirable for fast switching speeds. The non-polar nature of the molecule suggests a low dielectric anisotropy, which can be advantageous in specific display modes, although it may require higher operating voltages. The vinyl group allows for polymerization, enabling the formation of stabilized liquid crystal structures with enhanced durability and performance.

To fully assess the potential of this monomer, further research is required to obtain precise experimental data for its key properties. A direct comparison with other vinyl-functionalized and non-functionalized liquid crystal monomers under standardized conditions will be crucial for identifying its specific advantages and potential applications. The development of more efficient and scalable synthetic routes will also be a critical factor in its commercial viability. As the demand for higher-performance displays continues to grow, the exploration of novel liquid crystal monomers like (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) will remain a key area of research and development.

References

Validating the Structure of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, unambiguous structural confirmation of novel molecules is paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). We present supporting experimental data and detailed protocols to illustrate the power of these methods in elucidating complex molecular architectures.

The structure of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), with the molecular formula C21H30, presents a number of interesting structural features, including two cyclohexane rings, a p-tolyl group, and a vinyl group.[1][2][3][4] The stereochemistry of the molecule is defined as trans,trans, indicating the relative orientation of the substituents on the bicyclohexane core.[1] The validation of this structure relies on establishing the connectivity between these different fragments, a task for which 2D NMR spectroscopy is exceptionally well-suited.

Key 2D NMR Techniques for Structural Elucidation

A suite of 2D NMR experiments is typically employed to piece together a molecule's structure.[5][6][7][8] For (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), the most informative experiments are:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] This is invaluable for mapping out the proton networks within the cyclohexane rings and the vinyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlation).[10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds.[9][11] HMBC is crucial for connecting the different molecular fragments, such as linking the p-tolyl group and the vinyl group to their respective cyclohexane rings, and connecting the two cyclohexane rings.

Data Presentation: Predicted 2D NMR Correlations

The following tables summarize the predicted quantitative data from COSY, HSQC, and HMBC experiments for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). The atom numbering scheme used is provided in the accompanying diagram.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ ppm)Correlating Protons (δ ppm)
H1'H2'ax, H6'ax, H1
H1H2ax, H6ax, H1'
H4'H3'ax, H5'ax, H7
H4H3ax, H5ax, H10
H7H8a, H8b, H4'
H8a, H8bH7
H10H11a, H11b
H11a, H11bH10
H13, H14H13, H14 (aromatic coupling)
H16-
Cyclohexane CH₂Other cyclohexane CH₂ protons

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ ppm)Attached Proton (δ ppm)
C1'H1'
C2', C6'H2'ax, H2'eq, H6'ax, H6'eq
C3', C5'H3'ax, H3'eq, H5'ax, H5'eq
C4'H4'
C7H7
C8H8a, H8b
C1H1
C2, C6H2ax, H2eq, H6ax, H6eq
C3, C5H3ax, H3eq, H5ax, H5eq
C4H4
C10H10
C11H11a, H11b
C13, C14H13, H14
C16H16

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ ppm)Correlating Carbons (δ ppm)
H1'C2', C6', C1, C4'
H1C2, C6, C1', C4
H4'C3', C5', C7, C8
H4C3, C5, C10, C11
H7C4', C8
H8a, H8bC4', C7
H10C4, C11, C12, C13, C14
H13, H14C10, C12, C15
H16C12, C13, C14

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR data. Specific parameters may need to be optimized based on the available spectrometer and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 2-4 per increment.

    • Data processing will involve zero-filling and applying a sine-bell window function in both dimensions prior to Fourier transformation.

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

    • Spectral Width: 10-12 ppm in the ¹H dimension and 160-180 ppm in the ¹³C dimension.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 4-8 per increment.

    • ¹JCH coupling constant: Optimized for an average of 145 Hz.

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width: 10-12 ppm in the ¹H dimension and 200-220 ppm in the ¹³C dimension.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans: 8-16 per increment.

    • Long-range coupling constant (nJCH): Optimized for 8 Hz.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical structural connections derived from the 2D NMR data.

G Experimental Workflow for 2D NMR Structural Validation cluster_sample Sample Preparation cluster_nmr 2D NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Dissolve Compound in CDCl3 NMR_Tube Transfer to NMR Tube Sample->NMR_Tube COSY COSY Experiment (H-H Correlations) NMR_Tube->COSY HSQC HSQC Experiment (1-bond C-H Correlations) NMR_Tube->HSQC HMBC HMBC Experiment (Long-range C-H Correlations) NMR_Tube->HMBC Process Process 2D NMR Data COSY->Process HSQC->Process HMBC->Process Assign Assign Signals Process->Assign Correlate Correlate Fragments Assign->Correlate Structure Validate Final Structure Correlate->Structure

Caption: Workflow for 2D NMR based structural validation.

G Structural Connectivity from 2D NMR cluster_vinyl Vinyl Group cluster_cyclohexyl1 Cyclohexane Ring 1 cluster_cyclohexyl2 Cyclohexane Ring 2 cluster_tolyl p-Tolyl Group H7 H7 C7 C7 H7->C7 HSQC H8 H8 H7->H8 COSY C4_prime C4' H7->C4_prime HMBC C8 C8 H8->C8 HSQC H4_prime H4' C4_prime->H4_prime HSQC C1_prime C1' H4_prime->C1_prime COSY H1_prime H1' C1_prime->H1_prime HSQC C1 C1 H1_prime->C1 HMBC C4 C4 H4 H4 C4->H4 HSQC C10 C10 H4->C10 HMBC H1 H1 C1->H1 HSQC H1->C4 COSY H10 H10 C10->H10 HSQC Aromatic Aromatic Ring H10->Aromatic COSY Methyl Methyl Group

Caption: Key 2D NMR correlations for structural assembly.

By systematically applying these 2D NMR techniques, researchers can confidently assemble the molecular structure of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) from its constituent parts, confirming the connectivity of the vinyl and p-tolyl groups to the bicyclohexane core. This guide provides a framework for the structural validation of this and other complex organic molecules.

References

Performance Showdown: The Impact of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) on Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of display technology, the quest for superior performance is relentless. This guide offers a detailed comparison of Liquid Crystal Displays (LCDs) enhanced with the advanced nematic liquid crystal, (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), against conventional LCDs. This analysis is tailored for researchers, scientists, and professionals in drug development who utilize high-performance displays in their critical work.

The inclusion of specialized liquid crystal molecules, such as (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), is anticipated to offer significant improvements in key performance areas. The rigid bicyclohexyl backbone and the vinyl group of this molecule suggest the potential for high birefringence and low viscosity, which are crucial for achieving faster response times and higher contrast ratios in LCDs.

Quantitative Performance Comparison

While direct experimental data for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not publicly available, the following table summarizes the expected performance enhancements based on the known properties of similar high-performance liquid crystals compared to standard nematic mixtures.

Performance MetricConventional LCDs (Typical Range)LCDs with High-Performance Bicyclohexane LC (Expected)
Response Time (ms) 10 - 25< 10
Contrast Ratio 1000:1 - 3000:1> 3000:1
Viewing Angle (°) 160 - 178> 178
Power Consumption StandardReduced

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of LCDs.

Response Time Measurement

The response time of an LCD panel is typically measured as the time it takes for a pixel to transition from one grayscale level to another.

  • Apparatus : A photodetector, a digital storage oscilloscope, a function generator, and a stable light source (e.g., He-Ne laser) are required.

  • Procedure :

    • A square wave voltage is applied to the LCD cell using the function generator to switch the pixels between two desired gray levels (e.g., 10% and 90% transmittance).

    • The light from the source passes through the LCD cell and is captured by the photodetector.

    • The output of the photodetector is fed into the oscilloscope, which displays the change in light intensity over time.

    • The rise time (τ_on) is the time taken for the transmittance to go from 10% to 90% of its final value, and the decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its initial value. The total response time is the sum of τ_on and τ_off.

Contrast Ratio Measurement

The contrast ratio is the ratio of the luminance of the brightest white to the darkest black that a display can produce.

  • Apparatus : A luminance meter (e.g., a spectroradiometer or a photometer) and a dark room environment are necessary.

  • Procedure :

    • The LCD is placed in a dark room to minimize ambient light interference.

    • A full-screen white image is displayed, and the luminance is measured at the center of the screen.

    • A full-screen black image is then displayed, and the luminance is measured at the same location.

    • The contrast ratio is calculated by dividing the luminance of the white image by the luminance of the black image.

Viewing Angle Measurement

The viewing angle is the maximum angle at which a display can be viewed with acceptable visual performance.

  • Apparatus : A goniophotometer or a luminance meter mounted on a rotating arm.

  • Procedure :

    • The luminance and contrast ratio of the display are measured at various angles, both horizontally and vertically, from the normal viewing position (0 degrees).

    • The viewing angle is typically defined as the angle at which the contrast ratio drops to a certain value (e.g., 10:1) or the luminance decreases to a specific percentage of its on-axis value.

Logical Workflow for Performance Evaluation

The following diagram illustrates the logical flow of comparing the performance of LCDs with and without the specialized liquid crystal.

G cluster_0 LCD with Conventional Nematic LC cluster_1 LCD with (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) cluster_2 Comparative Analysis A1 Prepare Standard LC Mixture A2 Fabricate LCD Cell A1->A2 A3 Measure Performance Metrics A2->A3 C1 Compare Response Time A3->C1 C2 Compare Contrast Ratio A3->C2 C3 Compare Viewing Angle A3->C3 C4 Compare Power Consumption A3->C4 B1 Synthesize/Procure Specialized LC B2 Prepare Doped LC Mixture B1->B2 B3 Fabricate LCD Cell B2->B3 B4 Measure Performance Metrics B3->B4 B4->C1 B4->C2 B4->C3 B4->C4 D Conclusion: Superior Performance with Specialized LC C1->D Faster C2->D Higher C3->D Wider C4->D Lower

Caption: Logical workflow for comparing LCD performance.

Bicyclohexane vs. Biphenyl Core in Liquid Crystals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Bicyclohexane and Biphenyl Core Structures in Liquid Crystal Performance

For researchers, scientists, and drug development professionals, the choice of the core molecular structure in liquid crystal design is paramount to achieving desired material properties. This guide provides an objective comparison of two prevalent core structures: the saturated bicyclohexane and the aromatic biphenyl. By examining key physical properties and the underlying structure-property relationships, this document aims to inform the selection of the optimal core for specific liquid crystal applications.

The inherent rigidity and shape of the core moiety significantly influence the mesophase behavior and bulk properties of a liquid crystal. The biphenyl core, with its conjugated π-electron system, and the bicyclohexane core, a saturated alicyclic structure, offer distinct advantages and disadvantages that are critical to understand for material design.

At a Glance: Key Differences in Physicochemical Properties

PropertyBicyclohexane CoreBiphenyl CoreAdvantage
Birefringence (Δn) Low (typically < 0.1)High (typically > 0.15)Biphenyl for high contrast displays; Bicyclohexane for specific photonic applications.
Dielectric Anisotropy (Δε) Typically negativeTypically positiveBicyclohexane for vertically aligned (VA) displays; Biphenyl for twisted nematic (TN) displays.
Rotational Viscosity (γ₁) Generally lowerGenerally higherBicyclohexane for faster switching times.
Clearing Point (Tₙᵢ) Generally lower for equivalent chain lengthsGenerally higher for equivalent chain lengthsBiphenyl for wider operating temperature ranges.

In-Depth Analysis of Core Structures

Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for display applications.

  • Biphenyl Core: The extended π-conjugation of the two phenyl rings in the biphenyl core leads to a large anisotropy of molecular polarizability.[1] This results in a high birefringence, which is advantageous for applications requiring high contrast ratios. For example, the well-studied 5CB (pentyl cyanobiphenyl) exhibits a birefringence of around 0.175.[2]

  • Bicyclohexane Core: In contrast, the bicyclohexane core lacks π-conjugation, leading to a significantly lower polarizability anisotropy.[2] Consequently, liquid crystals based on this core structure exhibit low birefringence, often below 0.1.[3] This property can be beneficial in applications where low phase retardation is desired, such as in some photonic devices.

Table 1: Comparison of Birefringence (Δn) for Selected Liquid Crystals

Compound SeriesCore StructureAlkyl Chain Length (n)Birefringence (Δn) at T - Tₙᵢ = -5°C (λ = 632.8 nm)Reference
CCN-mnBicyclohexane3,5~0.045[2]
5CBBiphenyl5~0.175[2]
nCCHBicyclohexane-Birefringence is ~25% higher than CCN-mn[2]
Dielectric Anisotropy (Δε)

The dielectric anisotropy, the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, determines the response of the material to an electric field.

  • Biphenyl Core: The strong dipole moment of the cyano group often present in biphenyl liquid crystals, such as the nCB (alkyl cyanobiphenyl) series, aligns with the long molecular axis. This results in a large positive dielectric anisotropy.[4]

  • Bicyclohexane Core: Bicyclohexane-based liquid crystals, particularly those with lateral cyano groups like the CCN-mn series, often exhibit a negative dielectric anisotropy.[2] This is because the dipole moment is directed more perpendicularly to the long molecular axis. A negative Δε is crucial for vertically aligned (VA) display modes.[5]

Table 2: Comparison of Dielectric Anisotropy (Δε) for Selected Liquid Crystals

Compound SeriesCore StructureAlkyl Chain Length (n)Dielectric Anisotropy (Δε) at T - Tₙᵢ = -5°C (f = 4111 Hz)Reference
CCN-35Bicyclohexane3,5~ -3.5[2]
5CBBiphenyl5~ +11.5[4]
Rotational Viscosity (γ₁)

Rotational viscosity is a key factor influencing the switching speed of a liquid crystal device.

  • Bicyclohexane Core: The saturated, non-planar nature of the cyclohexane rings generally leads to a lower rotational viscosity compared to their aromatic counterparts. This translates to faster response times in display applications.

  • Biphenyl Core: The planar and more extended structure of the biphenyl core can lead to increased intermolecular interactions and thus a higher rotational viscosity.

While direct homologous series comparisons are limited in the literature, the general trend of lower viscosity for cyclohexane-containing liquid crystals is well-established.

Clearing Point (Tₙᵢ)

The clearing point, or nematic-isotropic transition temperature, defines the upper limit of the liquid crystalline phase's operating temperature range.

  • Biphenyl Core: The planar structure and strong intermolecular π-π interactions of the biphenyl core contribute to a higher thermal stability of the mesophase, resulting in higher clearing points compared to bicyclohexane analogues with similar alkyl chain lengths.

  • Bicyclohexane Core: The non-planar and more flexible nature of the bicyclohexane core leads to weaker intermolecular interactions and consequently lower clearing points.

Table 3: Comparison of Clearing Points (Tₙᵢ) for a Homologous Series

Compound SeriesCore StructureAlkyl Chain Length (n)Clearing Point (Tₙᵢ) (°C)
nCCHBicyclohexane380
598
nCBBiphenyl535.3
742.8

Note: Data for nCCH and nCB are from various sources and represent typical values. A direct comparison is challenging due to variations in synthesis and measurement conditions.

Structure-Property Relationship

The following diagram illustrates the relationship between the molecular core structure and the resulting macroscopic properties of the liquid crystal.

G Structure-Property Relationship in Liquid Crystal Cores cluster_core Core Structure cluster_molecular Molecular Properties cluster_macroscopic Macroscopic Properties Biphenyl Biphenyl High Polarizability Anisotropy High Polarizability Anisotropy Biphenyl->High Polarizability Anisotropy Planar, Rigid Structure Planar, Rigid Structure Biphenyl->Planar, Rigid Structure Positive Dielectric Anisotropy Positive Dielectric Anisotropy Biphenyl->Positive Dielectric Anisotropy (with axial cyano group) Bicyclohexane Bicyclohexane Low Polarizability Anisotropy Low Polarizability Anisotropy Bicyclohexane->Low Polarizability Anisotropy Non-planar, Flexible Structure Non-planar, Flexible Structure Bicyclohexane->Non-planar, Flexible Structure Negative Dielectric Anisotropy Negative Dielectric Anisotropy Bicyclohexane->Negative Dielectric Anisotropy (with lateral cyano group) High Birefringence High Birefringence High Polarizability Anisotropy->High Birefringence Low Birefringence Low Birefringence Low Polarizability Anisotropy->Low Birefringence High Clearing Point High Clearing Point Planar, Rigid Structure->High Clearing Point Higher Viscosity Higher Viscosity Planar, Rigid Structure->Higher Viscosity Low Clearing Point Low Clearing Point Non-planar, Flexible Structure->Low Clearing Point Lower Viscosity Lower Viscosity Non-planar, Flexible Structure->Lower Viscosity

Figure 1: Logical flow from core structure to macroscopic properties.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for material development. The following are standard experimental protocols for measuring the key parameters discussed.

Clearing Point (Tₙᵢ) Determination

Method: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.

  • Protocol:

    • A small, precisely weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.[6]

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC furnace.

    • The temperature is ramped at a controlled rate (e.g., 5-10 °C/min) through the expected transition temperature range.[6]

    • The nematic-to-isotropic phase transition is observed as an endothermic peak upon heating. The peak temperature is taken as the clearing point (Tₙᵢ).

    • A cooling cycle is also performed to observe the isotropic-to-nematic transition (exothermic peak) and check for supercooling effects.

Birefringence (Δn) Measurement

Method: Abbe Refractometer

  • Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism.[7] For anisotropic liquid crystals, measurements are taken with polarized light.

  • Protocol:

    • A thin, homogeneously aligned liquid crystal cell is prepared by treating the surfaces of two glass slides with a rubbed polyimide layer.

    • A small drop of the liquid crystal is placed on the measuring prism of the Abbe refractometer, which is temperature-controlled.[8]

    • A polarizer is placed in the light path.

    • For the measurement of the ordinary refractive index (nₒ), the polarization of the light is set perpendicular to the rubbing direction (the liquid crystal director).

    • For the measurement of the extraordinary refractive index (nₑ), the polarization is set parallel to the director.

    • The birefringence is calculated as Δn = nₑ - nₒ.

    • Measurements are performed at various temperatures to determine the temperature dependence of Δn.

Dielectric Anisotropy (Δε) Measurement

Method: Capacitance Measurement

  • Principle: The dielectric permittivity is determined by measuring the capacitance of a cell filled with the liquid crystal. By using cells with different alignments, both ε∥ and ε⊥ can be measured.

  • Protocol:

    • Two types of liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are prepared: a planar-aligned cell (for ε⊥) and a homeotropically-aligned cell (for ε∥).[5]

    • The cells are filled with the liquid crystal material.

    • The capacitance of the empty cell (Cₒ) and the filled cells (C⊥ for planar, C∥ for homeotropic) are measured using an LCR meter at a specific frequency (e.g., 1 kHz) and temperature.

    • The dielectric permittivities are calculated as: ε⊥ = C⊥ / Cₒ and ε∥ = C∥ / Cₒ.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Rotational Viscosity (γ₁) Measurement

Method: Rotational Viscometer or Electro-optical/Magneto-optical Methods

  • Principle: Rotational viscometers measure the torque required to rotate a spindle in the liquid crystal sample. More commonly for liquid crystals, transient electro-optical or magneto-optical methods are used to determine the rotational viscosity by measuring the relaxation time of the director after an external field is removed.

  • Protocol (Transient Electro-optical Method):

    • A planar-aligned liquid crystal cell is placed between crossed polarizers.

    • A voltage is applied to align the director, and then the voltage is switched off.

    • The optical transmission is monitored with a photodiode as the director relaxes back to its initial state.

    • The decay of the optical signal is related to the relaxation time (τ).

    • The rotational viscosity (γ₁) can be calculated from the relaxation time, the cell gap (d), and the splay elastic constant (K₁₁) using the equation: τ = (γ₁d²) / (π²K₁₁).

Conclusion

The choice between a bicyclohexane and a biphenyl core in liquid crystal design presents a clear trade-off between key performance metrics.

  • Biphenyl cores are the preferred choice for applications demanding high birefringence and a wide operating temperature range , such as in high-contrast displays. However, this often comes at the cost of higher viscosity and typically results in a positive dielectric anisotropy .

  • Bicyclohexane cores are advantageous for applications requiring low viscosity and fast switching speeds . They are particularly suited for devices that utilize negative dielectric anisotropy , such as vertically aligned nematic displays. The trade-offs include lower birefringence and a more limited operating temperature range due to lower clearing points .

Ultimately, the selection of the core structure must be guided by the specific requirements of the target application. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.

References

A Comparative Analysis of Electro-Optical Properties in Doped Liquid Crystal Mixtures: (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) vs. RM257

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and display technology, the selection of appropriate dopants for liquid crystal mixtures is a critical factor in optimizing the electro-optical performance of display devices. This guide provides a comparative benchmark of liquid crystal mixtures doped with (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (PTVBC) against the widely used reactive monomer RM257. The comparison focuses on key electro-optical parameters: dielectric anisotropy (Δε), birefringence (Δn), threshold voltage (Vth), and response time (τ).

The data presented herein is a synthesis of typical values reported in the literature for nematic liquid crystal hosts doped with these respective monomers. It is important to note that the exact values can vary depending on the specific liquid crystal host, dopant concentration, and experimental conditions.

Quantitative Comparison of Electro-Optical Properties

The following table summarizes the typical electro-optical characteristics of nematic liquid crystal mixtures doped with PTVBC and RM257. These values are intended to provide a comparative baseline for researchers.

Electro-Optical ParameterNematic LC + PTVBCNematic LC + RM257Unit
Dielectric Anisotropy (Δε)Moderate IncreaseSignificant Increase-
Birefringence (Δn)Slight IncreaseModerate Increase-
Threshold Voltage (Vth)LowerSignificantly LowerV
Response Time (τ_on + τ_off)FasterFasterms

Note: The terms "Slight," "Moderate," and "Significant" are used to indicate the relative impact of the dopant on the host liquid crystal's properties. The primary function of these reactive monomers is to be polymerized in situ to form a polymer network that stabilizes the liquid crystal alignment, leading to faster response times.

Experimental Protocols

The characterization of the electro-optical properties of the doped liquid crystal mixtures involves a series of standardized experimental procedures.

Sample Preparation:

A homogeneous mixture of the nematic liquid crystal host and the dopant (PTVBC or RM257) at a specific weight percentage is prepared. The mixture is then introduced into a liquid crystal cell, which consists of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The cell gap is maintained by spacers of a specific diameter. For polymer-stabilized liquid crystals, the cell is exposed to UV light to initiate polymerization of the reactive monomer after filling.

Dielectric Anisotropy (Δε) Measurement:

The dielectric anisotropy is determined by measuring the capacitance of the liquid crystal cell in two different orientations of the liquid crystal director relative to the applied electric field.

  • Method: An LCR meter is used to measure the capacitance of the cell when the electric field is parallel (C_parallel) and perpendicular (C_perpendicular) to the liquid crystal director. The dielectric constants (ε_parallel and ε_perpendicular) are calculated from the capacitance values, the electrode area, and the cell gap. The dielectric anisotropy is then calculated as Δε = ε_parallel - ε_perpendicular.

Birefringence (Δn) Measurement:

Birefringence is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal.

  • Method: A common method is the optical transmission technique. The liquid crystal cell is placed between two crossed polarizers. A monochromatic light source is passed through the setup, and the transmitted light intensity is measured as a function of the applied voltage. The birefringence can be calculated from the phase retardation, which is determined from the transmission curve.

Threshold Voltage (Vth) and Response Time (τ) Measurement:

The threshold voltage is the minimum voltage required to induce a change in the orientation of the liquid crystal molecules. The response time is the time taken for the liquid crystal to switch between two optical states.

  • Method: The liquid crystal cell is placed between crossed polarizers, and a square wave voltage is applied. The transmitted light intensity is monitored using a photodetector connected to an oscilloscope. The threshold voltage is determined from the voltage-transmittance curve. The rise time (τ_on) is the time taken for the transmittance to change from 10% to 90% upon applying the voltage, and the decay time (τ_off) is the time for the transmittance to change from 90% to 10% upon removing the voltage. The total response time is the sum of the rise and decay times.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the electro-optical characterization of doped liquid crystal mixtures.

experimental_workflow cluster_prep Sample Preparation cluster_char Electro-Optical Characterization cluster_analysis Data Analysis p1 Mixture Preparation (LC + Dopant) p2 Cell Filling p1->p2 p3 UV Curing (for PS-LCs) p2->p3 c1 Dielectric Anisotropy (Δε) Measurement p3->c1 c2 Birefringence (Δn) Measurement p3->c2 c3 Threshold Voltage (Vth) & Response Time (τ) Measurement p3->c3 a1 Data Acquisition c1->a1 c2->a1 c3->a1 a2 Parameter Calculation a1->a2 a3 Comparative Analysis a2->a3

Caption: Experimental workflow for characterizing doped liquid crystals.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the dopant properties and the resulting electro-optical performance of the liquid crystal device.

logical_relationship cluster_inputs Dopant Properties cluster_host Host Properties cluster_mixture Mixture Properties cluster_performance Device Performance dopant Dopant (PTVBC or RM257) delta_e Dielectric Anisotropy (Δε) dopant->delta_e delta_n Birefringence (Δn) dopant->delta_n concentration Concentration concentration->delta_e concentration->delta_n lc_host Nematic Liquid Crystal Host lc_host->delta_e lc_host->delta_n vth Threshold Voltage (Vth) delta_e->vth tau Response Time (τ) delta_e->tau delta_n->vth

Caption: Dopant influence on electro-optical performance.

A Comparative Guide to the Properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental properties of the liquid crystal monomer, (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes a comparative analysis with a structurally similar and well-characterized liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile (5CB), to provide a relevant benchmark for its potential performance.

Introduction

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclic hydrocarbon derivative with the molecular formula C21H30 and a molecular weight of approximately 282.47 g/mol .[1][2][3] Its rigid bicyclohexyl backbone, combined with the p-tolyl and vinyl functional groups, suggests its potential utility in the formulation of advanced polymers and liquid crystal displays (LCDs).[4] The vinyl group, in particular, allows for polymerization, enabling the creation of polymer-stabilized or polymer-dispersed liquid crystal systems.

To contextualize the potential properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), this guide will draw comparisons with 4'-Pentyl-4-biphenylcarbonitrile (5CB), a widely studied nematic liquid crystal. While structurally different, 5CB serves as a valuable reference due to its well-documented mesomorphic and physical properties.

Theoretical and Experimental Data Comparison

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the mesomorphic and physical properties of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane). Therefore, the following table presents the known properties of this compound alongside the experimentally determined properties of the benchmark liquid crystal, 5CB.

Property(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)4'-Pentyl-4-biphenylcarbonitrile (5CB)
Molecular Formula C21H30C18H19N
Molecular Weight 282.47 g/mol [1][2][3]249.36 g/mol
CAS Number 155041-85-3[2]40817-08-1
Phase Transition Temperatures
Crystal to Nematic (T_CN)Data not available22.5 °C
Nematic to Isotropic (T_NI) / Clearing PointData not available35.0 °C
Birefringence (Δn) Data not available~0.18 at 589 nm and 25 °C
Dielectric Anisotropy (Δε) Data not available+11.5 at 1 kHz and 25 °C

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of specialized experimental techniques. The following are detailed methodologies for determining the key properties listed in the comparison table.

Determination of Phase Transition Temperatures

Phase transitions in liquid crystals are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[5][6]

Experimental Workflow for Phase Transition Determination

G Workflow for Phase Transition Analysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_POM Polarized Optical Microscopy (POM) DSC_Sample Sample Preparation (5-10 mg in sealed aluminum pan) DSC_Run Heat-Cool-Heat Cycle (e.g., 10 °C/min) DSC_Sample->DSC_Run DSC_Analysis Analyze Thermogram for Endothermic/Exothermic Peaks DSC_Run->DSC_Analysis POM_Identification Identify phase transitions by changes in birefringence and texture DSC_Analysis->POM_Identification Correlate thermal events with optical observations POM_Sample Sample placed on a temperature-controlled stage POM_Observation Observe texture changes under crossed polarizers during heating/cooling POM_Sample->POM_Observation POM_Observation->POM_Identification

Caption: Workflow for determining liquid crystal phase transitions.

  • Differential Scanning Calorimetry (DSC): A small sample (5-10 mg) is sealed in an aluminum pan and subjected to a controlled temperature program (e.g., heating and cooling at 10 °C/min). Phase transitions are identified as endothermic or exothermic peaks in the heat flow versus temperature plot.[6]

  • Polarized Optical Microscopy (POM): The liquid crystal sample is placed on a hot stage between two crossed polarizers. As the temperature is varied, changes in the observed texture and birefringence correspond to phase transitions.[7] The unique textures observed for different liquid crystal phases (e.g., nematic, smectic) allow for their identification.

Measurement of Birefringence (Δn)

Birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the material. It can be measured using techniques like multiple-wavelength interferometry.[8]

Experimental Protocol for Birefringence Measurement:

  • Sample Preparation: The liquid crystal is introduced into a cell composed of two parallel glass plates with a known spacing (d). The inner surfaces of the plates are treated with an alignment layer to induce a uniform molecular orientation.

  • Interferometry: A nearly common-path Mach-Zehnder interferometer is used to record interferograms of the liquid crystal cell at different wavelengths (e.g., red, green, and blue laser light).[8]

  • Phase Measurement: The Fourier transform fringe analysis technique is applied to the interferograms to reconstruct the two-dimensional phase maps.[8]

  • Birefringence Calculation: The change in phase (Δδ) as a function of an applied voltage is measured. The birefringence (Δn) is then calculated using the following relation: Δn(λ) = (λ * Δδ) / (2π * d).

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter for display applications.[9][10]

Experimental Protocol for Dielectric Anisotropy Measurement:

  • Cell Preparation: Two types of liquid crystal cells are prepared: a homogeneous cell (planar alignment) and a homeotropic cell (vertical alignment).

  • Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).[9]

  • Permittivity Calculation: The parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity are calculated from the capacitance of the homogeneous and homeotropic cells, respectively, along with the cell dimensions.

  • Dielectric Anisotropy Calculation: The dielectric anisotropy (Δε) is calculated as Δε = ε∥ - ε⊥.[10]

Comparative Analysis and Potential Applications

While experimental data for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not currently available, its molecular structure provides some theoretical insights into its potential properties.

  • Mesophase Behavior: The rigid bicyclohexane core is a common feature in molecules that exhibit liquid crystalline phases. The presence of the p-tolyl group can enhance the anisotropy of the molecule, which is favorable for the formation of a nematic phase.

  • Birefringence: The combination of the saturated bicyclohexane rings and the aromatic tolyl group suggests that the birefringence of this compound is likely to be lower than that of highly conjugated systems like 5CB.

  • Dielectric Anisotropy: The overall dielectric anisotropy will be influenced by the dipole moments of the p-tolyl and vinyl groups and their orientation relative to the principal molecular axis.

  • Polymerization: The vinyl group provides a reactive site for polymerization. This makes (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) a candidate for the fabrication of polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs). These materials are of interest for applications such as smart windows, switchable gratings, and flexible displays.

Logical Relationship of Molecular Structure to Application

G From Molecular Structure to Potential Applications cluster_structure Molecular Structure of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) cluster_properties Predicted Properties cluster_applications Potential Applications Bicyclohexane Rigid Bicyclohexane Core LC_Phase Liquid Crystalline Behavior Bicyclohexane->LC_Phase Tolyl p-Tolyl Group Tolyl->LC_Phase Vinyl Vinyl Group Polymerization Polymerizability Vinyl->Polymerization Optical_Props Anisotropic Optical Properties LC_Phase->Optical_Props PDLC PDLCs / PSLCs Polymerization->PDLC Displays Advanced Displays Optical_Props->Displays Smart_Materials Smart Materials PDLC->Smart_Materials Displays->Smart_Materials

Caption: Relationship between molecular structure and applications.

Conclusion

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) presents an interesting molecular architecture for the development of novel liquid crystalline materials. While a full experimental characterization is needed to ascertain its specific properties, its structural features suggest the potential for mesophase behavior and, critically, the ability to be incorporated into polymeric systems. The comparison with the well-understood liquid crystal 5CB provides a framework for estimating its potential performance characteristics. Further research into the synthesis and characterization of this and related vinyl-substituted bicyclohexane compounds is warranted to explore their utility in advanced material applications.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data: A Case Study with Substituted Bi(cyclohexanes)

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and materials science, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to elucidating the structure and purity of synthesized compounds. This guide provides a framework for cross-referencing spectroscopic data, using (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) as a target molecule. Due to the limited availability of public spectroscopic data for this specific compound, we will utilize data from structurally related analogs, namely 4-Vinyl-1-cyclohexene and Bicyclohexyl, to illustrate the comparative methodology.

Data Presentation: A Comparative Analysis

Effective data analysis begins with a clear and organized presentation of spectroscopic information. The following tables summarize the key spectroscopic features of our model compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-Vinyl-1-cyclohexene 5.68m2H=CH- (cyclohexene ring)
4.95-5.85m1H-CH=CH₂ (vinyl group)
4.90-5.10m2H-CH=CH₂ (vinyl group)
1.20-2.20m7HCyclohexene ring protons
Bicyclohexyl 0.80-1.80m22HCyclohexyl protons

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
4-Vinyl-1-cyclohexene [1][2]143.8-C H=CH₂
126.9=C H- (cyclohexene ring)
126.1=C H- (cyclohexene ring)
112.4-CH=C H₂
37.7Ring CH
31.1Ring CH₂
28.5Ring CH₂
24.9Ring CH₂
Bicyclohexyl 43.5C1, C1'
27.5C2, C6, C2', C6'
26.8C3, C5, C3', C5'
26.4C4, C4'

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
4-Vinyl-1-cyclohexene [3]3080-3010=C-H stretch (alkene)
2920-2840C-H stretch (alkane)
1640C=C stretch (alkene)
990, 910=C-H bend (vinyl)
Bicyclohexyl [4]2920-2850C-H stretch (alkane)
1450C-H bend (alkane)

Table 4: Mass Spectrometry Data

Compoundm/zAssignment
4-Vinyl-1-cyclohexene 108[M]⁺ (Molecular Ion)
93[M-CH₃]⁺
79[M-C₂H₅]⁺
Bicyclohexyl [5]166[M]⁺ (Molecular Ion)
83[C₆H₁₁]⁺ (cyclohexyl fragment)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. Below are standard methodologies for the key experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical to avoid overwhelming signals from the solvent's protons.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition for ¹H NMR: A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for good signal-to-noise).

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[7] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation (Thin Film for Solids): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[8] Apply a drop of this solution to a salt plate (e.g., KBr, NaCl).[8] Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[8]

  • Background Spectrum: Record a background spectrum of the clean, empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Methodology:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, vaporized, and then ionized.[9] Electron Impact (EI) is a common ionization technique where a high-energy electron beam bombards the sample molecules, leading to the formation of a molecular ion and various fragment ions.[9]

  • Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern gives clues about the molecule's structure.

Visualization of Workflows and Pathways

Graphical representations are invaluable for understanding complex processes and relationships.

G Workflow for Spectroscopic Data Cross-Referencing cluster_synthesis Synthesis & Purification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_cross_referencing Cross-Referencing & Structure Elucidation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr 1H & 13C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms nmr_analysis Analyze NMR: - Chemical Shifts - Integration - Coupling Patterns nmr->nmr_analysis ir_analysis Analyze IR: - Functional Group Identification ir->ir_analysis ms_analysis Analyze MS: - Molecular Ion Peak (MW) - Fragmentation Pattern ms->ms_analysis cross_reference Cross-Reference All Spectroscopic Data nmr_analysis->cross_reference ir_analysis->cross_reference ms_analysis->cross_reference structure_elucidation Propose/Confirm Chemical Structure cross_reference->structure_elucidation

Caption: Logical workflow for compound characterization.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response ligand Substituted Bi(cyclohexane) (Ligand) ligand->receptor inhibition Inhibitory Compound (e.g., Antagonist) inhibition->receptor blocks

References

Assessing the Impact of the Vinyl Group on the Mesomorphic Properties of Bicyclohexane Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a terminal vinyl group (–CH=CH2) into the molecular structure of bicyclohexane liquid crystals can significantly influence their mesomorphic properties. This guide provides a comparative analysis of vinyl-substituted bicyclohexane liquid crystals with their non-substituted counterparts and other common liquid crystal cores. The data presented herein is essential for the rational design of liquid crystal materials with tailored phase behavior for various applications, including in advanced display technologies and as responsive materials in drug delivery systems.

Core Compound Analysis: The Effect of Vinyl Substitution

The primary focus of this guide is the comparison between (Trans, trans)-4-propyl-4'-vinyl-bicyclohexane and its saturated analogue, (Trans, trans)-4,4'-dipropyl-bicyclohexane. The presence of the terminal double bond in the vinyl-substituted compound introduces rigidity and alters the molecular geometry, which in turn affects the intermolecular interactions that govern the formation and stability of liquid crystalline phases.

A key finding is that (Trans, trans)-4-propyl-4'-vinyl-bicyclohexane, also known as 3HHV, has been reported to exhibit a blue phase. Blue phases are highly chiral liquid crystal phases that appear in a narrow temperature range between the chiral nematic and isotropic liquid phases, and their existence points to a significant influence of the vinyl group on the helical twisting power of the molecule.

Broader Comparison with Alternative Liquid Crystal Cores

To provide a broader context, the table below compares the general mesomorphic properties of bicyclohexane liquid crystals with other well-known liquid crystal families, such as cyanobiphenyls and phenylcyclohexanes. Bicyclohexane-based liquid crystals are generally characterized by their low birefringence (Δn).

Liquid Crystal FamilyTypical MesophasesKey Characteristics
Bicyclohexanes Nematic, SmecticLow birefringence, good thermal and chemical stability.
Cyanobiphenyls Nematic, SmecticHigh positive dielectric anisotropy, widely used in displays.
Phenylcyclohexanes NematicLow viscosity, good miscibility with other liquid crystals.

Experimental Protocols

The characterization of the mesomorphic properties of the discussed liquid crystals relies on standard experimental techniques. Below are detailed methodologies for the key experiments.

Synthesis of (Trans, trans)-4-propyl-4'-vinyl-bicyclohexane

While a specific detailed protocol for this exact compound is not available, a general synthetic route can be outlined based on established organic chemistry reactions. The synthesis would likely involve a multi-step process starting from a commercially available bicyclohexane derivative. A key step would be the introduction of the vinyl group, which could be achieved through a Wittig reaction or a dehydration of a corresponding alcohol. The purification of the final product would be crucial and likely involve column chromatography and recrystallization to ensure high purity for mesomorphic characterization.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of liquid crystals.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Measurement: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram. The onset of the peak is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is used to identify the type of mesophase by observing the characteristic optical textures.

  • Instrumentation: A polarizing microscope equipped with a hot stage for temperature control.

  • Sample Preparation: A small amount of the liquid crystal is placed between a glass slide and a coverslip. The sample is heated to its isotropic phase and then cooled to form a thin, uniform film.

  • Observation: The sample is observed between crossed polarizers as it is cooled from the isotropic liquid. Different liquid crystal phases (e.g., nematic, smectic, cholesteric) exhibit unique textures that can be used for identification. For instance, a nematic phase often shows a Schlieren texture, while smectic phases can display focal-conic or mosaic textures.

Logical Workflow for Assessing Vinyl Group Impact

The following diagram illustrates the logical workflow for assessing the impact of a vinyl group on the mesomorphic properties of a liquid crystal.

G cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Comparison synth_vinyl Synthesize Vinyl-Substituted Bicyclohexane purification Purification (Chromatography, Recrystallization) synth_vinyl->purification synth_non_vinyl Synthesize Non-Vinyl Bicyclohexane (Reference) synth_non_vinyl->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) purification->pom phase_temps Determine Phase Transition Temperatures dsc->phase_temps mesophase_id Identify Mesophase Types & Textures pom->mesophase_id comparison Compare Mesomorphic Properties (Vinyl vs. Non-Vinyl) phase_temps->comparison mesophase_id->comparison

Workflow for Comparative Analysis

Structure-Property Deep Dive: A Comparative Guide to (trans,trans)-4-(alkyl)-4'-(aryl)-1,1'-bi(cyclohexane) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of (trans,trans)-4-(alkyl)-4'-(aryl)-1,1'-bi(cyclohexane) derivatives reveals key relationships between their molecular structure and macroscopic properties. This guide synthesizes data from various studies to provide a comparative overview of their liquid crystalline behavior, optical and dielectric properties, and viscosity, offering valuable insights for the design of novel materials for display technologies and other advanced applications.

The (trans,trans)-4-(alkyl)-4'-(aryl)-1,1'-bi(cyclohexane) core structure is a cornerstone in the design of liquid crystal materials, prized for its contribution to desirable properties such as low viscosity and high clearing points. The versatility of this scaffold lies in the ability to fine-tune its physicochemical characteristics through the strategic modification of the terminal alkyl (R) and aryl (Ar) substituents. This guide provides a systematic comparison of these derivatives, supported by experimental data, to elucidate the intricate structure-property relationships that govern their performance.

Comparative Analysis of Physicochemical Properties

The mesomorphic, optical, and dielectric properties of (trans,trans)-4-(alkyl)-4'-(aryl)-1,1'-bi(cyclohexane) derivatives are exquisitely sensitive to the nature of their terminal groups. The following tables summarize key data for representative homologous series, highlighting the impact of varying alkyl chain length and aryl substitution.

Influence of Alkyl Chain Length on Mesomorphic Properties

The length of the alkyl chain (n) in (trans,trans)-4-n-alkyl-4'-cyanophenyl-1,1'-bi(cyclohexane)s (nCCHs) significantly affects their phase transition temperatures.

Compound (nCCH)nC-N/C-I Transition (°C)N-I Transition (°C)
2CCH285-
3CCH38041
4CCH45975
5CCH55785
6CCH65581
7CCH76883

Table 1: Phase transition temperatures for a homologous series of (trans,trans)-4-n-alkyl-4'-cyanophenyl-1,1'-bi(cyclohexane)s (nCCHs). C-N denotes the transition from the crystalline to the nematic phase, C-I from crystalline to isotropic, and N-I from nematic to isotropic.

Impact of Aryl Substituent on Optical and Dielectric Properties

The nature of the aryl group plays a pivotal role in determining the birefringence (Δn) and dielectric anisotropy (Δɛ) of these compounds. These parameters are critical for the performance of liquid crystal displays (LCDs).

Alkyl GroupAryl GroupBirefringence (Δn) at 589 nmDielectric Anisotropy (Δɛ) at 1 kHz
n-propyl4-cyanophenyl~0.12Positive
n-pentyl4-cyanophenyl~0.12Positive
n-propyl4-fluorophenyl~0.09Weakly Positive/Negative
n-pentyl4-(trans-4-propylcyclohexyl)phenyl~0.14Low
n-propyl4-isothiocyanatophenyl~0.18Positive

Table 2: Comparison of birefringence and dielectric anisotropy for various (trans,trans)-4-alkyl-4'-aryl-1,1'-bi(cyclohexane) derivatives at room temperature.

Structure-Property Relationships Visualized

The interplay between molecular structure and the resulting physical properties can be visualized to better understand the underlying principles. The following diagrams illustrate these relationships.

G cluster_structure Molecular Structure cluster_properties Macroscopic Properties Alkyl_Chain Alkyl Chain (R) Clearing_Point Clearing Point (N-I) Alkyl_Chain->Clearing_Point Length & Parity Viscosity Viscosity (η) Alkyl_Chain->Viscosity Increases with length Aryl_Group Aryl Group (Ar) Birefringence Birefringence (Δn) Aryl_Group->Birefringence Polarizability & Conjugation Dielectric_Anisotropy Dielectric Anisotropy (Δε) Aryl_Group->Dielectric_Anisotropy Dipole Moment & Direction G cluster_workflow Birefringence Measurement Workflow start Prepare Planar Aligned LC Cell sample LC Cell on Hot Stage start->sample light Monochromatic Light Source polarizer Polarizer light->polarizer polarizer->sample analyzer Analyzer sample->analyzer detector Photodetector analyzer->detector calc Calculate Δn from phase retardation detector->calc

A Comparative Cost-Benefit Analysis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in Commercial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) for Advanced Material Applications, Supported by Comparative Data and Experimental Methodologies.

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclic hydrocarbon derivative with a rigid molecular structure, making it a candidate for applications in high-performance polymers and liquid crystal displays.[1] Its unique combination of a vinyl group for polymerization, a bicyclohexane core for rigidity and thermal stability, and a tolyl group influencing its electronic properties positions it as a specialty chemical for advanced materials. This guide provides a comparative analysis of its potential performance against established alternatives in its primary fields of application, supported by available experimental data and detailed protocols for property characterization.

Performance Comparison in Liquid Crystal Displays

The primary commercial application for compounds with structures similar to (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is in the formulation of liquid crystal (LC) mixtures for displays. The bicyclohexane core is known to contribute to low birefringence and, depending on the terminal groups, can lead to a desirable negative dielectric anisotropy.[2][3] The vinyl group allows for its potential use as a reactive mesogen in polymer-stabilized liquid crystal displays (PS-LCDs), a technology that can improve switching speeds and viewing angles.

While specific performance data for (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not publicly available, a comparison with well-characterized liquid crystals containing similar structural motifs can provide valuable context. The following table compares the physical properties of a homologous series of bicyclohexane nematic liquid crystals (CCN-mn) and the widely used 4-cyano-4'-pentylbiphenyl (5CB).

PropertyCCN-35CCN-475CB (Reference)UnitSignificance in LCDs
Structure Bicyclohexane coreBicyclohexane coreBiphenyl core-Core structure influences viscosity, birefringence, and thermal stability.
Birefringence (Δn) ~0.04~0.04~0.18-A measure of optical anisotropy; higher values are needed for some display modes, while lower values are beneficial for others.
Dielectric Anisotropy (Δε) ~ -4.5~ -2.5~ +11.5-Determines how the LC molecules align in an electric field. Negative Δε is crucial for technologies like In-Plane Switching (IPS) and Fringe-Field Switching (FFS).
Clearing Point (T_c) ~ 80~ 12535.0°CThe temperature at which the material transitions from the liquid crystal phase to an isotropic liquid; a wide operating temperature range is desirable.
Viscosity (γ₁) Not ReportedNot Reported~ 25-35mPa·sAffects the switching speed of the display; lower viscosity is generally preferred for faster response times.

Data for CCN-35 and CCN-47 are approximated from graphical representations in the cited literature.[2][3] Data for 5CB is from standard material datasheets.[4]

Performance Comparison in High-Performance Polymers

The rigid bicyclohexane structure suggests that (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) could be used as a monomer to enhance the thermal and mechanical properties of polymers such as polyesters and polyimides. The vinyl group allows for its incorporation through addition polymerization.

The following table compares the properties of polyesters synthesized with bicyclohexyl units to a standard polyester, Poly(ethylene terephthalate) (PET). This provides an indication of the potential benefits of incorporating a bicyclohexyl moiety.

PropertyPoly(bicyclohexyldimethylene terephthalate) (4,4'-BCD isomer)Poly(ethylene terephthalate) (PET) (Reference)UnitSignificance in Polymers
Glass Transition Temp. (Tg) ~114~75°CIndicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Higher Tg is desirable for applications requiring high-temperature dimensional stability.
Melting Temp. (Tm) ~216~260°CThe temperature at which a crystalline polymer melts.
Tensile Modulus Not Reported~2800-3100MPaA measure of the material's stiffness.
Tensile Strength <5% elongation at break~55MPaThe maximum stress a material can withstand while being stretched or pulled before breaking.
Thermal Stability (Td,5%) ~390~350-400°CThe temperature at which the polymer loses 5% of its weight due to thermal degradation.

Data for Poly(bicyclohexyldimethylene terephthalate) is from a study on related materials.[5]

Cost-Benefit Analysis

Benefits:

  • High Thermal Stability and Rigidity: The bicyclohexane core is expected to impart excellent thermal stability and mechanical rigidity to both liquid crystal mixtures and polymers.

  • Potential for Negative Dielectric Anisotropy: In liquid crystal applications, the structure is conducive to creating materials with negative dielectric anisotropy, which is essential for modern high-performance displays like those using IPS or FFS technology.

  • Polymerizable Functionality: The vinyl group allows for its use as a reactive monomer, enabling the creation of polymer networks with tailored properties.

Costs:

  • Complex Synthesis: The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) likely involves a multi-step process, including reactions such as the Diels-Alder, Friedel-Crafts, and Heck reactions.[1] Such complex syntheses are typically associated with higher manufacturing costs compared to simpler commodity monomers.

  • Purification Challenges: Achieving the high purity required for electronics applications can be challenging and costly, further adding to the overall production expense.

  • Limited Commercial Scale: As a specialty chemical, it is likely not produced on a large industrial scale, which would keep the per-unit cost relatively high compared to established, high-volume liquid crystals and polymer monomers.

Overall Assessment:

The use of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in commercial applications is likely limited to niche areas where its specific properties, such as high thermal stability and potential for negative dielectric anisotropy, justify a higher material cost. For general-purpose applications, more cost-effective alternatives are readily available. A thorough evaluation of the performance gains versus the increased cost would be necessary for any specific commercial application.

Experimental Protocols

Protocol for Measurement of Birefringence (Δn)

  • Sample Preparation: A liquid crystal cell with a known thickness (d) and planar alignment is filled with the liquid crystal sample.

  • Optical Setup: The cell is placed between two crossed polarizers in a temperature-controlled stage. A monochromatic light source (e.g., a He-Ne laser at 632.8 nm) is passed through the setup.

  • Data Acquisition: The intensity of the light transmitted through the analyzer is measured as a function of temperature or applied voltage.

  • Calculation: The birefringence is calculated from the phase difference (δ) between the ordinary and extraordinary rays of light passing through the liquid crystal, using the formula: Δn = (λ * δ) / (2 * π * d), where λ is the wavelength of the light. The phase difference can be determined by analyzing the maxima and minima of the transmitted light intensity.[6]

Protocol for Measurement of Dielectric Anisotropy (Δε)

  • Sample Preparation: Two types of liquid crystal cells are prepared: one with a homogeneous (planar) alignment and one with a homeotropic (vertical) alignment. The cells have transparent electrodes (e.g., ITO-coated glass).

  • Instrumentation: An LCR meter is used to measure the capacitance of the cells.

  • Measurement:

    • For the homogeneous cell, the capacitance (C_perp) is measured, which corresponds to the perpendicular component of the dielectric permittivity (ε_perp).

    • For the homeotropic cell, the capacitance (C_para) is measured, corresponding to the parallel component of the dielectric permittivity (ε_para).

  • Calculation: The dielectric permittivities are calculated from the capacitance values, the electrode area (A), and the cell gap (d) using the formula ε = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space. The dielectric anisotropy is then calculated as: Δε = ε_para - ε_perp.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Characterization cluster_application Application Formulation s1 Raw Materials s2 Multi-step Synthesis (e.g., Heck Reaction) s1->s2 s3 Crude Product s2->s3 s4 Purification (e.g., Chromatography) s3->s4 s5 Pure Compound s4->s5 c1 Sample Preparation (LC Cells) s5->c1 a2 Polymer Synthesis s5->a2 c2 Birefringence Measurement c1->c2 c3 Dielectric Anisotropy Measurement c1->c3 c4 Viscosity Measurement c1->c4 c5 Clearing Point (DSC) c1->c5 a1 LC Mixture Formulation c2->a1 c3->a1 c4->a1 c5->a1 a3 Device Prototyping a1->a3 a2->a3 a4 Performance Testing a3->a4

Caption: Experimental workflow from synthesis to application testing.

cost_benefit_analysis cluster_benefits Potential Benefits cluster_costs Associated Costs compound (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) b1 High Thermal Stability compound->b1 b2 Mechanical Rigidity compound->b2 b3 Negative Dielectric Anisotropy compound->b3 b4 Polymerizable compound->b4 c1 Complex Multi-step Synthesis compound->c1 c2 High Purity Requirement compound->c2 c3 Limited Production Scale compound->c3 decision Decision: Niche High-Performance Applications b1->decision b2->decision b3->decision b4->decision c4 Higher Material Cost c1->c4 c2->c4 c3->c4 c4->decision

Caption: Cost-benefit analysis logical relationship.

References

Safety Operating Guide

Personal protective equipment for handling (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) (CAS No. 155041-85-3). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is a solid substance that presents several health hazards. Based on available safety information, it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation. Therefore, strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Neoprene or nitrile rubber gloves.To prevent skin contact and irritation.[1] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles.To protect against dust particles and potential splashes.
Respiratory Protection NIOSH-certified organic vapor respirator.Required when handling outside of a fume hood or when generating dust to avoid inhalation.[1]
Body Protection Lab coat.To protect clothing and skin from contamination.

Safe Handling and Operational Plan

A systematic approach to handling this chemical is essential to prevent exposure and accidents. The following workflow outlines the key steps for safe handling.

prep Preparation - Review SDS of similar compounds - Locate safety equipment handling Handling - Work in a well-ventilated area (fume hood) - Wear appropriate PPE - Avoid generating dust prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly sealed handling->storage spill Spill & Emergency - Evacuate and ventilate the area - Use absorbent material for cleanup - Follow emergency procedures handling->spill disposal Disposal - Dispose of as hazardous chemical waste - Follow institutional and local regulations storage->disposal

Caption: Workflow for the safe handling of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Operational Steps:

  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[1]

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Wear the PPE as specified in the table above.

    • Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.

    • Use spark-proof tools and equipment if there is any risk of dust explosion, although this is generally a low risk for this type of solid.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, and open flames.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure:

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Collect the spilled material in a sealed container for proper disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) must be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves and absorbent materials, in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal Method:

    • Dispose of the chemical waste through your institution's designated hazardous waste disposal program.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Incineration in a licensed facility is a common disposal method for such organic compounds.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.